molecular formula C22H21NO2S B555381 S-Trityl-L-cysteine CAS No. 2799-07-7

S-Trityl-L-cysteine

Cat. No.: B555381
CAS No.: 2799-07-7
M. Wt: 363.5 g/mol
InChI Key: DLMYFMLKORXJPO-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-amino-3-[(triphenylmethyl)thio]propanoic acid is a benzenoid aromatic compound.
Tritylcysteine is a derivative of cysteine with antimitotic activity and potential antineoplastic activity. (NCI04)

Properties

IUPAC Name

(2R)-2-amino-3-tritylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2S/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,23H2,(H,24,25)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMYFMLKORXJPO-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2799-07-7
Record name S-Trityl-L-cysteine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Tritylthio-L-alanine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Cysteine, S-(triphenylmethyl)
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Foundational & Exploratory

The Core Mechanism of S-Trityl-L-cysteine: An Allosteric Approach to Mitotic Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

S-Trityl-L-cysteine (STLC) is a potent and selective, cell-permeable small molecule that has garnered significant interest in oncology research. It functions as a specific, allosteric inhibitor of the human mitotic kinesin Eg5 (also known as KSP or KIF11), a motor protein essential for the establishment of the bipolar mitotic spindle. By targeting a unique allosteric site on Eg5, STLC effectively halts the cell cycle in mitosis, leading to the formation of characteristic monoastral spindles and subsequent apoptotic cell death. This targeted mechanism of action, which avoids direct interaction with microtubules, positions STLC and its analogs as promising candidates for anticancer therapeutics, potentially circumventing the neurotoxicity and drug resistance associated with traditional tubulin-targeting agents.

Core Mechanism of Action: Allosteric Inhibition of Kinesin Eg5

The primary molecular target of this compound is the kinesin spindle protein Eg5, a plus-end directed motor protein that plays an indispensable role in the early stages of mitosis.[1][2] Eg5 functions as a homotetramer, cross-linking antiparallel microtubules and sliding them apart to push the duplicated centrosomes to opposite poles of the cell, thereby establishing a bipolar spindle.[3]

STLC exerts its inhibitory effect not by competing with ATP or microtubules, but by binding to a distinct, allosteric pocket on the Eg5 motor domain.[4][5] This binding site is formed by the secondary structural elements helix α2, loop L5, and helix α3.[4][6] The binding of STLC to this pocket induces a conformational change that inhibits the enzyme's ATPase activity.[5] The hydrolysis of ATP is the critical energy source for Eg5's motor function; its inhibition renders the protein incapable of performing its mechanical role in spindle formation.[7]

The functional consequence of Eg5 inhibition is the failure of centrosome separation.[7][8] This results in the arrest of the cell cycle specifically in M-phase, characterized by a distinctive "monoastral spindle" phenotype, where duplicated but unseparated centrosomes organize a radial array of microtubules with a central cluster of chromosomes.[1][7][9]

Cellular Fate: Mitotic Arrest and Apoptosis

Prolonged arrest in mitosis due to a defective spindle assembly activates the Spindle Assembly Checkpoint (SAC).[10] The SAC is a crucial surveillance mechanism that ensures proper chromosome attachment to the spindle before allowing the cell to proceed to anaphase. Activation of the SAC in STLC-treated cells is evidenced by the phosphorylation of key checkpoint proteins like BubR1.[10]

If the mitotic defect cannot be resolved, the sustained mitotic arrest ultimately triggers programmed cell death, or apoptosis.[4][11] Studies indicate that STLC primarily induces the intrinsic apoptotic pathway.[10] This is characterized by the activation of initiator caspase-9, which subsequently cleaves and activates the executioner caspase-3, leading to the systematic dismantling of the cell.[10][12] In some contexts, STLC-mediated apoptosis has also been linked to the activation of the mitogen-activated protein kinase (MAPK) and nuclear factor kB (NF-κB) signaling pathways.[4]

Data Presentation: Quantitative Analysis of STLC Activity

The following table summarizes key quantitative data for this compound's inhibitory activity from various studies.

ParameterValueCell Line / ConditionReference
Biochemical Assays
IC₅₀ (Microtubule-Activated ATPase)140 nMIn vitro[13][14]
IC₅₀ (Basal ATPase Activity)1.0 µMIn vitro[13][14]
IC₅₀ (Microtubule Gliding Velocity)500 nMIn vitro[7][8]
Kᵢ,app (Tight Binding Inhibition)<150 nMIn vitro (300 mM NaCl)[7][8][15]
Kᵢ,app (Tight Binding Inhibition)600 nMIn vitro (25 mM KCl)[7][8][15]
Kᵢ,app (Basal ATPase Inhibition)~26 nMIn vitro[11]
Association Rate (k_on)6.1 µM⁻¹ s⁻¹In vitro[7][8]
Release Rate (k_off)3.6 s⁻¹In vitro[7][8]
Cell-Based Assays
IC₅₀ (Mitotic Arrest)700 nMHeLa Cells[11][13][14]
GI₅₀ (Tumor Growth Inhibition)1.31 µMNCI 60 Cell Line Screen[6][11]
EC₅₀ (Mitotic Arrest)1.7 µMHeLa Cells[11]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of STLC's mechanism of action are provided below.

Protocol 1: Eg5 Microtubule-Activated ATPase Activity Assay

This protocol determines the rate of ATP hydrolysis by Eg5 in the presence of microtubules and the inhibitory effect of STLC. A common method is the NADH-coupled enzymatic assay, which links ATP hydrolysis to the oxidation of NADH, observable as a decrease in absorbance at 340 nm.[8][16]

Materials:

  • Purified recombinant human Eg5 motor domain

  • Taxol-stabilized microtubules

  • Assay Buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

  • ATP solution (10 mM)

  • NADH solution (6 mM)

  • Phosphoenolpyruvate (PEP) solution (30 mM)

  • Pyruvate kinase/Lactate dehydrogenase (PK/LDH) enzyme mix

  • This compound stock solution in DMSO

  • UV/Vis Spectrophotometer

Methodology:

  • Reaction Mix Preparation: In a cuvette, prepare a reaction mix containing Assay Buffer, ATP, PEP, NADH, and the PK/LDH enzyme mix.

  • Background Measurement: Add microtubules to the reaction mix and measure the baseline rate of NADH oxidation at 340 nm for 5 minutes. This accounts for any contaminating ATPases.

  • Enzyme Addition: Add a known concentration of the Eg5 motor domain to the cuvette and immediately begin recording the absorbance at 340 nm at 10-second intervals for 5-10 minutes.

  • Inhibitor Testing: To determine the IC₅₀, set up multiple reactions as in step 3, but pre-incubate the Eg5 enzyme with varying concentrations of STLC (e.g., from 1 nM to 10 µM) for 10 minutes before adding to the reaction mix. A DMSO vehicle control must be included.

  • Data Analysis: Calculate the rate of ATP hydrolysis from the linear phase of the absorbance decrease, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). Plot the percentage of inhibition against the logarithm of STLC concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Cycle Analysis via Propidium Iodide Staining

This protocol is used to quantify the percentage of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with STLC.[13]

Materials:

  • Cancer cell line (e.g., HeLa, SH-SY5Y)

  • Complete cell culture medium

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (containing PI and RNase A in PBS)

  • Flow Cytometer

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of STLC (e.g., 0, 0.5, 1, 5 µM) for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.

  • Fixation: Centrifuge the cell suspension (300 x g, 5 minutes), discard the supernatant, and resuspend the pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Fix on ice for at least 30 minutes or store at -20°C.

  • Staining: Pellet the fixed cells by centrifugation (e.g., 850 x g, 5 minutes). Wash the pellet with PBS and then resuspend in 500 µL of PI Staining Solution.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.

  • Flow Cytometry: Analyze the samples on a flow cytometer, exciting the PI at 488 nm and measuring the emission in the red channel (e.g., ~610 nm). Collect data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases based on fluorescence intensity. An accumulation of cells in the G2/M peak indicates mitotic arrest.

Protocol 3: Immunofluorescence Staining of Mitotic Spindles

This protocol allows for the direct visualization of the mitotic spindle morphology in cells treated with STLC to observe the characteristic monoastral phenotype.[4][15]

Materials:

  • Cells grown on sterile glass coverslips in a petri dish

  • This compound

  • Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization Buffer (0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary Antibody: Mouse anti-α-tubulin

  • Secondary Antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • Nuclear Stain (e.g., DAPI)

  • Mounting Medium

  • Fluorescence Microscope

Methodology:

  • Cell Culture and Treatment: Seed cells on coverslips and treat with an effective concentration of STLC (e.g., 1 µM) for 16-24 hours to induce mitotic arrest. Include a vehicle-treated control.

  • Fixation: Gently wash the coverslips with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, or with ice-cold methanol for 10 minutes at -20°C.

  • Permeabilization: If using paraformaldehyde, wash with PBS and then incubate with Permeabilization Buffer for 10 minutes.

  • Blocking: Wash with PBS and incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Antibody Incubation: Incubate the coverslips with the primary anti-α-tubulin antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature. Wash three times with PBS.

  • Secondary Antibody and Staining: Incubate with the fluorescently labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light. Wash three times with PBS. Stain the DNA by incubating with DAPI for 5 minutes.

  • Mounting and Imaging: Wash a final time with PBS and mount the coverslip onto a microscope slide using mounting medium. Allow to dry and visualize using a fluorescence microscope. Capture images of bipolar spindles in control cells and monoastral spindles in STLC-treated cells.

Visualizations: Pathways and Workflows

Signaling Pathway of STLC-Induced Apoptosis

STLC_Apoptosis_Pathway cluster_direct_target Molecular Inhibition cluster_cellular_effect Cellular Phenotype cluster_cell_fate Cell Fate Determination STLC This compound (STLC) Eg5 Mitotic Kinesin Eg5 STLC->Eg5 Binds allosterically ATPase Eg5 ATPase Activity STLC->ATPase Inhibits Eg5->ATPase Centrosome Centrosome Separation ATPase->Centrosome Required for Spindle Bipolar Spindle Formation Centrosome->Spindle Leads to MitoticArrest Mitotic Arrest (M-Phase) Spindle->MitoticArrest Monoaster Monoastral Spindle Phenotype SAC Spindle Assembly Checkpoint (SAC) Activation Monoaster->SAC MitoticArrest->Monoaster Results in Apoptosis Apoptosis MitoticArrest->Apoptosis Triggers SAC->MitoticArrest Sustains Casp9 Caspase-9 Activation Apoptosis->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 CellDeath Programmed Cell Death Casp3->CellDeath

Caption: Signaling cascade initiated by this compound.

Experimental Workflow: Mitotic Arrest Analysis

Mitotic_Arrest_Workflow start Start: Seed Cells on Coverslips treat Treat with STLC and Vehicle Control start->treat incubate Incubate for 24 hours treat->incubate fix Fix Cells (e.g., 4% PFA) incubate->fix perm Permeabilize Cells (0.25% Triton X-100) fix->perm block Block Non-specific Sites (1% BSA) perm->block primary_ab Incubate with Primary Ab (anti-α-tubulin) block->primary_ab secondary_ab Incubate with Secondary Ab (Fluorophore-conjugated) primary_ab->secondary_ab stain Counterstain Nuclei (DAPI) secondary_ab->stain mount Mount Coverslips on Slides stain->mount image Image with Fluorescence Microscope mount->image analyze Analyze Spindle Morphology (Bipolar vs. Monoastral) image->analyze end End: Quantify Mitotic Arrest Phenotype analyze->end

Caption: Workflow for immunofluorescence analysis of spindle morphology.

Logical Relationship of STLC's Core Mechanism

STLC_Logic_Diagram STLC STLC Eg5 Eg5 Motor Domain (Allosteric Pocket) STLC->Eg5 Binds to Inhibition Inhibition of ATPase Activity Eg5->Inhibition Leads to Arrest Mitotic Arrest Inhibition->Arrest Causes Apoptosis Apoptosis Arrest->Apoptosis Induces

Caption: Logical flow of STLC's mechanism of action.

References

S-Trityl-L-cysteine: A Technical Guide to its Chemical Properties and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

S-Trityl-L-cysteine is a protected form of the amino acid L-cysteine, widely utilized in peptide synthesis and a subject of interest in drug discovery due to its biological activities.[1] This technical guide provides an in-depth overview of its core chemical properties and solubility characteristics, supplemented with experimental details and a visualization of its mechanism of action as a mitotic inhibitor.

Core Chemical Properties

This compound is a white to off-white crystalline solid.[2][3] The trityl group, a bulky triphenylmethyl moiety, serves as a protective group for the thiol functional group of cysteine, preventing its oxidation and other unwanted side reactions during chemical synthesis.

PropertyValueSource
Molecular Formula C₂₂H₂₁NO₂S[4][5]
Molecular Weight 363.47 g/mol
Melting Point 182-183 °C (decomposes)[2]
Appearance White to off-white solid[2]
pKa (predicted) 2.22 ± 0.10Chemicalize
logP (predicted) 3.55ChemAxon
Optical Rotation [α]₂₅/D +115° (c = 0.8 in 0.04 M ethanolic HCl)

Solubility Profile

The solubility of this compound is a critical parameter for its application in various experimental settings. Its bulky and nonpolar trityl group significantly influences its solubility characteristics.

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO) Up to 20 mg/mL[2]
Methanol Approximately 1 mg/mL[6][7]
Water Partially soluble[3]
Ethanol Data not available
Dimethylformamide (DMF) Data not available

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of L-cysteine with trityl chloride in an acidic medium. A detailed experimental protocol is described below, based on established chemical literature.

Materials:

  • L-cysteine hydrochloride

  • Trityl chloride (Triphenylmethyl chloride)

  • Anhydrous Trifluoroacetic acid (TFA)

  • Diethyl ether

  • Sodium acetate solution (10% aqueous)

Procedure:

  • Dissolve L-cysteine hydrochloride and a molar equivalent of trityl chloride in anhydrous trifluoroacetic acid.

  • Stir the reaction mixture at room temperature for a specified period, typically a few hours, to allow for the S-tritylation to complete.

  • Following the reaction, precipitate the product by the slow addition of diethyl ether.

  • Collect the crude product by filtration.

  • Wash the precipitate with diethyl ether to remove unreacted starting materials and by-products.

  • Further purify the product by recrystallization. A common solvent system for recrystallization is aqueous ethanol.

  • Dry the purified this compound under vacuum.

Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent in Fmoc-based solid-phase peptide synthesis. The trityl group protects the cysteine's thiol group during peptide chain elongation.

General Workflow:

  • The N-terminal of the growing peptide chain on the solid support is deprotected (Fmoc removal).

  • The next Fmoc-protected amino acid, including Fmoc-S-trityl-L-cysteine, is activated.

  • The activated amino acid is coupled to the deprotected N-terminus of the peptide chain.

  • These deprotection and coupling steps are repeated until the desired peptide sequence is assembled.

  • Upon completion of the synthesis, the peptide is cleaved from the resin, and all protecting groups, including the S-trityl group, are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

Mechanism of Action: Inhibition of Mitotic Kinesin Eg5

This compound is a potent and selective inhibitor of the mitotic kinesin Eg5. Eg5 is a motor protein essential for the formation and maintenance of the bipolar mitotic spindle, a critical structure for chromosome segregation during cell division.[1] By inhibiting Eg5, this compound disrupts the mitotic spindle, leading to mitotic arrest and subsequent cell death in proliferating cells.[1][8] This makes it a compound of interest in cancer research.

G Mechanism of Action of this compound cluster_0 Normal Mitosis cluster_1 Action of this compound Eg5 Mitotic Kinesin Eg5 Spindle Bipolar Mitotic Spindle Formation Eg5->Spindle Essential for Disruption Mitotic Spindle Disruption Eg5->Disruption Dysfunction leads to Segregation Chromosome Segregation Spindle->Segregation Enables Division Cell Division Segregation->Division Leads to STLC This compound Inhibition Inhibition of Eg5 ATPase Activity STLC->Inhibition Inhibition->Eg5 Arrest Mitotic Arrest Disruption->Arrest Causes Apoptosis Apoptosis Arrest->Apoptosis Induces

Caption: this compound inhibits the mitotic kinesin Eg5, disrupting spindle formation and leading to cell cycle arrest.

References

The Role of S-Trityl-L-cysteine in Mitosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

S-Trityl-L-cysteine (STLC) is a potent, cell-permeable, and selective allosteric inhibitor of the mitotic kinesin Eg5, a critical motor protein for the establishment and maintenance of the bipolar spindle during mitosis. By targeting Eg5, STLC induces mitotic arrest, characterized by the formation of monoastral spindles, ultimately leading to apoptotic cell death in proliferating cells. This specific mechanism of action has positioned STLC as a significant lead compound in the development of novel anti-cancer therapeutics. This technical guide provides an in-depth analysis of STLC's role in mitosis, including its mechanism of action, effects on cellular processes, associated signaling pathways, and a summary of key quantitative data and experimental protocols.

Introduction to this compound and its Target: Eg5

This compound is an organosulfur compound that has been identified as a potent inhibitor of Eg5 (also known as KSP, KIF11), a member of the kinesin-5 superfamily of microtubule-based motor proteins.[1][2] Eg5 is essential for the early stages of mitosis, where it plays a crucial role in separating duplicated centrosomes and forming the bipolar spindle, a prerequisite for accurate chromosome segregation.[3][4][5] The expression of Eg5 is tightly regulated and primarily limited to proliferating cells, making it an attractive target for cancer therapy with a potentially wider therapeutic window compared to broad-spectrum cytotoxic agents.[6][7]

Mechanism of Action: Allosteric Inhibition of Eg5

STLC functions as an allosteric inhibitor, binding to a specific pocket in the motor domain of Eg5, distinct from the ATP and microtubule binding sites.[8][9] This binding event locks the motor protein in a state that is unable to hydrolyze ATP or move along microtubules, effectively halting its function.[10][11] The inhibition of Eg5's motor activity prevents the outward pushing forces required for centrosome separation, leading to the collapse of the nascent spindle into a monoastral formation, with chromosomes arranged in a rosette around a single spindle pole.[3][6][12] This disruption of the mitotic spindle activates the spindle assembly checkpoint, causing a prolonged arrest in the M phase of the cell cycle.[13]

Cellular Consequences of Eg5 Inhibition by STLC

The primary consequence of STLC treatment on proliferating cells is a specific arrest in mitosis.[10] This is followed by the induction of apoptosis, or programmed cell death, through the intrinsic pathway.[3][13]

Mitotic Arrest at G2/M Phase

Flow cytometry analysis of STLC-treated cells consistently demonstrates a significant increase in the population of cells in the G2/M phase of the cell cycle in a dose-dependent manner.[8] This arrest is a direct result of the activation of the spindle assembly checkpoint, a cellular surveillance mechanism that ensures proper chromosome attachment to the mitotic spindle before allowing the cell to proceed to anaphase.[13]

Formation of Monoastral Spindles

Immunofluorescence microscopy is a key technique used to visualize the hallmark effect of Eg5 inhibition. In STLC-treated cells, instead of a normal bipolar spindle, a characteristic monoastral spindle is observed.[10][12] This structure consists of a single aster of microtubules radiating from unseparated centrosomes, with condensed chromosomes surrounding it.

Induction of Apoptosis

Prolonged mitotic arrest induced by STLC ultimately triggers the intrinsic apoptotic pathway.[3][13] This is characterized by the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and the morphological changes associated with apoptosis.[1][13]

Signaling Pathways Modulated by this compound

STLC-mediated mitotic arrest and subsequent apoptosis are associated with the modulation of several key signaling pathways.

Spindle Assembly Checkpoint Activation

The formation of monoastral spindles and the resulting lack of proper kinetochore-microtubule attachments activate the spindle assembly checkpoint (SAC). This leads to the phosphorylation and activation of key SAC proteins like BubR1, which inhibits the anaphase-promoting complex/cyclosome (APC/C), thereby preventing the degradation of cyclin B1 and securin and causing mitotic arrest.[13]

Spindle_Assembly_Checkpoint_Activation STLC This compound Eg5 Eg5 Inhibition STLC->Eg5 Monoastral_Spindle Monoastral Spindle Formation Eg5->Monoastral_Spindle SAC_Activation Spindle Assembly Checkpoint Activation Monoastral_Spindle->SAC_Activation BubR1 Phosphorylated BubR1 SAC_Activation->BubR1 APC_C_Inhibition APC/C Inhibition BubR1->APC_C_Inhibition Mitotic_Arrest Mitotic Arrest APC_C_Inhibition->Mitotic_Arrest

Intrinsic Apoptotic Pathway

Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This involves the activation of caspase-9, which then activates caspase-3, the primary executioner caspase.[13]

Intrinsic_Apoptotic_Pathway Mitotic_Arrest Prolonged Mitotic Arrest Caspase9_Activation Caspase-9 Activation Mitotic_Arrest->Caspase9_Activation Caspase3_Activation Caspase-3 Activation Caspase9_Activation->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

MAPK and NF-κB Signaling

Studies have shown that STLC-mediated apoptosis and cell cycle arrest can be triggered by the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, suggesting a broader impact on cellular stress and survival pathways.[2][8]

MAPK_NFkB_Signaling STLC This compound MAPK_Activation MAPK Pathway Activation STLC->MAPK_Activation NFkB_Activation NF-κB Pathway Activation STLC->NFkB_Activation Apoptosis_CellCycleArrest Apoptosis & Cell Cycle Arrest MAPK_Activation->Apoptosis_CellCycleArrest NFkB_Activation->Apoptosis_CellCycleArrest

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory effects of this compound.

ParameterValueCell Line/SystemReference
In Vitro Activity
IC50 (Basal ATPase activity)1 µMPurified Eg5[14]
IC50 (Microtubule-activated ATPase activity)140 nMPurified Eg5[14]
Ki,app<150 nM (at 300 mM NaCl)Purified Eg5[10]
Ki,app600 nM (at 25 mM KCl)Purified Eg5[10]
Association Rate6.1 µM⁻¹ s⁻¹Purified Eg5[10]
Release Rate3.6 s⁻¹Purified Eg5[10]
Cell-Based Activity
IC50 (Mitotic Arrest)700 nMHeLa cells
IC50 (Cell Growth Inhibition)0.9 µmol/LNot specified[15]
Effective Concentration for Apoptosis5 µmol/lSY5Y and BE2 neuroblastoma cells[8]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further investigation.

Cell Culture and Drug Treatment
  • Cell Lines: HeLa, SK-N-SH, SH-SY5Y, SK-N-BE2, or other relevant cancer cell lines.

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • STLC Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Cells are treated with various concentrations of STLC for specified time periods (e.g., 24 or 48 hours) for subsequent analysis.

Cell_Culture_Workflow Start Start Culture Cell Culture Start->Culture Seed Seed Cells Culture->Seed Treat Treat with STLC Seed->Treat Incubate Incubate Treat->Incubate Analyze Analyze Incubate->Analyze End End Analyze->End

Cell Cycle Analysis by Flow Cytometry
  • Principle: To quantify the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Protocol:

    • Harvest cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells in 70% ethanol at -20°C overnight.

    • Wash the cells with PBS to remove ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

Immunofluorescence for Spindle Morphology
  • Principle: To visualize the microtubule organization and chromosome alignment within the cell.

  • Protocol:

    • Grow cells on coverslips and treat with STLC.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.

    • Incubate with a primary antibody against α-tubulin overnight at 4°C.

    • Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

    • Counterstain the DNA with DAPI.

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

In Vitro Eg5 ATPase Activity Assay
  • Principle: To measure the rate of ATP hydrolysis by purified Eg5 in the presence and absence of STLC.

  • Protocol:

    • Purify recombinant human Eg5 motor domain.

    • Prepare a reaction mixture containing purified Eg5, microtubules (to stimulate activity), and a reaction buffer (e.g., containing MgCl₂, ATP).

    • Add varying concentrations of STLC to the reaction mixture.

    • Initiate the reaction by adding ATP.

    • Measure the amount of inorganic phosphate (Pi) released over time using a colorimetric assay (e.g., malachite green assay).

    • Calculate the IC50 value by plotting the percentage of inhibition against the STLC concentration.

Drug Development and Future Perspectives

This compound's potent and specific activity against Eg5 makes it an excellent starting point for the development of novel anticancer drugs.[10][16] However, STLC itself possesses some limitations, including poor aqueous solubility and suboptimal pharmacokinetic properties, which have hindered its direct clinical application.[3][17]

Current research focuses on:

  • Analogue Synthesis: Developing derivatives of STLC with improved potency, solubility, and drug-like properties.[4][16][18]

  • Combination Therapies: Investigating the synergistic effects of Eg5 inhibitors with other chemotherapeutic agents to enhance efficacy and overcome resistance.[19]

  • Overcoming Resistance: Studying the mechanisms of resistance to Eg5 inhibitors and developing strategies to circumvent them.[16]

Several other Eg5 inhibitors, such as ispinesib and filanesib, have progressed to clinical trials, demonstrating the therapeutic potential of this drug class.[20][21][22] The continued exploration of STLC and its analogues will undoubtedly contribute to the development of the next generation of antimitotic agents for cancer treatment.

Conclusion

This compound is a well-characterized inhibitor of the mitotic kinesin Eg5. Its ability to specifically disrupt the formation of the bipolar spindle, leading to mitotic arrest and apoptosis, underscores its importance as a tool for studying mitosis and as a lead compound for cancer drug discovery. The detailed understanding of its mechanism of action, cellular effects, and associated signaling pathways provides a solid foundation for further research and development in this promising area of oncology.

References

S-Trityl-L-cysteine: A Potent and Specific Inhibitor of the Mitotic Kinesin Eg5

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

S-Trityl-L-cysteine (STLC) is a potent, cell-permeable small molecule that has emerged as a highly specific and valuable tool for studying the function of the mitotic kinesin Eg5 (also known as KIF11 or KSP). Eg5 is a plus-end-directed motor protein essential for the establishment and maintenance of the bipolar mitotic spindle, a critical structure for accurate chromosome segregation during cell division.[1][2] Inhibition of Eg5 leads to a characteristic mitotic arrest with the formation of monoastral spindles, where duplicated but unseparated centrosomes are surrounded by a radial array of microtubules.[3][4] This phenotype ultimately triggers apoptotic cell death in many cancer cell lines, making Eg5 a compelling target for anticancer drug development.[3][5]

This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

STLC functions as a non-competitive, allosteric inhibitor of Eg5.[6] It binds to a specific pocket on the motor domain of Eg5, distinct from the ATP and microtubule binding sites.[6] This binding event prevents the conformational changes necessary for ATP hydrolysis and microtubule-dependent motility, effectively locking the motor protein in a state that is unable to generate the outward forces required for centrosome separation.[7]

Quantitative Inhibitory Data

The inhibitory potency of this compound against Eg5 has been characterized in various in vitro and cell-based assays. The following tables summarize key quantitative data for easy comparison.

ParameterValueCell Line/SystemReference
In Vitro Activity
IC50 (Basal ATPase Activity)1.0 µMPurified human Eg5[3][8]
IC50 (Microtubule-Activated ATPase Activity)140 nMPurified human Eg5 with microtubules[3][8]
Cell-Based Activity
IC50 (Mitotic Arrest)700 nMHeLa cells[3][8]

Table 1: Inhibitory Potency of this compound (STLC)

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Eg5 Microtubule-Activated ATPase Assay

This assay measures the rate of ATP hydrolysis by the Eg5 motor domain in the presence of microtubules, and the inhibitory effect of STLC on this activity. A common method is the enzyme-coupled assay, which links ATP hydrolysis to the oxidation of NADH, detectable by a decrease in absorbance at 340 nm.[9]

Materials:

  • Purified human Eg5 motor domain

  • Taxol-stabilized microtubules

  • Assay Buffer (e.g., 25 mM PIPES-KOH pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)

  • ATP solution

  • Phosphoenolpyruvate (PEP)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • NADH

  • This compound (dissolved in DMSO)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the reaction mixture: In each well of a 96-well plate, prepare a reaction mixture containing Assay Buffer, PEP, PK, LDH, and NADH.

  • Add Eg5 and microtubules: Add the purified Eg5 motor domain and taxol-stabilized microtubules to the reaction mixture.

  • Add STLC: Add varying concentrations of STLC (or DMSO as a vehicle control) to the wells.

  • Initiate the reaction: Start the reaction by adding ATP to each well.

  • Measure absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • Calculate the rate of NADH oxidation (V) from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the STLC concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.[10][11]

Cell Viability Assay (WST-1 Assay)

This assay determines the effect of STLC on the metabolic activity of cultured cells, which is an indicator of cell viability. The WST-1 assay is a colorimetric assay where a tetrazolium salt is reduced by metabolically active cells to a soluble formazan dye.[12]

Materials:

  • Adherent cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • WST-1 reagent

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader capable of reading absorbance at 450 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in an incubator.

  • Compound Treatment: The next day, treat the cells with a serial dilution of STLC in fresh culture medium. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • WST-1 Addition: Add WST-1 reagent to each well according to the manufacturer's instructions.

  • Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.

  • Measure Absorbance: Measure the absorbance of the formazan product at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each STLC concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the STLC concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Immunofluorescence Staining of Mitotic Spindles

This protocol allows for the visualization of the mitotic spindle and chromosomes in cells treated with STLC to observe the characteristic monoastral spindle phenotype.[13][14]

Materials:

  • Cells grown on coverslips

  • This compound (dissolved in DMSO)

  • Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBST)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorophore-conjugated secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on sterile coverslips in a petri dish or multi-well plate. Treat the cells with an effective concentration of STLC (e.g., 1-5 µM) for a duration sufficient to induce mitotic arrest (e.g., 16-24 hours).

  • Fixation: Gently wash the cells with PBS and then fix them with either 4% paraformaldehyde for 10-15 minutes at room temperature or ice-cold methanol for 10 minutes at -20°C.

  • Permeabilization: If using paraformaldehyde fixation, wash with PBS and then permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and then block non-specific antibody binding by incubating the coverslips in blocking solution for 30-60 minutes at room temperature.

  • Primary Antibody Incubation: Incubate the coverslips with the primary antibody (diluted in blocking solution) for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash the coverslips three times with PBST. Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash the coverslips three times with PBST. Incubate with DAPI solution for 5 minutes to stain the nuclei.

  • Mounting: Wash the coverslips a final time with PBS and then mount them onto microscope slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Cells treated with STLC should exhibit a monoastral spindle phenotype in the mitotic population, characterized by a radial array of microtubules surrounding condensed chromosomes.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the Eg5-dependent mitotic pathway, the mechanism of STLC inhibition, and a typical experimental workflow for identifying and characterizing Eg5 inhibitors.

Eg5_Mitotic_Pathway cluster_Prophase Prophase cluster_Prometaphase Prometaphase/Metaphase cluster_Anaphase Anaphase Centrosome_Duplication Duplicated Centrosomes Eg5_Active Eg5 (Active) Centrosome_Duplication->Eg5_Active Activation Eg5_Inactive Eg5 (Inactive) Microtubules Anti-parallel Microtubules Eg5_Active->Microtubules Crosslinks & Slides Bipolar_Spindle Bipolar Spindle Formation Microtubules->Bipolar_Spindle Leads to Chromosome_Segregation Chromosome Segregation Bipolar_Spindle->Chromosome_Segregation Enables

Caption: Eg5-Dependent Mitotic Pathway.

STLC_Inhibition_Mechanism Eg5 Eg5 Motor Domain Allosteric_Binding Allosteric Binding Eg5->Allosteric_Binding STLC This compound STLC->Allosteric_Binding Conformational_Change Inhibition of Conformational Change Allosteric_Binding->Conformational_Change ATPase_Inhibition ATPase Activity Inhibited Conformational_Change->ATPase_Inhibition Microtubule_Sliding_Blocked Microtubule Sliding Blocked Conformational_Change->Microtubule_Sliding_Blocked Monoastral_Spindle Monoastral Spindle Formation Microtubule_Sliding_Blocked->Monoastral_Spindle

Caption: Mechanism of STLC Inhibition.

Eg5_Inhibitor_Screening_Workflow Compound_Library Compound Library Primary_Screen Primary Screen: Eg5 ATPase Assay Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Secondary_Screen Secondary Screen: Cell-Based Assay (Mitotic Arrest/Viability) Hit_Identification->Secondary_Screen Lead_Compound Lead Compound (e.g., STLC) Secondary_Screen->Lead_Compound Lead_Optimization Lead Optimization Lead_Compound->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies

Caption: Eg5 Inhibitor Screening Workflow.

Conclusion

This compound is a cornerstone tool for investigating the crucial role of the mitotic kinesin Eg5 in cell division. Its high specificity and potent inhibitory activity have not only advanced our fundamental understanding of mitosis but also validated Eg5 as a promising target for the development of novel anti-cancer therapeutics. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working with STLC and other Eg5 inhibitors.

References

S-Trityl-L-cysteine: A Synthetic Inhibitor of Mitotic Kinesin Eg5

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

S-Trityl-L-cysteine (STLC) is a potent, cell-permeable, and selective inhibitor of the human mitotic kinesin Eg5. Contrary to some commercial claims, extensive scientific literature indicates that STLC is a synthetic compound and not of natural origin. Its discovery as a bioactive molecule is linked to its identification as a powerful antimitotic agent with potential applications in cancer chemotherapy. This guide provides a comprehensive overview of the synthesis, discovery, and biological activity of this compound, including quantitative data, experimental methodologies, and pathway diagrams.

Natural Sources and Discovery

A Synthetic Compound, Not a Natural Product

While one commercial supplier has claimed this compound to be an organosulfur compound found in garlic (Allium sativum), there is no substantive evidence in the peer-reviewed scientific literature to support this assertion.[1] Extensive research on the organosulfur constituents of garlic has identified a wide array of compounds, but none containing a trityl group.[2][3][4] The consensus in the academic and research community is that this compound is a synthetic molecule.

Discovery as a Bioactive Agent: An Eg5 Inhibitor

The significance of this compound in biomedical research stems from its discovery as a potent and specific inhibitor of the human mitotic kinesin Eg5. In 2004, a study by DeBonis et al. identified STLC through an in vitro microtubule-activated ATPase-based assay designed to find small-molecule inhibitors of Eg5.[5] This discovery positioned STLC as a promising candidate for anticancer drug development due to the crucial role of Eg5 in the formation of the bipolar spindle during mitosis.[5][6]

Synthesis of this compound

The synthesis of this compound has been described in the chemical literature for decades, predating its discovery as a biologically active compound. One of the earliest convenient preparations was reported by Hiskey and Adams in 1965.[7]

General Synthetic Protocol

The synthesis generally involves the reaction of L-cysteine with trityl chloride in a suitable solvent. The trityl group (triphenylmethyl) acts as a protecting group for the thiol functionality of cysteine.

Experimental Protocol: Synthesis of this compound (General Method)

Disclaimer: This is a generalized protocol based on available literature. For a detailed, step-by-step procedure, please refer to the original publication by Hiskey and Adams (1965).

  • Dissolution: L-cysteine is dissolved in a suitable solvent, such as a mixture of ethanol and water.

  • Addition of Base: A base, such as sodium hydroxide, is added to the solution to deprotonate the thiol group of cysteine, forming a thiolate anion.

  • Reaction with Trityl Chloride: Trityl chloride, dissolved in an organic solvent like diethyl ether or tetrahydrofuran, is added dropwise to the cysteine solution with vigorous stirring.

  • Reaction Monitoring: The reaction is allowed to proceed at room temperature, and its progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is worked up to isolate the this compound product. This may involve acidification to precipitate the product, followed by filtration, washing, and drying.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system.

More recent synthetic methods for this compound and its derivatives have also been published, often focusing on improving yield and purity.[8][9]

Biological Activity and Mechanism of Action

This compound's primary biological activity is the inhibition of the mitotic kinesin Eg5, a motor protein essential for establishing and maintaining the bipolar mitotic spindle in dividing cells.

Inhibition of Eg5 ATPase Activity

STLC is a non-competitive inhibitor of Eg5's ATPase activity. It binds to an allosteric pocket on the Eg5 motor domain, distinct from the ATP and microtubule binding sites.[10] This binding prevents the conformational changes necessary for ATP hydrolysis and movement along microtubules.[6]

Induction of Mitotic Arrest

By inhibiting Eg5, this compound prevents the separation of centrosomes during prophase, leading to the formation of monoastral spindles and causing the cell to arrest in mitosis.[5][6][11] Prolonged mitotic arrest ultimately triggers apoptosis (programmed cell death) in cancer cells.[12]

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound has been quantified in various assays. The following table summarizes key IC50 values reported in the literature.

Assay TypeTarget/Cell LineIC50 ValueReference
Basal ATPase ActivityHuman Eg51.0 µM[5][13]
Microtubule-activated ATPase ActivityHuman Eg5140 nM[5]
Mitotic ArrestHeLa Cells700 nM[5]
Microtubule Gliding VelocityXenopus laevis Eg5500 nM[6]

Experimental Protocols for Biological Assays

Eg5 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by Eg5 in the presence and absence of inhibitors.

Experimental Protocol: In Vitro Eg5 ATPase Assay (General Method)

Disclaimer: This is a generalized protocol based on available literature. For detailed procedures, please refer to the publications by DeBonis et al. (2004) and Skoufias et al. (2006).

  • Reaction Mixture Preparation: A reaction buffer is prepared containing ATP, microtubules (to stimulate Eg5 activity), and a system to detect phosphate release (e.g., a coupled enzyme system like pyruvate kinase/lactate dehydrogenase).

  • Incubation with Inhibitor: Recombinant human Eg5 protein is pre-incubated with varying concentrations of this compound (or a vehicle control) for a defined period.

  • Initiation of Reaction: The ATPase reaction is initiated by the addition of the Eg5-inhibitor mixture to the reaction buffer.

  • Measurement of Activity: The rate of ATP hydrolysis is measured by monitoring the change in absorbance or fluorescence of the detection system over time using a spectrophotometer or plate reader.

  • Data Analysis: The IC50 value is determined by plotting the percentage of Eg5 activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Mitotic Arrest Assay

This assay quantifies the ability of a compound to induce cell cycle arrest in the M-phase.

Experimental Protocol: Mitotic Arrest Assay in HeLa Cells (General Method)

Disclaimer: This is a generalized protocol based on available literature. For detailed procedures, please refer to the publication by DeBonis et al. (2004).

  • Cell Culture: HeLa cells are cultured in appropriate media and seeded into multi-well plates.

  • Compound Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 24 hours).

  • Cell Fixation and Staining: After treatment, the cells are fixed (e.g., with paraformaldehyde) and stained with a DNA dye (e.g., DAPI) to visualize the nuclei and a stain for microtubules (e.g., an anti-tubulin antibody) to observe the spindle morphology.

  • Microscopy and Imaging: The cells are imaged using fluorescence microscopy.

  • Quantification of Mitotic Index: The percentage of cells arrested in mitosis (characterized by condensed chromosomes and, in the case of STLC, monoastral spindles) is determined by counting a sufficient number of cells for each treatment condition.

  • Data Analysis: The IC50 for mitotic arrest is calculated by plotting the percentage of mitotic cells against the inhibitor concentration.

Visualizations

Signaling Pathway of Eg5 Inhibition by this compound

Eg5_Inhibition_Pathway STLC This compound Allosteric_Site Allosteric Binding Site STLC->Allosteric_Site ATPase_Activity ATPase Activity STLC->ATPase_Activity inhibits Eg5 Mitotic Kinesin Eg5 (Motor Protein) Eg5->ATPase_Activity required for Allosteric_Site->Eg5 Microtubule_Sliding Microtubule Sliding ATPase_Activity->Microtubule_Sliding drives ATPase_Activity->Microtubule_Sliding prevents Centrosome_Separation Centrosome Separation Microtubule_Sliding->Centrosome_Separation leads to Microtubule_Sliding->Centrosome_Separation blocks Bipolar_Spindle Bipolar Spindle Formation Centrosome_Separation->Bipolar_Spindle enables Centrosome_Separation->Bipolar_Spindle disrupts Mitotic_Arrest Mitotic Arrest (Monoastral Spindle) Bipolar_Spindle->Mitotic_Arrest results in Apoptosis Apoptosis Mitotic_Arrest->Apoptosis induces

Caption: Mechanism of this compound induced mitotic arrest.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_invitro In Vitro Assay cluster_incell Cell-Based Assay Eg5_Protein Recombinant Eg5 Protein ATPase_Assay ATPase Activity Assay Eg5_Protein->ATPase_Assay STLC_Dilutions_invitro This compound Serial Dilutions STLC_Dilutions_invitro->ATPase_Assay IC50_invitro Calculate IC50 (ATPase Inhibition) ATPase_Assay->IC50_invitro End End IC50_invitro->End HeLa_Cells HeLa Cell Culture Cell_Treatment Treat Cells HeLa_Cells->Cell_Treatment STLC_Dilutions_incell This compound Serial Dilutions STLC_Dilutions_incell->Cell_Treatment Fix_Stain Fix and Stain (DAPI, Anti-tubulin) Cell_Treatment->Fix_Stain Microscopy Fluorescence Microscopy Fix_Stain->Microscopy Quantify_Arrest Quantify Mitotic Arrest Microscopy->Quantify_Arrest IC50_incell Calculate IC50 (Mitotic Arrest) Quantify_Arrest->IC50_incell IC50_incell->End Start Start Start->Eg5_Protein Start->HeLa_Cells

Caption: Workflow for determining the IC50 of this compound.

References

An In-Depth Technical Guide to the Stability and Proper Storage of S-Trityl-L-cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for S-Trityl-L-cysteine, a critical reagent in peptide synthesis and drug development. Understanding the chemical stability of this compound is paramount for ensuring its purity, efficacy, and the integrity of research and development outcomes. This document synthesizes available data and chemical principles to guide researchers in the proper handling and storage of this compound.

Overview of this compound

This compound is an L-cysteine derivative where the thiol group is protected by a bulky trityl (triphenylmethyl) group. This protection strategy is widely employed in solid-phase peptide synthesis (SPPS) to prevent the unwanted oxidation of the thiol to form disulfide bonds and to allow for selective deprotection under specific conditions. The stability of the S-trityl bond is a key factor in its utility and dictates its handling and storage requirements.

Recommended Storage Conditions

Based on information from various chemical suppliers, the following storage conditions are recommended for this compound in its solid form. Adherence to these conditions is crucial for maximizing the shelf-life of the compound.

ParameterRecommendationRationale
Temperature -20°C for long-term storage.[1]Minimizes the rate of potential degradation reactions.
0-8°C or ambient for short-term storage.Acceptable for brief periods, but colder temperatures are preferred.
Atmosphere Store in a tightly sealed container.Protects from moisture and atmospheric oxygen.
A dry and well-ventilated place is advised.Prevents hydrolysis and oxidation.
Light Protect from light.The trityl group can be susceptible to photolytic cleavage.

One supplier indicates that this compound is stable for at least four years when stored at -20°C.[1] However, detailed, publicly available stability data to support this is limited. For solutions, such as those in DMSO, storage at -20°C for up to one week is suggested, while for longer-term storage of solutions, -80°C for up to six months is recommended to prevent degradation.

Potential Degradation Pathways

Hydrolysis (Acid-Catalyzed Cleavage)

The S-trityl bond is known to be labile under acidic conditions. The mechanism involves the protonation of the sulfur atom, followed by the departure of the stable trityl cation. This is a common method for deprotection in synthetic chemistry.

  • Degradation Products: L-cysteine and triphenylmethanol (trityl alcohol).

  • Influencing Factors: Low pH, presence of protic solvents.

Oxidation

The sulfur atom in the thioether linkage of this compound is susceptible to oxidation, which can lead to the formation of a sulfoxide and, under harsher conditions, a sulfone.

  • Degradation Products: this compound sulfoxide, this compound sulfone.

  • Influencing Factors: Presence of oxidizing agents (e.g., peroxides, atmospheric oxygen), exposure to light and certain metal ions.

Photodegradation

Compounds containing the triphenylmethyl (trityl) group can be sensitive to light. UV irradiation can lead to the homolytic cleavage of the carbon-sulfur bond, generating a trityl radical and a thiyl radical.

  • Degradation Products: Triphenylmethane, L-cysteine, and various radical-mediated reaction products.

  • Influencing Factors: Exposure to UV and, to a lesser extent, visible light.

Thermal Degradation

While this compound is a solid with a high melting point, prolonged exposure to elevated temperatures can lead to decomposition. For S-alkyl-L-cysteine derivatives, thermal degradation can result in the cleavage of the C-S and C-N bonds.

  • Potential Degradation Products: A complex mixture of smaller molecules resulting from fragmentation.

  • Influencing Factors: High temperatures.

The following diagram illustrates the potential degradation pathways of this compound based on general chemical principles.

G Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis (Acidic) cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_thermal Thermal Degradation STLC This compound Cysteine L-cysteine STLC->Cysteine H+ TritylOH Triphenylmethanol STLC->TritylOH H+ Sulfoxide This compound sulfoxide STLC->Sulfoxide [O] TritylRadical Trityl radical STLC->TritylRadical ThiylRadical Thiyl radical STLC->ThiylRadical Fragments Fragmentation products STLC->Fragments Δ Sulfone This compound sulfone Sulfoxide->Sulfone [O]

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

While specific, detailed experimental protocols for forced degradation studies of this compound are not widely published, a general workflow for assessing the stability of a pharmaceutical compound can be adapted.

Forced Degradation Study Protocol (General)

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water, methanol).

  • Stress Conditions: Subject the samples to a range of stress conditions as outlined in the table below. Control samples (unstressed) should be analyzed concurrently.

  • Analysis: Analyze the stressed samples at various time points using a suitable analytical technique, typically a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS).

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify new peaks corresponding to degradation products. Use the mass spectrometry data to elucidate the structures of these products.

Stress ConditionTypical Protocol
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hours.
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hours.
Oxidation 3% H₂O₂ at room temperature for 24-48 hours.
Thermal Solid and solution samples at 60-80°C for 1-2 weeks.
Photostability Expose solid and solution samples to UV (e.g., 254 nm) and visible light (ICH Q1B guidelines).
Stability-Indicating HPLC Method (Hypothetical)

A stability-indicating method is crucial for separating the intact drug from its degradation products. While a validated method for this compound is not publicly available, a typical starting point would be a reversed-phase HPLC method.

ParameterSuggested Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient e.g., 5% B to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm and 254 nm; Mass Spectrometry (ESI+)

The following diagram illustrates a general experimental workflow for a forced degradation study.

G Workflow for Forced Degradation Study start Prepare this compound Solutions stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Sample at Time Points stress->sampling analysis Analyze by Stability-Indicating LC-MS Method sampling->analysis data_eval Identify Degradation Products & Quantify Degradation analysis->data_eval method_dev Develop & Validate Stability-Indicating Method data_eval->method_dev Iterative Refinement report Generate Stability Profile & Report data_eval->report method_dev->analysis

Caption: General workflow for a forced degradation study.

Summary of Stability Data (Hypothetical)

The following table summarizes the expected stability of this compound under various conditions, based on general chemical principles. It is critical to note that this is a hypothetical summary and should be confirmed by experimental data.

ConditionExpected StabilityLikely Degradation Products
Solid, -20°C, protected from light/moisture High (stable for years)Minimal
Solid, Ambient, protected from light/moisture Moderate (stable for months)Minimal
Aqueous Solution, pH < 4 LowL-cysteine, Triphenylmethanol
Aqueous Solution, pH 7 ModeratePotential for oxidation products over time
Aqueous Solution, pH > 8 Moderate to HighGenerally stable to base
In presence of oxidizing agents (e.g., H₂O₂) LowSulfoxide, Sulfone
Exposure to UV light LowTriphenylmethane, L-cysteine, radical products
Elevated temperature (>60°C) Moderate to LowFragmentation products

Conclusion and Recommendations

This compound is a robust protecting group for cysteine under neutral and basic conditions, but it is sensitive to acid, oxidation, and light. For optimal stability and to ensure the integrity of experimental results, it is imperative to adhere to the recommended storage conditions.

  • Long-term storage: Store this compound as a solid at -20°C in a tightly sealed container, protected from light.

  • Handling: When preparing solutions, use high-purity solvents and minimize exposure to light and heat. For solutions, short-term storage at 4°C is acceptable, but for longer periods, storage at -20°C or -80°C is recommended.

  • Experimental Design: Be mindful of the pH of reaction and purification conditions. Avoid strongly acidic conditions unless deprotection is intended.

Further experimental work, specifically well-designed forced degradation studies, is necessary to fully characterize the stability profile of this compound and to identify and quantify its degradation products. The development and publication of a validated stability-indicating analytical method would be of great benefit to the scientific community.

References

Core Principles of Trityl Protection in Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS). Among the diverse arsenal of protective groups, the trityl (Trt) group and its derivatives hold a significant position, particularly within the widely adopted Fmoc/tBu chemistry. This technical guide provides an in-depth exploration of the fundamental principles of trityl protection, offering a comprehensive resource for optimizing peptide synthesis strategies.

The Trityl Group: Structure and Variants

The trityl group is a triphenylmethyl moiety prized for its steric bulk and acid lability.[1] Its significant size can be advantageous in disrupting peptide aggregation during the synthesis of long or hydrophobic sequences.[2] Furthermore, this steric hindrance helps to minimize the formation of diketopiperazine, a common side reaction at the dipeptide stage.[2]

To fine-tune the acid sensitivity of the trityl group, several derivatives have been developed by introducing electron-donating methoxy or methyl groups to the phenyl rings. This modification enhances the stability of the trityl cation formed during deprotection, thereby increasing the group's lability.[1] The most common variants include:

  • Trityl (Trt): The parent group, offering a good balance of stability and lability.

  • 4-Methoxytrityl (Mmt): More acid-labile than Trt.[3]

  • 4-Methyltrityl (Mtt): Exhibits intermediate lability between Trt and Mmt.[3]

  • 4,4'-Dimethoxytrityl (DMT): Significantly more acid-labile than Trt and Mmt.[4]

Mechanism of Protection and Deprotection

The protection of nucleophilic side chains of amino acids—such as those of Serine (Ser), Threonine (Thr), Cysteine (Cys), Asparagine (Asn), Glutamine (Gln), and Histidine (His)—with the trityl group, as well as its subsequent removal, proceeds via an SN1 mechanism centered around the formation of a stable trityl cation.[1]

Protection

The introduction of the trityl group is typically achieved by reacting the amino acid with trityl chloride in the presence of a base, such as pyridine, which serves to neutralize the HCl byproduct.[1] The reaction proceeds through the formation of the highly stable trityl cation, which then reacts with the nucleophilic side chain of the amino acid.[1]

Protection_Mechanism TrCl Trityl Chloride (Tr-Cl) Tr_cation Trityl Cation (Tr+) TrCl->Tr_cation Ionization Base Base (e.g., Pyridine) BaseH Base-H+ Base->BaseH Protected_AA Trityl-Protected Amino Acid (R-X-Tr) Tr_cation->Protected_AA AminoAcid Amino Acid with Nucleophilic Side Chain (R-XH) AminoAcid->Protected_AA Nucleophilic Attack HCl HCl HCl->BaseH

Protection of an amino acid side chain with a trityl group.
Deprotection

The removal of the trityl group is accomplished under acidic conditions, most commonly with trifluoroacetic acid (TFA).[5] The reaction is initiated by the protonation of the heteroatom attached to the trityl group, followed by the departure of the stable trityl cation, which is subsequently quenched by scavengers to prevent side reactions.[1]

Deprotection_Mechanism Protected_AA Trityl-Protected Amino Acid (R-X-Tr) Protonated_AA Protonated Intermediate (R-X(H+)-Tr) Protected_AA->Protonated_AA Protonation Acid Acid (e.g., TFA) Acid->Protonated_AA Deprotected_AA Deprotected Amino Acid (R-XH) Protonated_AA->Deprotected_AA Cleavage Tr_cation Trityl Cation (Tr+) Protonated_AA->Tr_cation Quenched_Tr Quenched Trityl Tr_cation->Quenched_Tr Quenching Scavenger Scavenger (e.g., TIS) Scavenger->Quenched_Tr

Acid-catalyzed deprotection of a trityl-protected amino acid.

Orthogonality and Strategic Applications in SPPS

A key advantage of the trityl group is its orthogonality with the base-labile Fmoc group and the more acid-stable tert-butyl (tBu) group.[2] This "three-dimensional" orthogonality allows for the selective removal of one type of protecting group while the others remain intact, enabling complex synthetic strategies such as on-resin side-chain modification, cyclization, and the synthesis of branched peptides.[3][6]

The general workflow for Fmoc-based SPPS incorporating trityl-protected amino acids follows a cyclical process of deprotection, activation, and coupling.

SPPS_Workflow cluster_SPPS_Cycle SPPS Elongation Cycle Fmoc_Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Washing1 Wash Fmoc_Deprotection->Washing1 Coupling 2. Amino Acid Coupling (Activated Fmoc-AA-(Trt)-OH) Washing1->Coupling Washing2 Wash Coupling->Washing2 Washing2->Fmoc_Deprotection Repeat for next residue Final_Cleavage Final Cleavage and Global Deprotection (e.g., TFA Cocktail) Washing2->Final_Cleavage After final residue Start Start: Resin-bound Amino Acid Start->Fmoc_Deprotection

References

The Anticancer Potential of S-Trityl-L-cysteine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Mechanism of Action, Experimental Protocols, and Therapeutic Promise of a Potent Eg5 Kinesin Inhibitor

Abstract

S-Trityl-L-cysteine (STL) is a potent and selective allosteric inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11), a motor protein essential for the formation and maintenance of the bipolar mitotic spindle.[1][2] By targeting Eg5, STL induces mitotic arrest, leading to the activation of apoptotic cell death in a variety of cancer cell lines.[3][4] This technical guide provides a comprehensive overview of the anticancer potential of STL, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its investigation. Furthermore, this guide visualizes the intricate signaling pathways and experimental workflows associated with STL's activity through Graphviz diagrams, offering a valuable resource for researchers in oncology and drug development.

Introduction

The mitotic spindle is a critical structure in cell division, responsible for the accurate segregation of chromosomes into daughter cells. Its proper function is orchestrated by a host of proteins, including kinesin motor proteins. Eg5, a member of the kinesin-5 family, plays a crucial role in establishing and maintaining spindle bipolarity by sliding antiparallel microtubules apart.[5][6] The essential role of Eg5 in mitosis, coupled with its limited function in non-dividing cells, makes it an attractive target for anticancer therapy.[1]

This compound has emerged as a significant small molecule inhibitor of Eg5.[7][8] Unlike microtubule-targeting agents such as taxanes and vinca alkaloids, which can cause peripheral neuropathy, Eg5 inhibitors like STL are expected to have a more favorable safety profile due to their specific action on mitotic cells.[1] This guide delves into the molecular mechanisms underlying STL's anticancer effects and provides practical information for its study in a research setting.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the ATPase activity of the Eg5 motor protein.[7][8] This inhibition is allosteric, meaning STL binds to a site distinct from the ATP-binding pocket, specifically a pocket formed by helix α2, loop L5, and helix α3.[4] This binding prevents the conformational changes necessary for ATP hydrolysis and microtubule-based motility.

The inhibition of Eg5 by STL has two major downstream consequences for cancer cells:

  • Mitotic Arrest: By inactivating Eg5, STL prevents the separation of centrosomes and the formation of a bipolar spindle.[2][7] This leads to the formation of characteristic monoastral spindles, where a single aster of microtubules radiates from unseparated centrosomes.[7] This aberrant spindle structure activates the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that halts the cell cycle in mitosis to prevent chromosomal missegregation.[3][4] This results in a prolonged arrest in the G2/M phase of the cell cycle.[1]

  • Apoptosis: Prolonged mitotic arrest induced by STL ultimately triggers programmed cell death, or apoptosis.[2][3] The primary pathway implicated in STL-induced apoptosis is the intrinsic, or mitochondrial, pathway.[4] This is characterized by the activation of caspase-9, followed by the executioner caspase-3.[4] Furthermore, studies have shown that STL-mediated apoptosis and cell cycle arrest are associated with the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1]

Quantitative Data

The potency of this compound has been evaluated across various in vitro and cellular assays. The following tables summarize key quantitative data from the literature.

Table 1: In Vitro Inhibition of Eg5 ATPase Activity by this compound
ParameterValueConditionsReference
IC50 (Basal ATPase)1.0 µMRecombinant human Eg5[8]
IC50 (MT-activated ATPase)140 nMRecombinant human Eg5 with microtubules[8]
Ki,app <150 nM300 mM NaCl[7]
Ki,app 600 nM25 mM KCl[7]
Table 2: Cellular Activity of this compound in Cancer Cell Lines
Cell LineAssay TypeEndpointValueIncubation TimeReference
HeLaCell Cycle AnalysisIC50 (Mitotic Arrest)700 nMNot Specified[9]
NCI-60 PanelGrowth InhibitionAverage GI501.3 µM48 hours[9]
K562Growth InhibitionGI50~1.2 µMNot Specified[2]
HCT116Growth InhibitionGI50Not SpecifiedNot Specified[2]
LNCaPGrowth InhibitionGI50Not SpecifiedNot Specified[2]
PC3Growth InhibitionGI50Not SpecifiedNot Specified[2]
BxPC-3Growth InhibitionGI50Not SpecifiedNot Specified[2]
NCI-H1299Growth InhibitionGI50Not SpecifiedNot Specified[2]
Neuroblastoma (SY5Y)Apoptosis InductionNotable increase in apoptosis5 µM72 hours[1]
Neuroblastoma (BE2)Apoptosis InductionNotable increase in apoptosis5 µM72 hours[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anticancer potential of this compound.

In Vitro Eg5 ATPase Activity Assay

This assay measures the ability of STL to inhibit the ATP hydrolysis activity of the Eg5 motor protein, both in its basal state and when stimulated by microtubules.

Materials:

  • Recombinant human Eg5 protein

  • Taxol-stabilized microtubules

  • ATPase assay buffer (e.g., 25 mM PIPES-KOH pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT, with or without microtubules)

  • ATP (including radiolabeled ATP, e.g., [γ-³²P]ATP, for certain detection methods)

  • Pyruvate kinase/lactate dehydrogenase (PK/LDH) coupled enzyme system (for spectrophotometric assays)

  • NADH

  • Phosphoenolpyruvate (PEP)

  • This compound stock solution (in DMSO)

  • Microplate reader or scintillation counter

Protocol (Spectrophotometric Coupled Assay):

  • Prepare a reaction mixture containing ATPase assay buffer, PK/LDH, NADH, and PEP.

  • For microtubule-activated assays, add taxol-stabilized microtubules to the reaction mixture.

  • Add recombinant Eg5 protein to the reaction mixture.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of a microplate.

  • Initiate the reaction by adding ATP to all wells.

  • Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the rate of ATP hydrolysis.

  • Calculate the rate of ATP hydrolysis for each STL concentration.

  • Plot the rate of ATPase activity as a function of STL concentration and determine the IC50 value.

Cell Culture and In Vitro Cytotoxicity Assays

These assays determine the effect of STL on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., HeLa, K562, neuroblastoma cell lines)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT, XTT, WST-1, or Alamar Blue)

  • Solubilization buffer (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol (MTT Assay Example):

  • Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • If using adherent cells, carefully remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the STL concentration and determine the GI50 or IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with STL.

Materials:

  • Cancer cells

  • This compound

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., ice-cold 70% ethanol)

  • Propidium iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in culture plates and treat with various concentrations of this compound for a defined period (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Resuspend the cells in a small volume of PBS and add the cell suspension dropwise into ice-cold 70% ethanol while vortexing gently to fix the cells.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells

  • This compound

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • Annexin V binding buffer

  • Flow cytometer

Protocol:

  • Treat cells with this compound as described for the cell cycle analysis.

  • Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation status of key proteins involved in mitotic arrest, apoptosis, and signaling pathways.

Materials:

  • STL-treated and control cell lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (see Table 3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Table 3: Recommended Primary Antibodies for Western Blot Analysis

Target ProteinExpected Observation with STL TreatmentSupplier Example (Catalog #)
Eg5No significant change in total proteinAbcam (ab51976)
Phospho-Histone H3 (Ser10)IncreasedCell Signaling Technology (#9701)
Cyclin B1IncreasedCell Signaling Technology (#4138)
Cleaved Caspase-9IncreasedCell Signaling Technology (#9505)
Cleaved Caspase-3IncreasedCell Signaling Technology (#9664)
Cleaved PARPIncreasedCell Signaling Technology (#5625)
Phospho-p38 MAPKIncreasedCell Signaling Technology (#4511)
Total p38 MAPKNo significant changeCell Signaling Technology (#8690)
Phospho-JNKIncreasedCell Signaling Technology (#9255)
Total JNKNo significant changeCell Signaling Technology (#9252)
Phospho-IκBαIncreasedCell Signaling Technology (#2859)
Total IκBαDecreasedCell Signaling Technology (#4814)
β-actin or GAPDHLoading controlCell Signaling Technology (#4970 or #5174)

Protocol:

  • Lyse STL-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantify the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (at the manufacturer's recommended dilution) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control.

In Vivo Xenograft Tumor Model

This model is used to evaluate the antitumor efficacy of STL in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for implantation (e.g., HCT116, PC3)

  • Matrigel (optional)

  • This compound formulation for injection (e.g., in a vehicle like DMSO/PEG/saline)

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound (at a predetermined dose and schedule, e.g., daily or every other day) via a suitable route (e.g., intraperitoneal or oral). The control group receives the vehicle only.

  • Measure the tumor volume with calipers regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the experimental workflows for its characterization.

STL_Mechanism_of_Action cluster_inhibition Eg5 Inhibition cluster_mitosis Mitotic Arrest cluster_apoptosis Apoptosis cluster_signaling Other Signaling STL This compound Eg5 Eg5 Kinesin STL->Eg5 Allosteric Inhibition Spindle Bipolar Spindle Formation (Blocked) Eg5->Spindle Monoastral Monoastral Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Monoastral->SAC G2M G2/M Arrest SAC->G2M Intrinsic Intrinsic Apoptotic Pathway G2M->Intrinsic MAPK MAPK Pathway Activation G2M->MAPK NFkB NF-κB Pathway Activation G2M->NFkB Casp9 Caspase-9 Activation Intrinsic->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis MAPK->Apoptosis NFkB->Apoptosis

Caption: Mechanism of action of this compound.

Intrinsic_Apoptosis_Pathway cluster_mito Mitochondrial Events cluster_apoptosome Apoptosome Formation cluster_caspase_cascade Caspase Cascade cluster_execution Execution Phase MitoticArrest Prolonged Mitotic Arrest (due to STL) Bcl2 Bcl-2 Family (e.g., Bax, Bak activation) MitoticArrest->Bcl2 MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2->MOMP CytoC Cytochrome c Release MOMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Assembly Apaf1->Apoptosome ProCasp9 Pro-caspase-9 Apoptosome->ProCasp9 Casp9 Active Caspase-9 ProCasp9->Casp9 Cleavage ProCasp3 Pro-caspase-3 Casp9->ProCasp3 Casp3 Active Caspase-3 (Executioner) ProCasp3->Casp3 Cleavage PARP PARP Cleavage Casp3->PARP DNA DNA Fragmentation Casp3->DNA Blebbing Membrane Blebbing Casp3->Blebbing ApoptoticBodies Apoptotic Body Formation Blebbing->ApoptoticBodies

Caption: Intrinsic apoptosis pathway activated by STL.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cell-Based Assays cluster_invivo In Vivo Evaluation ATPase Eg5 ATPase Assay Cytotoxicity Cytotoxicity Assays (MTT, etc.) CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle Apoptosis Apoptosis Assays (Annexin V/PI) Western Western Blotting Xenograft Xenograft Tumor Models Western->Xenograft

Caption: Experimental workflow for STL investigation.

Conclusion and Future Directions

This compound represents a promising class of anticancer agents with a distinct mechanism of action from currently used chemotherapeutics. Its specificity for the mitotic kinesin Eg5 offers the potential for a wider therapeutic window and reduced side effects. The data summarized and the protocols detailed in this guide provide a solid foundation for researchers to further explore the therapeutic potential of STL and its analogs.

Future research should focus on several key areas:

  • Elucidation of Signaling Pathways: A more detailed understanding of how mitotic arrest by STL activates the MAPK and NF-κB pathways is needed. Identifying the specific upstream activators and downstream effectors will provide a more complete picture of STL's cellular effects.

  • Combination Therapies: Investigating the synergistic effects of STL with other anticancer agents, such as those targeting different stages of the cell cycle or other signaling pathways, could lead to more effective treatment strategies.

  • In Vivo Efficacy and Pharmacokinetics: More extensive in vivo studies are required to fully evaluate the antitumor efficacy of STL in a range of preclinical cancer models. Furthermore, optimizing the pharmacokinetic properties of STL derivatives will be crucial for its clinical translation.

  • Biomarkers of Response: Identifying biomarkers that predict sensitivity or resistance to STL could help in patient stratification and the design of personalized medicine approaches.

References

The Impact of S-Trityl-L-cysteine on Cell Cycle Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Trityl-L-cysteine (STL) is a potent, cell-permeable, and selective allosteric inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11).[1][2] Eg5 plays a crucial role in the formation and maintenance of the bipolar mitotic spindle, a requisite for proper chromosome segregation during mitosis.[3] By inhibiting Eg5's ATPase activity, STL disrupts spindle formation, leading to a cascade of cellular events culminating in mitotic arrest and, frequently, apoptosis.[3][4] This technical guide provides an in-depth overview of the effects of STL on cell cycle progression, detailing its mechanism of action, relevant signaling pathways, and experimental methodologies for its study. Quantitative data from various studies are summarized for comparative analysis.

Mechanism of Action: Induction of Mitotic Arrest

This compound functions by binding to an allosteric pocket on the Eg5 motor domain, distinct from the ATP-binding site.[2] This binding event inhibits the basal and microtubule-activated ATPase activity of Eg5, effectively paralyzing the motor protein.[2][5] The primary consequence of Eg5 inhibition is the failure to establish or maintain the bipolar mitotic spindle. Instead, cells treated with STL form characteristic monoastral spindles, where duplicated centrosomes fail to separate.[4][5] This structural defect activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome-microtubule attachment before allowing the cell to proceed to anaphase.[1][6] The sustained activation of the SAC leads to a prolonged arrest in the M phase of the cell cycle, specifically at the G2/M transition.[4]

Signaling Pathways

The cellular response to this compound-induced mitotic arrest is multifaceted, involving the activation of several key signaling pathways that ultimately determine the cell's fate.

Spindle Assembly Checkpoint (SAC) Activation

The formation of monoastral spindles due to Eg5 inhibition is a potent trigger for the Spindle Assembly Checkpoint. A key indicator of SAC activation is the phosphorylation of BubR1 (Budding uninhibited by benzimidazoles-related 1), a crucial component of the checkpoint.[1] The activated SAC prevents the anaphase-promoting complex/cyclosome (APC/C) from targeting key mitotic proteins, such as cyclin B1 and securin, for degradation, thus enforcing the mitotic arrest.

STLC This compound Eg5 Eg5 Kinesin STLC->Eg5 Inhibits Spindle Bipolar Spindle Formation STLC->Spindle Eg5->Spindle Required for Monoastral Monoastral Spindle Spindle->Monoastral Failure leads to SAC Spindle Assembly Checkpoint (SAC) Activation Monoastral->SAC Activates BubR1 Phosphorylated BubR1 SAC->BubR1 Leads to APCC APC/C Inhibition SAC->APCC Arrest Mitotic Arrest (G2/M) APCC->Arrest Maintains Arrest Prolonged Mitotic Arrest Intrinsic Intrinsic Apoptotic Pathway Arrest->Intrinsic Triggers Casp9 Caspase-9 Activation Intrinsic->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Activates PARP PARP Cleavage Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis Executes Start Seed cells in appropriate culture vessel Incubate1 Incubate (e.g., 37°C, 5% CO2) until desired confluency Start->Incubate1 Treat Treat cells with desired concentrations of STLC Incubate1->Treat Prepare Prepare STLC stock solution (e.g., in DMSO) Prepare->Treat Incubate2 Incubate for specified time points (e.g., 24, 48, 72h) Treat->Incubate2 Harvest Harvest cells for downstream analysis Incubate2->Harvest

References

Methodological & Application

Application Notes and Protocols for the Use of S-Trityl-L-cysteine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the effective use of S-Trityl-L-cysteine (Fmoc-Cys(Trt)-OH) in solid-phase peptide synthesis (SPPS). This document outlines the fundamental chemistry, detailed experimental protocols, potential side reactions, and quantitative data to enable the successful synthesis of cysteine-containing peptides.

Introduction to this compound in SPPS

Cysteine is a crucial amino acid in many biologically active peptides due to its unique ability to form disulfide bridges, which are often essential for stabilizing the peptide's three-dimensional structure and biological function. During SPPS, the highly nucleophilic thiol side chain of cysteine must be protected to prevent unwanted side reactions. The trityl (Trt) group is a widely used acid-labile protecting group for the thiol side chain of cysteine.[1] Fmoc-Cys(Trt)-OH is a cost-effective building block for introducing cysteine residues into a peptide sequence.[2]

The S-trityl group is stable under the basic conditions required for Fmoc deprotection (e.g., piperidine treatment) and during standard coupling reactions.[1] It is readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA), concurrently with the cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups.

Key Chemical Properties

The trityl group is bulky, which can sometimes lead to steric hindrance during coupling reactions.[3] A critical aspect of using this compound is the management of the stable trityl cation that is generated during the final TFA cleavage. This cation can re-attach to the deprotected cysteine thiol or react with other nucleophilic residues like tryptophan. Therefore, the use of scavengers, such as triisopropylsilane (TIS), is mandatory in the cleavage cocktail to irreversibly quench the trityl cation.[4]

Quantitative Data Summary

The choice of coupling method and conditions can significantly impact the efficiency of the reaction and the chiral purity of the final peptide. The following table summarizes key quantitative data related to the use of Fmoc-Cys(Trt)-OH in SPPS.

ParameterCoupling MethodConditionsObserved ValueReference
Racemization HCTU/DIEA1 min pre-activation in DMFSignificant D-Cys formation[5]
HCTU/DIEA (MW)50°C / 80°C10.9% / 26.6% D-Cys[5]
DIC/HOBt5 min pre-activation in DMFLow racemization[6]
DIPCDI/Oxyma PureStandard coupling3.3% D-Cys
Coupling Efficiency HBTU/DIPEAStandard conditionsGenerally high[3]
DIC/HOBtStandard conditionsHigh and reliable[3]
Deprotection/Cleavage TFA/TIS/H₂O (95:2.5:2.5)2-3 hours at room temperatureHigh yield with effective scavenging[7]
Reagent K (TFA/phenol/H₂O/thioanisole/EDT)1-2.5 hours at room temperatureEffective for complex peptides[7][8]

Experimental Protocols

The following are detailed protocols for the incorporation of Fmoc-Cys(Trt)-OH into a peptide chain and the final cleavage and deprotection step.

Protocol for Fmoc-Cys(Trt)-OH Coupling

This protocol describes a standard manual SPPS workflow for coupling Fmoc-Cys(Trt)-OH.

4.1.1. Resin Preparation

  • Swell the resin (e.g., Rink Amide, Wang, or 2-chlorotrityl resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Drain the DMF.

  • Perform Fmoc deprotection of the N-terminal amino acid on the resin by treating it with 20% piperidine in DMF. Agitate for 5-10 minutes.

  • Drain the piperidine solution.

  • Repeat the piperidine treatment for another 10-15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A positive Kaiser test (blue beads) should confirm the presence of a free primary amine.

4.1.2. Amino Acid Coupling

Two common methods for coupling Fmoc-Cys(Trt)-OH are presented below. The DIC/HOBt method is often preferred to minimize racemization.[6]

Method A: Coupling with DIC/HOBt

  • Solution Preparation: In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (2-5 equivalents) and 1-hydroxybenzotriazole (HOBt) (2-5 equivalents) in DMF.

  • Coupling: Add the Fmoc-Cys(Trt)-OH/HOBt solution to the deprotected resin.

  • Initiation: Add N,N'-diisopropylcarbodiimide (DIC) (2-5 equivalents) to the reaction vessel.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. For sterically hindered couplings, the reaction time can be extended.[9]

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test (ninhydrin test). A negative Kaiser test (yellow beads) indicates complete coupling.

Method B: Coupling with HBTU/DIPEA

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (2-5 equivalents) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2-4.9 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (4-10 equivalents). Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction completion using the Kaiser test.

4.1.3. Washing

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3-5 times), followed by dichloromethane (DCM) (3 times), and finally DMF (3 times) to prepare for the next coupling cycle.

Protocol for Final Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the S-trityl protecting group.

  • Resin Preparation: After the final Fmoc deprotection and any subsequent N-terminal modification, wash the peptidyl-resin with DMF, followed by DCM, and then methanol. Dry the resin under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. The composition of the cocktail depends on the other amino acids present in the peptide sequence.

    • Standard Cocktail (for peptides without other sensitive residues): TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

    • Reagent K (for peptides with multiple sensitive residues like Trp, Met): TFA/phenol/H₂O/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5, v/v/w/v/v).[7][8]

  • Cleavage Reaction: Add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours. The solution will likely turn yellow or orange due to the formation of the trityl cation.[7]

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge or filter to collect the precipitated peptide.

  • Wash the peptide pellet with cold diethyl ether several times to remove scavengers and organic byproducts.

  • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Potential Side Reactions and Troubleshooting

Several side reactions can occur when using this compound in SPPS.

  • Racemization: Cysteine residues are prone to racemization, especially during base-mediated activation with reagents like HBTU/DIPEA.[10] This is exacerbated by prolonged activation times and elevated temperatures.[11]

    • Mitigation: Use carbodiimide-based coupling reagents like DIC with an additive such as HOBt or Oxyma Pure, which proceed under more neutral pH conditions.[6] Avoid pre-activation when using uronium/aminium salt reagents.

  • 3-(1-Piperidinyl)alanine Formation: This side reaction can occur at the C-terminal cysteine residue due to base-catalyzed elimination of the protected thiol, followed by the addition of piperidine.[10] The bulky trityl group helps to minimize but not completely eliminate this side product.[10]

    • Mitigation: Using 2-chlorotrityl resin for the synthesis of peptide acids with a C-terminal cysteine can reduce this side reaction.

  • Incomplete Deprotection: The S-trityl group removal can be reversible due to the high stability of the trityl cation and the nucleophilicity of the free thiol.

    • Mitigation: Always use an effective scavenger like TIS in the cleavage cocktail to irreversibly trap the trityl cation as triphenylmethane.

  • S-Alkylation during Cleavage: If the peptide is synthesized on a Wang or Rink Amide resin, fragmentation of the linker during TFA cleavage can generate reactive benzyl cations that can alkylate the deprotected cysteine thiol.[11]

    • Mitigation: The use of appropriate scavengers in the cleavage cocktail can help to minimize this side reaction.

Visual Workflow and Diagrams

The following diagrams illustrate the key chemical transformation and the overall workflow for using this compound in SPPS.

G cluster_coupling Fmoc-Cys(Trt)-OH Coupling cluster_deprotection Final Cleavage & Deprotection Resin Peptide-Resin (Free N-terminus) CoupledPeptide Peptide-Resin + Fmoc-Cys(Trt) Resin->CoupledPeptide Coupling FmocCys Fmoc-Cys(Trt)-OH ActivatedCys Activated Fmoc-Cys(Trt)-OH FmocCys->ActivatedCys Activation CouplingReagent Coupling Reagent (e.g., DIC/HOBt) CouplingReagent->ActivatedCys ActivatedCys->CoupledPeptide FinalPeptideResin Full-Length Peptide-Resin with S-Trityl Protection CoupledPeptide->FinalPeptideResin Further SPPS Cycles CleavedPeptide Cleaved Peptide + Trityl Cation FinalPeptideResin->CleavedPeptide Cleavage CleavageCocktail Cleavage Cocktail (TFA + Scavengers) CleavageCocktail->CleavedPeptide DeprotectedPeptide Deprotected Peptide (Free Thiol) CleavedPeptide->DeprotectedPeptide Deprotection TrappedCation Trapped Cation (e.g., Trityl-Silane) CleavedPeptide->TrappedCation Scavenger Scavenger (e.g., TIS) Scavenger->TrappedCation

Caption: SPPS workflow for this compound.

Caption: Cleavage and deprotection of this compound.

References

Application Notes and Protocols for the Cleavage of the Trityl Group from S-Trityl-L-cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trityl (triphenylmethyl, Trt) group is a widely utilized protecting group for the thiol functionality of cysteine in peptide synthesis and other organic syntheses.[1] Its steric bulk effectively shields the reactive sulfhydryl group from unwanted side reactions. The S-trityl group is notably labile to acidic conditions, allowing for its removal under relatively mild protocols, which is a key advantage in the synthesis of complex peptides. This document provides detailed application notes and experimental protocols for the efficient cleavage of the trityl group from S-Trityl-L-cysteine, a critical step in solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[2][3]

Cleavage Methodologies

The primary method for the deprotection of this compound involves acidolysis, most commonly with trifluoroacetic acid (TFA).[2] The cleavage is a reversible reaction where the highly stable trityl cation is liberated. To drive the reaction to completion and prevent the re-attachment of the trityl cation to the free thiol or other nucleophilic residues (like tryptophan), scavengers are essential components of the cleavage cocktail.[4][5]

Alternative methods that facilitate simultaneous deprotection and disulfide bond formation are also employed, utilizing reagents such as iodine or thallium (III) trifluoroacetate.[2]

Acidic Cleavage with Trifluoroacetic Acid (TFA)

This is the most common method for removing the S-trityl group, particularly in the context of Fmoc-based solid-phase peptide synthesis.[3] The cleavage cocktail typically consists of a high concentration of TFA (e.g., 95%) along with a scavenger or a combination of scavengers.[4]

Role of Scavengers:

The trityl cation generated during acid cleavage is a potent electrophile that can lead to unwanted side reactions.[5] Scavengers are added to the cleavage cocktail to trap this cation.[4][5]

  • Trialkylsilanes: Triisopropylsilane (TIS) and triethylsilane (TES) are highly effective scavengers that irreversibly reduce the trityl cation to the inert triphenylmethane.[6][7] TIS is often preferred due to its hindered nature.[6]

  • Thiols: Thiol-based scavengers like 1,2-ethanedithiol (EDT) and thioanisole are also effective.[5][8] EDT can also help maintain a reducing environment, preventing premature oxidation of the cysteine thiol.

  • Water: Water can act as a weak scavenger, converting the trityl cation to triphenylcarbinol.[5] It is often included in small percentages in cleavage cocktails.

  • Phenol: Phenol can also act as a scavenger and is particularly useful in protecting tyrosine residues from modification.[5]

Experimental Protocols

Protocol 1: Standard TFA/TIS/Water Cleavage Cocktail

This protocol is suitable for the cleavage of the trityl group from this compound in a peptide synthesized on a solid support.

Materials:

  • This compound-containing peptidyl-resin

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge tubes

  • Shaker or vortexer

  • Centrifuge

  • Nitrogen or argon gas supply

Procedure:

  • Resin Preparation: After the final synthesis step, thoroughly wash the peptidyl-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by combining TFA, TIS, and water in the desired ratio. A common and effective cocktail is 95% TFA, 2.5% TIS, and 2.5% water (v/v/v).[9]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[10]

  • Incubation: Gently shake or vortex the mixture at room temperature for 1.5 to 3 hours. The optimal time may vary depending on the peptide sequence and the scale of the reaction.[6]

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.

  • Peptide Isolation: Pellet the precipitated peptide by centrifugation.

  • Washing: Decant the ether and wash the peptide pellet with cold diethyl ether two to three more times to remove residual scavengers and byproducts.[2]

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Iodine-Mediated Deprotection and Oxidation

This protocol is used for the simultaneous removal of the S-trityl group and the formation of a disulfide bond.[2]

Materials:

  • This compound-containing peptide

  • Dichloromethane (DCM)

  • Iodine solution (0.1 M in DCM)

  • Citrate buffer (0.2 M) containing ascorbic acid (5 mg/mL)

  • Chromatography column (e.g., Sephadex)

Procedure:

  • Dissolution: Dissolve the protected peptide in DCM (1 mL per micromole of peptide).[2]

  • Iodine Addition: Add a 0.1 M solution of iodine in DCM (22 µL per micromole of peptide).[2]

  • Reaction: Stir the mixture for 5 minutes at room temperature.[2]

  • Quenching: Add 0.2 M citrate buffer containing ascorbic acid (100 µL per micromole of peptide) to quench the excess iodine.[2]

  • Purification: Isolate the peptide by chromatography on a suitable column (e.g., Sephadex).[2]

Quantitative Data Summary

The following table summarizes various cleavage cocktails and their typical conditions for the deprotection of this compound.

Cleavage Cocktail Composition (v/v/v)ScavengersTemperature (°C)Time (hours)Notes
95% TFA / 2.5% TIS / 2.5% H₂OTIS, H₂ORoom Temperature1.5 - 3A standard and highly effective cocktail for complete deprotection.[9]
96% TFA / 2% TIS / 2% H₂OTIS, H₂ORoom Temperature1.5Suitable for cleavage from resin.[6]
82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTPhenol, H₂O, Thioanisole, EDTRoom Temperature2 - 4"Reagent K", a versatile cocktail for peptides with multiple sensitive residues.[11]
1% TFA in DCMNone (on-resin Mmt removal)Room Temperature0.5 (repeated)Used for selective on-resin deprotection of the more labile Mmt group in the presence of Trt.[12]
0.1 M Iodine in DCM-Room Temperature5 minutesFor simultaneous deprotection and disulfide bond formation.[2]
TFA / Thallium (III) trifluoroacetateAnisole01Caution: Thallium compounds are highly toxic.[2]

Mandatory Visualizations

Experimental Workflow for TFA-Based Cleavage

experimental_workflow cluster_prep Preparation cluster_cleavage Cleavage cluster_isolation Isolation & Purification Resin This compound Peptidyl-Resin Wash_Dry Wash with DCM & Dry Resin Resin->Wash_Dry Reaction Add Cocktail to Resin & Incubate Wash_Dry->Reaction Cleavage_Cocktail Prepare Cleavage Cocktail (TFA/TIS/H₂O) Cleavage_Cocktail->Reaction Filter Filter Resin Reaction->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Centrifuge Centrifuge to Pellet Peptide Precipitate->Centrifuge Wash_Peptide Wash Pellet with Ether Centrifuge->Wash_Peptide Dry_Peptide Dry Peptide Wash_Peptide->Dry_Peptide Final_Product Deprotected Cysteine Peptide Dry_Peptide->Final_Product

Caption: Workflow for the acidic cleavage of the S-trityl group.

Logical Relationship of Cleavage Components

cleavage_components cluster_reactants Reactants cluster_products Products & Byproducts cluster_scavenging Scavenging S_Trityl_Cys This compound Free_Cys Free Cysteine Thiol S_Trityl_Cys->Free_Cys Deprotection Trityl_Cation Trityl Cation (Trt⁺) S_Trityl_Cys->Trityl_Cation Deprotection TFA Trifluoroacetic Acid (TFA) TFA->Free_Cys TFA->Trityl_Cation Trityl_Cation->Free_Cys Re-protection (Side Reaction) Trapped_Trityl Trapped Trityl (e.g., Triphenylmethane) Trityl_Cation->Trapped_Trityl Trapping Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_Trityl

Caption: Key components in the S-trityl cleavage reaction.

References

Application Notes: S-Trityl-L-cysteine in Disulfide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

S-Trityl-L-cysteine is a critical derivative of the amino acid cysteine, widely employed in peptide and protein chemistry. The trityl (triphenylmethyl, Trt) group serves as a robust and versatile protecting group for the highly reactive thiol (-SH) side chain of cysteine. This protection is essential during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions such as oxidation and alkylation.[1][2] The strategic advantage of the S-trityl group lies in its stability under the basic conditions used for Fmoc deprotection in SPPS, combined with its facile removal under mild acidic conditions, typically with trifluoroacetic acid (TFA).[3] This characteristic makes it highly compatible with the most common Fmoc/tBu-based SPPS strategies.[2]

Core Applications

  • Synthesis of Peptides with Free Thiols: The primary application of Fmoc-Cys(Trt)-OH is in the synthesis of peptides where the final product requires one or more free sulfhydryl groups. The trityl group is efficiently removed during the final acidolytic cleavage step from the resin, yielding the desired peptide in its reduced form.[3]

  • Formation of Single Disulfide Bonds: For peptides containing a single intramolecular or intermolecular disulfide bridge, this compound is the protecting group of choice.[2] After the peptide chain is assembled, the simultaneous cleavage and deprotection with TFA liberates the free thiols. The subsequent oxidation can then be performed in solution under dilute conditions to favor the desired intramolecular cyclization or controlled intermolecular dimerization.[2]

  • Regioselective (Sequential) Disulfide Bond Formation: In the synthesis of complex peptides with multiple disulfide bridges, orthogonality is key.[1] The S-trityl group can be used in combination with other thiol protecting groups that are cleaved under different conditions (e.g., Acetamidomethyl, Acm). For instance, two cysteine residues can be protected with Trt and two with Acm. The Trt groups are removed with TFA, allowing for the formation of the first disulfide bond via oxidation. The Acm groups remain intact and can be removed in a subsequent, separate step (e.g., using iodine or mercuric acetate) to form the second disulfide bond, thus ensuring correct connectivity.

  • Side-Chain Anchoring in SPPS: The thiol group of cysteine can be anchored to a trityl-based resin, allowing for the synthesis of peptides with modified C-termini, such as C-terminal esters.[4] In this approach, the peptide is assembled from the C-terminal cysteine, which is linked to the solid support via its side chain. The final cleavage from the resin liberates the peptide with a free carboxylic acid or ester at the C-terminus.[4]

Quantitative Data Summary

The efficiency and conditions for the deprotection of this compound and subsequent disulfide bond formation are critical for successful peptide synthesis. The following table summarizes key quantitative parameters derived from established protocols.

ParameterValue / ConditionReagentsPurposeCitation
Trityl Group Cleavage 95% TFATFA, H₂O, TISCleavage from resin and removal of Trt and other acid-labile groups.[3]
Scavengers 2.5% - 5%Triisopropylsilane (TIS), Water (H₂O), Dithiothreitol (DTT), Ethanedithiol (EDT)To quench the reactive trityl cations released during cleavage and prevent side reactions.[2][5]
Cleavage Time 2 - 4 hoursN/ADuration required for complete deprotection and cleavage from the resin.[4]
Oxidation (Air) pH 8.0 - 8.5Ammonium bicarbonate or Ammonium acetate bufferMild oxidation using atmospheric oxygen to form the disulfide bond.[2]
Oxidation (Chemical) >10-fold molar excessPotassium ferricyanide (K₃[Fe(CN)]₆), Iodine (I₂), Dimethyl sulfoxide (DMSO)Faster, more controlled chemical oxidation for disulfide bond formation.[2]
Peptide Concentration for Cyclization 0.1 - 0.5 mg/mL (10⁻³ to 10⁻⁴ M)Dilute buffer solutionLow concentration favors intramolecular disulfide bond formation over intermolecular dimerization.[2]

Experimental Protocols & Visualizations

Protocol 1: Incorporation of Fmoc-Cys(Trt)-OH in Fmoc SPPS

This protocol outlines the standard procedure for coupling an S-trityl-protected cysteine residue during solid-phase peptide synthesis.

Workflow Diagram

G Resin Resin with N-terminal amine Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Coupling: Fmoc-Cys(Trt)-OH HOBt/HBTU, DIPEA in DMF Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Capping Capping (Optional) (Acetic Anhydride) Wash2->Capping Result Resin with elongated peptide and protected Cys(Trt) Capping->Result

Caption: Standard workflow for one coupling cycle in Fmoc SPPS using this compound.

Methodology:

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide, Wang) with the peptide chain elongated to the desired point.

  • Fmoc Deprotection: Swell the resin in dimethylformamide (DMF). Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling:

    • Prepare the coupling solution: Dissolve Fmoc-Cys(Trt)-OH (3 eq.), HOBt/HBTU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the coupling solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

  • Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion).

  • Capping (Optional): If the coupling is incomplete, cap the unreacted free amines with a solution of acetic anhydride and DIPEA in DMF.

  • Repeat the cycle for the next amino acid.

Protocol 2: Cleavage and Deprotection

This protocol describes the final step where the synthesized peptide is cleaved from the solid support and the trityl group is removed from the cysteine residue.

Deprotection Mechanism Diagram

G cluster_0 This compound Residue cluster_1 Acidic Cleavage Cocktail cluster_2 Products Peptide-Cys(Trt) Peptide-S-C(Ph)₃ Peptide-SH Peptide-SH (Free Thiol) Peptide-Cys(Trt)->Peptide-SH Deprotection Reagents TFA (H⁺) + Scavenger (TIS) Trityl_Cation ⁺C(Ph)₃

Caption: Acid-catalyzed cleavage of the S-Trityl protecting group to yield a free thiol.

Methodology:

  • Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A standard mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[3] TIS acts as a scavenger to irreversibly trap the highly stable trityl cation.[2][5]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Add the filtrate dropwise into a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.

  • Peptide Isolation:

    • Centrifuge the ether suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet 2-3 times with cold diethyl ether to remove scavengers and residual protecting groups.

    • Dry the crude peptide pellet. The peptide is now in its reduced (free thiol) form.

Protocol 3: Disulfide Bond Formation (Air Oxidation)

This protocol is for forming a single intramolecular disulfide bond in a linear peptide containing two cysteine residues.

Oxidation Workflow Diagram

G Start Crude Linear Peptide (Two Free -SH Groups) Dissolve Dissolve in Aqueous Buffer (e.g., 0.1 M NH₄HCO₃, pH 8) Start->Dissolve Dilute Adjust Concentration (0.1-0.5 mg/mL) Dissolve->Dilute Oxidize Stir in Open Beaker (Air Oxidation) 24-48 hours Dilute->Oxidize Monitor Monitor by HPLC/MS Oxidize->Monitor Lyophilize Lyophilize Monitor->Lyophilize Purify Purify by RP-HPLC Lyophilize->Purify Final Final Cyclic Peptide (One S-S Bond) Purify->Final

Caption: Workflow for intramolecular disulfide bond formation via air oxidation.

Methodology:

  • Peptide Solubilization: Dissolve the crude, linear peptide containing two free thiol groups in an aqueous buffer. A common choice is 0.1 M ammonium bicarbonate (NH₄HCO₃) or ammonium acetate, adjusted to a pH of 8.0-8.5.[2] The basic pH facilitates the deprotonation of the thiol group to the more reactive thiolate anion.

  • Dilution: Adjust the peptide concentration to be very dilute (0.1-0.5 mg/mL) to favor intramolecular reaction over intermolecular oligomerization.[2]

  • Oxidation: Transfer the solution to a large, open beaker or flask to maximize the surface area exposed to air. Stir the solution vigorously at room temperature for 24-48 hours.

  • Monitoring: Monitor the progress of the cyclization by taking aliquots and analyzing them by reverse-phase HPLC (RP-HPLC) coupled with mass spectrometry (MS). The cyclic product will typically have a shorter retention time than the linear precursor.

  • Quenching (Optional): Once the reaction is complete, the pH can be lowered by adding a small amount of acetic acid or formic acid to stop the reaction.

  • Lyophilization: Freeze-dry the solution to obtain the crude cyclized peptide.

  • Purification: Purify the final product using preparative RP-HPLC to isolate the monomeric, correctly folded peptide from any remaining linear peptide or oligomers.

References

Application Notes: Inducing Mitotic Arrest in HeLa Cells using S-Trityl-L-cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Trityl-L-cysteine (STLC) is a potent and selective inhibitor of the mitotic kinesin Eg5, a motor protein essential for the formation and maintenance of the bipolar mitotic spindle.[1][2][3] Inhibition of Eg5 by STLC disrupts the separation of centrosomes, leading to the formation of monoastral spindles and subsequent arrest of cells in mitosis.[1][2][3] This targeted mechanism of action makes STLC a valuable tool for cancer research and a potential starting point for the development of novel anti-cancer therapeutics.[1][4][5][6] These application notes provide a detailed protocol for inducing mitotic arrest in HeLa cells using STLC, along with its mechanism of action and expected outcomes.

Mechanism of Action

STLC functions as an allosteric inhibitor of Eg5, binding to a pocket in the motor domain distinct from the ATP and microtubule binding sites.[4][7] This binding prevents the conformational changes necessary for Eg5's ATPase activity and its ability to slide microtubules, which are crucial for pushing the spindle poles apart.[1][2] Consequently, duplicated centrosomes fail to separate, resulting in the characteristic monoastral spindle phenotype and activation of the spindle assembly checkpoint, which halts the cell cycle in mitosis.[1][2][8] Prolonged mitotic arrest induced by STLC can ultimately lead to apoptotic cell death through the intrinsic pathway.[3][4][8]

Signaling Pathway of STLC-Induced Mitotic Arrest

STLC_Mechanism STLC This compound (STLC) Eg5 Mitotic Kinesin Eg5 STLC->Eg5 Binds to allosteric site ATPase Eg5 ATPase Activity STLC->ATPase Inhibits MT_Sliding Microtubule Sliding STLC->MT_Sliding Inhibits Centrosome Centrosome Separation STLC->Centrosome Prevents MT_Sliding->Centrosome Drives Bipolar_Spindle Bipolar Spindle Formation Centrosome->Bipolar_Spindle Leads to SAC Spindle Assembly Checkpoint (SAC) Activation Bipolar_Spindle->SAC Defective formation activates Mitotic_Arrest Mitotic Arrest (Monoastral Spindle) SAC->Mitotic_Arrest Induces Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Prolonged arrest leads to

Caption: Mechanism of STLC-induced mitotic arrest.

Quantitative Data Summary

ParameterCell LineValueReference
IC50 for Mitotic Arrest HeLa700 nM
IC50 for Eg5-driven Microtubule Sliding Velocity In vitro500 nM[1][2]
IC50 for Microtubule-activated Eg5 ATPase Activity In vitro140 nM
Apparent Inhibition Constant (Ki,app) In vitro<150 nM (at 300 mM NaCl)[1][2]

Experimental Protocols

Materials
  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (STLC)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Propidium Iodide (PI)

  • RNase A

  • Ethanol (70%, ice-cold)

  • Cell culture flasks/plates

  • Flow cytometer

  • Fluorescence microscope

  • Immunofluorescence staining reagents (e.g., anti-α-tubulin antibody, DAPI)

Experimental Workflow

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment STLC Treatment cluster_analysis Analysis Cell_Culture Culture HeLa cells to ~50-60% confluency STLC_Prep Prepare STLC stock solution in DMSO Treatment Treat cells with desired concentration of STLC (e.g., 1-10 µM) STLC_Prep->Treatment Incubation Incubate for 16-24 hours Treatment->Incubation Harvest Harvest cells Incubation->Harvest Fixation Fix and permeabilize cells Harvest->Fixation Staining Stain for DNA content (PI) and/or immunofluorescence Fixation->Staining Analysis Analyze by flow cytometry or fluorescence microscopy Staining->Analysis

Caption: Workflow for inducing and analyzing mitotic arrest.

Protocol 1: Induction of Mitotic Arrest in HeLa Cells
  • Cell Seeding: Seed HeLa cells in appropriate cell culture vessels (e.g., 6-well plates or T-25 flasks) and culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. Allow cells to attach and grow to 50-60% confluency.

  • STLC Preparation: Prepare a stock solution of STLC (e.g., 10 mM) in sterile DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. A final concentration range of 1 µM to 10 µM is recommended for initial experiments.

  • Treatment: Remove the culture medium from the cells and replace it with the medium containing the desired concentration of STLC. Include a vehicle control (DMSO) at a concentration equivalent to the highest STLC concentration used.

  • Incubation: Incubate the cells for 16-24 hours. This incubation time is typically sufficient to allow a significant portion of the asynchronous cell population to enter mitosis and arrest.

Protocol 2: Analysis of Mitotic Arrest by Flow Cytometry
  • Cell Harvesting: Following STLC treatment, collect both the detached (mitotic) and attached cells. To detach the adherent cells, wash with PBS and add trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Add the cell suspension dropwise to 4 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS and then resuspend in 500 µL of PI/RNase A staining solution.

  • Analysis: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark. Analyze the DNA content of the cells using a flow cytometer. STLC-treated cells will show an accumulation in the G2/M phase (4N DNA content).

Protocol 3: Visualization of Monoastral Spindles by Immunofluorescence
  • Cell Preparation and Treatment: Seed HeLa cells on sterile glass coverslips in a petri dish or multi-well plate. Treat the cells with STLC as described in Protocol 1.

  • Fixation and Permeabilization: After incubation, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

    • Incubate with a primary antibody against α-tubulin (to visualize microtubules) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Nuclear Staining and Mounting: Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Microscopy: Visualize the cells using a fluorescence microscope. Mitotically arrested cells will exhibit a characteristic monoastral spindle, with chromosomes arranged in a rosette around a central microtubule aster.

Expected Results

  • Flow Cytometry: A significant increase in the percentage of cells in the G2/M phase of the cell cycle compared to the vehicle-treated control group.

  • Immunofluorescence: The appearance of mitotic cells with monoastral spindles, where the microtubules radiate from a single centrosomal region, and the chromosomes are typically arranged in a circular pattern around this structure. Untreated mitotic cells will display a normal bipolar spindle.

Reversibility

The mitotic arrest induced by STLC is reversible.[1][2] To reverse the arrest, remove the STLC-containing medium, wash the cells with fresh medium, and then add fresh medium. Cells will then proceed to exit mitosis.

Troubleshooting

  • Low percentage of mitotic cells:

    • Ensure the STLC concentration is optimal. Perform a dose-response experiment.

    • Increase the incubation time to allow more cells to enter mitosis.

    • Ensure the initial cell confluency is not too high, as contact inhibition can reduce the mitotic index.

  • Cell death:

    • High concentrations of STLC or prolonged incubation can lead to apoptosis.[4][8] Use a lower concentration or shorter incubation time if significant cell death is observed.

  • Poor immunofluorescence staining:

    • Optimize antibody concentrations and incubation times.

    • Ensure proper fixation and permeabilization procedures.

By following these protocols, researchers can effectively utilize this compound to induce mitotic arrest in HeLa cells for a variety of experimental applications.

References

S-Trityl-L-cysteine (STLC) as a Tool for Studying Apoptosis Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

S-Trityl-L-cysteine (STLC) is a potent, selective, and reversible allosteric inhibitor of the human mitotic kinesin Eg5 (also known as KSP or KIF11).[1][2] Eg5 is a motor protein essential for establishing the bipolar mitotic spindle during cell division.[2][3] By inhibiting Eg5, STLC prevents centrosome separation, leading to the formation of characteristic monoastral spindles and subsequent mitotic arrest at the G2/M phase of the cell cycle.[2][4] This prolonged arrest in mitosis ultimately triggers programmed cell death, or apoptosis, making STLC a valuable chemical tool for studying the signaling pathways that link mitotic catastrophe to apoptosis.[1][5]

Mechanism of Action: From Mitotic Arrest to Apoptosis

STLC binds to an allosteric pocket in the Eg5 motor domain, distinct from the ATP- and microtubule-binding sites.[4] This binding inhibits the ATPase activity of Eg5, which is necessary for it to generate the force required for spindle pole separation.[2][6] The cellular consequences are:

  • Inhibition of Bipolar Spindle Formation: Cells treated with STLC are unable to form a normal bipolar spindle, resulting in a monoastral spindle phenotype.[1][2]

  • Spindle Assembly Checkpoint (SAC) Activation: The presence of unattached kinetochores due to the defective spindle activates the Spindle Assembly Checkpoint (SAC).[5][7] This checkpoint activation prevents the anaphase-promoting complex/cyclosome (APC/C) from initiating anaphase, thus arresting the cell in mitosis.[5]

  • Prolonged Mitotic Arrest: The sustained mitotic arrest caused by STLC is a critical stress signal for the cell.[1][5]

  • Induction of Apoptosis: If the mitotic arrest is prolonged and the defect cannot be resolved, the cell initiates apoptosis.[1][7] Studies have shown that STLC-induced apoptosis proceeds primarily through the intrinsic (mitochondrial) pathway.[5][7]

cluster_mitosis Cellular Process STLC This compound (STLC) Eg5 Mitotic Kinesin Eg5 (KIF11) STLC->Eg5 Inhibits Spindle Bipolar Spindle Formation Eg5->Spindle Required for Arrest Mitotic Arrest (G2/M Phase) Spindle->Arrest Inhibition leads to SAC Spindle Assembly Checkpoint Activation Spindle->SAC Normal formation prevents activation Arrest->SAC Activates Apoptosis Apoptosis Arrest->Apoptosis Prolonged arrest leads to Arrest Prolonged Mitotic Arrest Bcl2 Pro-apoptotic Bcl-2 Proteins Arrest->Bcl2 Stress Signal Mito Mitochondria CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) Casp37 Caspase-3 / 7 (Executioner) Casp9->Casp37 Cleaves & Activates Substrates Cellular Substrates (e.g., PARP) Casp37->Substrates Cleaves Apoptosis Apoptotic Cell Death Substrates->Apoptosis Leads to Bcl2->Mito Act on CytC->Casp9 Activates via Apoptosome Start Seed Cells Treat Treat with STLC (Dose-response / Time-course) Start->Treat Harvest Harvest Cells (Adherent + Supernatant) Treat->Harvest Assay Perform Apoptosis Assay (e.g., Annexin V/PI) Harvest->Assay Analyze Data Acquisition & Analysis (e.g., Flow Cytometry) Assay->Analyze

References

Application Notes and Protocols: S-Trityl-L-cysteine in the Synthesis of Complex Cyclic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Trityl-L-cysteine is a cornerstone derivative for the synthesis of complex peptides, particularly those requiring cyclization. The trityl (Trt) group provides robust protection for the highly nucleophilic thiol side chain of cysteine during standard Fmoc-based solid-phase peptide synthesis (SPPS). Its key advantage lies in its lability under mild acidic conditions, which allows for selective deprotection and subsequent modification, making it an ideal choice for constructing cyclic peptides through disulfide or thioether bridges. This document provides detailed protocols and quantitative data for the application of this compound in the synthesis of monocyclic and bicyclic peptides.

The trityl group is stable under the basic conditions required for Fmoc removal (e.g., piperidine) but is readily cleaved by trifluoroacetic acid (TFA), typically during the final cleavage of the peptide from the resin.[1][2] This allows for two primary strategic pathways: cleavage and deprotection followed by solution-phase cyclization, or selective on-resin deprotection and cyclization, which can offer advantages in minimizing intermolecular side reactions.[3]

Key Applications

  • Monocyclic Disulfide Peptides: Formation of a single intramolecular disulfide bond is the most common application. This is crucial for stabilizing secondary structures like α-helices and β-sheets, which is often essential for biological activity.[4]

  • Bicyclic Peptides: Through orthogonal protection strategies, where one pair of cysteines is protected with Trt and another with a more stable group like acetamidomethyl (Acm), sequential and regioselective disulfide bonds can be formed.[1]

  • Thioether-Cyclized Peptides: The deprotected cysteine thiol can react with an electrophile, such as a haloacetyl group, to form a stable, redox-resistant thioether linkage, offering an alternative to the more labile disulfide bond.[5][6]

Experimental Workflows and Mechanisms

The general workflow for synthesizing a cyclic peptide using this compound involves linear peptide assembly, selective deprotection, cyclization, and final cleavage/purification.

SPPS_Workflow General Workflow for Cyclic Peptide Synthesis cluster_SPPS Solid-Phase Synthesis (SPPS) cluster_Cyclization Cyclization Strategy cluster_Final Final Steps start Start with Resin incorporation Incorporate Fmoc-Cys(Trt)-OH & other amino acids start->incorporation elongation Elongate Linear Peptide incorporation->elongation deprotection Selective S-Trityl Deprotection elongation->deprotection cyclization Intramolecular Cyclization Reaction deprotection->cyclization cleavage Global Deprotection & Cleavage from Resin cyclization->cleavage purification RP-HPLC Purification cleavage->purification end end purification->end Final Cyclic Peptide

Caption: General workflow for cyclic peptide synthesis using this compound.

The core of these syntheses is the selective deprotection of the trityl group to liberate the reactive thiol, which can then undergo cyclization.

Deprotection_Mechanism S-Trityl Deprotection and Thiol Liberation peptide_trt Peptide-Cys-S-Trityl peptide_sh Peptide-Cys-SH (Free Thiol) peptide_trt->peptide_sh  Acidolysis (TFA) trityl_cation Trityl Cation (Ph3C+) peptide_trt->trityl_cation reagents {TFA (Acid) + TIS (Scavenger)} triphenylmethane Triphenylmethane (Ph3CH) trityl_cation->triphenylmethane  Scavenging (TIS)

Caption: Acid-catalyzed cleavage of the S-Trityl group using a scavenger.

Quantitative Data Summary

The efficiency of cyclization is sequence-dependent and varies with the chosen strategy (on-resin vs. solution-phase) and reaction conditions. The following table summarizes representative yields and purities from various synthesis strategies involving this compound as a precursor.

Cyclic Peptide TypeCyclization StrategyKey ReagentsYieldPurity (Crude)Reference
Monocyclic Disulfide On-Resin OxidationIodine in DMFQuantitative on-resin>50%[3]
Monocyclic Disulfide Solution-Phase OxidationAir / O₂ at pH 8.5Sequence DependentModerate[5]
Monocyclic Thioether On-Resin Sₙ2Bromoacetylated Peptide90% (Protected)92%[5]
Bicyclic Peptide Solution-Phase (Scaffold)Gold(III) Complex13 - 44%Not Specified
Monocyclic (NCL) On-Resin LigationThioester Precursor24 - 55%Not Specified[1]

Experimental Protocols

Protocol 1: On-Resin Disulfide Bond Formation

This protocol is advantageous as the pseudo-dilution effect of the resin support minimizes intermolecular dimerization.[3] It involves the simultaneous deprotection of the trityl groups and oxidation to form the disulfide bridge.

  • Peptide Synthesis: Assemble the linear peptide sequence on a suitable resin (e.g., Rink Amide) using standard Fmoc-SPPS. Incorporate Fmoc-Cys(Trt)-OH at the desired positions.

  • Resin Preparation: After final Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF (5x) and swell in fresh DMF for 30 minutes.

  • Cyclization:

    • Prepare a 0.1 M solution of iodine in DMF.

    • Add 5-10 equivalents of the iodine solution to the swollen resin.

    • Agitate the mixture at room temperature for 1-2 hours. Monitor the reaction progress by taking a small sample of resin, cleaving the peptide, and analyzing via LC-MS.

  • Quenching and Washing:

    • Drain the iodine solution.

    • Wash the resin with DMF until the filtrate is colorless.

    • Perform a final wash with a solution of ascorbic acid in DMF/water to remove any remaining iodine, followed by washes with DMF and DCM.

  • Cleavage and Global Deprotection:

    • Treat the resin with a cleavage cocktail such as TFA/H₂O/TIS (95:2.5:2.5) for 2-3 hours. Note: Avoid thiol-based scavengers like EDT, which can reduce the newly formed disulfide bond.

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purification: Purify the crude cyclic peptide by reverse-phase HPLC.

Protocol 2: Solution-Phase Disulfide Bond Formation

This method is useful when on-resin cyclization is inefficient or if the linear precursor requires purification before cyclization.

  • Peptide Synthesis and Cleavage:

    • Synthesize the linear peptide with Fmoc-Cys(Trt)-OH as described above.

    • Cleave the peptide from the resin using a standard cleavage cocktail (e.g., TFA/H₂O/TIS 95:2.5:2.5). This step removes all acid-labile side-chain protecting groups, including the S-trityl groups, yielding the linear, fully deprotected peptide with free thiols.

    • Precipitate, lyophilize, and purify the linear peptide using RP-HPLC.

  • Cyclization:

    • Dissolve the purified linear peptide in a suitable buffer at a low concentration (typically 0.1-1.0 mg/mL) to favor intramolecular cyclization. A common buffer is 0.1 M ammonium bicarbonate (pH ~8.5).[5]

    • Stir the solution gently, open to the atmosphere, for 12-24 hours to allow for air oxidation. Alternatively, add an oxidizing agent like 10% DMSO or potassium ferricyanide.[3]

    • Monitor the reaction by LC-MS until all the linear starting material is consumed.

  • Purification: Acidify the reaction mixture with acetic acid or TFA and purify the final cyclic peptide by RP-HPLC. Lyophilize the pure fractions.

Protocol 3: On-Resin Thioether Cyclization (via Haloacetylation)

This protocol creates a stable thioether bond between the N-terminus and a cysteine side chain.

  • Peptide Synthesis:

    • Assemble the linear peptide sequence, incorporating Fmoc-Cys(Trt)-OH at the desired internal position. Leave the N-terminal amino group protected with its Fmoc group.

  • N-Terminal Haloacetylation:

    • Deprotect the N-terminal Fmoc group with 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

    • In a separate vessel, pre-activate bromoacetic acid (10 eq.) with a coupling agent like DIC (10 eq.) in DMF.

    • Add the activated bromoacetic acid to the resin and react for 1-2 hours at room temperature.

  • Selective S-Trityl Deprotection:

    • Wash the resin with DMF, then DCM.

    • Prepare a solution of 1-2% TFA and 2-5% TIS in DCM.

    • Treat the resin with this dilute acid solution for 2 minutes, repeating 5-10 times until the yellow color of the trityl cation is no longer observed upon addition of fresh solution. This selectively removes the Trt group while leaving other acid-labile groups and the peptide-resin linkage intact.

    • Wash the resin thoroughly with DCM to remove the cleaved trityl groups.

  • Intramolecular Cyclization:

    • Swell the resin in DMF and add a non-nucleophilic base like DIPEA (5-10 eq.). The basic conditions will deprotonate the free thiol, allowing it to attack the N-terminal bromoacetyl group.

    • Allow the reaction to proceed for 12-24 hours at room temperature. Monitor for completion via LC-MS analysis of a cleaved sample.

  • Cleavage and Purification:

    • Wash the resin with DMF and DCM.

    • Cleave the peptide using a standard TFA cocktail, precipitate with ether, and purify the final thioether-cyclized peptide by RP-HPLC.

Thioether_Cyclization Thioether Cyclization Workflow start Linear Peptide-Resin (N-term Fmoc, Cys(Trt)) step1 1. N-term Fmoc Deprotection 2. Bromoacetylation start->step1 step2 Selective S-Trityl Deprotection (1% TFA / TIS in DCM) step1->step2 step3 On-Resin Cyclization (DIPEA in DMF) step2->step3 step4 Global Deprotection & Cleavage (TFA Cocktail) step3->step4 end Purified Thioether Cyclic Peptide step4->end

Caption: Workflow for on-resin N-terminal to side-chain thioether cyclization.

Conclusion

This compound is an exceptionally versatile tool for the synthesis of complex cyclic peptides. Its compatibility with standard Fmoc-SPPS and the tunable conditions for its removal provide multiple strategic avenues for cyclization. On-resin cyclization methods often offer higher efficiency and purity by minimizing intermolecular side reactions, while solution-phase approaches provide flexibility for purification of intermediates. The choice of strategy ultimately depends on the specific peptide sequence, desired bond type (disulfide vs. thioether), and the scale of the synthesis. Careful optimization of deprotection and cyclization conditions is paramount to achieving high yields of the desired complex cyclic peptide.

References

Application Notes and Protocols for Assessing Eg5 Inhibition by S-Trityl-L-cysteine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

S-Trityl-L-cysteine (STLC) is a potent and specific inhibitor of the human kinesin Eg5 (also known as KIF11), a motor protein essential for the formation of the bipolar mitotic spindle during cell division.[1][2] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in proliferating cells, making it a promising target for cancer therapy.[1][3] STLC is an allosteric inhibitor that binds to a specific pocket on the Eg5 motor domain, distinct from the ATP and microtubule binding sites.[4][5] This application note provides a detailed overview of the experimental setup and protocols for assessing the inhibitory activity of STLC against Eg5, both in vitro and in cell-based assays.

Mechanism of Action of Eg5 and Inhibition by this compound

Eg5 is a plus-end directed motor protein that functions as a homotetramer, allowing it to crosslink and slide antiparallel microtubules apart. This action is crucial for the separation of centrosomes and the establishment of the bipolar spindle during prophase. The motor activity of Eg5 is fueled by ATP hydrolysis. STLC inhibits Eg5 by binding to a pocket formed by helix α2/loop L5/helix α3 of the motor domain.[4] This binding traps Eg5 in a weak-binding state with microtubules and inhibits ADP release, thereby stalling the motor and preventing the generation of force required for spindle formation.[1][5] The ultimate consequence of Eg5 inhibition by STLC in proliferating cells is the formation of characteristic monoastral spindles, leading to mitotic arrest and apoptosis.[1][3][6]

Eg5_Inhibition_Pathway cluster_0 Normal Mitosis cluster_1 Eg5 Inhibition by STLC Eg5 Eg5 Motor Protein Centrosomes Centrosome Separation Eg5->Centrosomes Slides Inhibited_Eg5 Inhibited Eg5 (Weak MT Binding) MT Antiparallel Microtubules MT->Centrosomes Crosslinks ATP ATP ATP->Eg5 Hydrolysis Bipolar_Spindle Bipolar Spindle Formation Centrosomes->Bipolar_Spindle Cell_Division Successful Cell Division Bipolar_Spindle->Cell_Division STLC This compound (STLC) STLC->Eg5 Binds to Allosteric Site Monoastral_Spindle Monoastral Spindle Formation Inhibited_Eg5->Monoastral_Spindle Leads to Mitotic_Arrest Mitotic Arrest Monoastral_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Figure 1: Signaling pathway of Eg5 and its inhibition by STLC.

Data Presentation

The following tables summarize the quantitative data for the inhibition of Eg5 by this compound.

Table 1: In Vitro Inhibition of Eg5 by this compound

ParameterValueAssay ConditionReference
IC50 (Basal ATPase Activity) 1.0 µMPurified Eg5 motor domain[4][6]
IC50 (Microtubule-Activated ATPase Activity) 140 nMPurified Eg5 motor domain with microtubules[6]
IC50 (Microtubule Sliding Velocity) 500 nMIn vitro motility assay[1][2]
Ki,app <150 nM300 mM NaCl[1][2]
Ki,app 600 nM25 mM KCl[1][2]
Association Rate (kon) 6.1 µM-1s-1-[2]
Dissociation Rate (koff) 3.6 s-1-[2]

Table 2: Cell-Based Activity of this compound

ParameterCell LineValueAssayReference
IC50 (Mitotic Arrest) HeLa700 nMImmunofluorescence[6]
GI50 (Growth Inhibition) NCI 60 Cell Line Panel1.3 µMMTT Assay[4]

Experimental Protocols

A comprehensive experimental workflow for assessing Eg5 inhibition by STLC is outlined below.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays ATPase_Assay Eg5 ATPase Activity Assay (Basal & MT-Activated) Data_Analysis Data Analysis & Interpretation ATPase_Assay->Data_Analysis Motility_Assay Microtubule Gliding Assay Motility_Assay->Data_Analysis Cell_Culture Cell Culture (e.g., HeLa, RPE-1) STLC_Treatment Treatment with STLC Cell_Culture->STLC_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) STLC_Treatment->Viability_Assay Spindle_Analysis Immunofluorescence (Spindle Morphology) STLC_Treatment->Spindle_Analysis Cell_Cycle_Analysis Flow Cytometry (Cell Cycle Profile) STLC_Treatment->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Caspase Activity) STLC_Treatment->Apoptosis_Assay Viability_Assay->Data_Analysis Spindle_Analysis->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Apoptosis_Assay->Data_Analysis STLC_Prep STLC Preparation (Stock Solution in DMSO) STLC_Prep->ATPase_Assay STLC_Prep->Motility_Assay STLC_Prep->STLC_Treatment

Figure 2: Experimental workflow for assessing Eg5 inhibition.
In Vitro Eg5 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by the Eg5 motor domain in the presence and absence of microtubules and the inhibitor STLC. A common method is the malachite green assay, which detects the release of inorganic phosphate (Pi).

Materials:

  • Purified human Eg5 motor domain

  • Paclitaxel-stabilized microtubules

  • Assay Buffer: 25 mM ACES/KOH (pH 6.9), 2 mM Mg-acetate, 2 mM K-EGTA, 0.1 mM K-EDTA, 1 mM DTT

  • ATP solution (100 mM)

  • This compound (STLC) stock solution in DMSO

  • Malachite Green Reagent: Mix 100 volumes of Reagent A (3.2 mM Malachite Green carbinol hydrochloride in 6 N H₂SO₄) with 1 volume of Reagent B (a stabilizer, often a proprietary component of commercial kits).[7]

  • 96-well microplate

Protocol:

  • Preparation of Microtubules: Polymerize tubulin into microtubules in the presence of paclitaxel.

  • Assay Setup:

    • For basal ATPase activity , add 4 µM Eg5 to the wells of a 96-well plate containing assay buffer.[2]

    • For microtubule-activated ATPase activity , add 300 nM Eg5 and a saturating concentration of microtubules (e.g., 5 µM) to the wells.[2]

    • Add varying concentrations of STLC (or DMSO as a control) to the wells. For optimal inhibitor solubility, the final DMSO concentration should be kept low (e.g., up to 2.2%).[4]

  • Initiate Reaction: Start the reaction by adding ATP to a final concentration of 1-5 mM.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop Reaction and Color Development: Stop the reaction by adding 10 µL of the Malachite Green Reagent to each 80 µL of reaction mixture.[7] Incubate at room temperature for 15-30 minutes to allow for color development.[7][8]

  • Measurement: Read the absorbance at 620-640 nm using a microplate reader.[8]

  • Data Analysis: Generate a standard curve using known concentrations of phosphate. Calculate the rate of ATP hydrolysis and determine the IC50 value for STLC by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay determines the effect of STLC on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • HeLa cells (or other cancer cell lines)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (STLC) stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of STLC for 24-72 hours. Include a DMSO-treated control.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3][9]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 (concentration for 50% growth inhibition) value.

Immunofluorescence Microscopy for Mitotic Spindle Analysis

This method is used to visualize the morphology of the mitotic spindle in cells treated with STLC.

Materials:

  • HeLa cells grown on coverslips

  • This compound (STLC) stock solution in DMSO

  • Fixative: 4% paraformaldehyde in PBS

  • Permeabilization Buffer: 0.2% Triton X-100 in PBS

  • Blocking Buffer: 10% normal goat serum in PBS[10]

  • Primary Antibodies: Mouse anti-α-tubulin and Rabbit anti-γ-tubulin

  • Secondary Antibodies: Alexa Fluor 488-conjugated goat anti-mouse IgG and Alexa Fluor 594-conjugated goat anti-rabbit IgG

  • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)

  • Mounting Medium

Protocol:

  • Cell Culture and Treatment: Seed HeLa cells on coverslips and treat with STLC (e.g., 10 µM) for a sufficient time to induce mitotic arrest (e.g., 16-24 hours).

  • Fixation: Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.[11][12]

  • Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.[10]

  • Blocking: Block non-specific antibody binding with 10% normal goat serum for 1 hour.[10]

  • Primary Antibody Incubation: Incubate the cells with primary antibodies against α-tubulin (to visualize microtubules) and γ-tubulin (to visualize centrosomes) overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Nuclear Staining: Counterstain the nuclei with DAPI for 5-10 minutes.

  • Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Analysis: Quantify the percentage of cells with monoastral spindles compared to bipolar spindles in the treated and control populations.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with STLC.

Materials:

  • HeLa cells

  • This compound (STLC) stock solution in DMSO

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution: PBS containing 50 µg/mL PI and 100 µg/mL RNase A.[13]

Protocol:

  • Cell Treatment: Treat HeLa cells with STLC for 16-24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.[13][14]

  • Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate for 30-60 minutes at room temperature in the dark.[13]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G2/M phase, which is expected to increase upon Eg5 inhibition.

Expected Outcomes

The expected outcomes of these experiments are summarized in the following diagram.

Expected_Outcomes cluster_outcomes Expected Experimental Results STLC_Treatment Treatment with STLC ATPase_Inhibition Decreased Eg5 ATPase Activity STLC_Treatment->ATPase_Inhibition In Vitro Motility_Inhibition Inhibition of Microtubule Gliding STLC_Treatment->Motility_Inhibition In Vitro Decreased_Viability Reduced Cell Viability STLC_Treatment->Decreased_Viability Cell-Based Monoastral_Spindles Formation of Monoastral Spindles STLC_Treatment->Monoastral_Spindles Cell-Based G2M_Arrest Increased G2/M Cell Population STLC_Treatment->G2M_Arrest Cell-Based Apoptosis_Induction Induction of Apoptosis STLC_Treatment->Apoptosis_Induction Cell-Based

Figure 3: Expected outcomes of Eg5 inhibition by STLC.

References

Application Notes and Protocols for the Analysis of Peptides Containing S-Trityl-L-cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The S-trityl (triphenylmethyl) protecting group is a widely utilized tool in solid-phase peptide synthesis (SPPS) for the protection of the sulfhydryl side chain of cysteine residues. Its bulky and hydrophobic nature effectively prevents the oxidation of the thiol group and other unwanted side reactions during peptide chain elongation. The S-trityl group is typically stable to the basic conditions used for Fmoc deprotection but can be readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).

Accurate and reliable analytical methods are crucial for ensuring the quality and purity of synthetic peptides containing S-Trityl-L-cysteine, both in their protected and deprotected forms. This application note provides detailed protocols for the analysis of these peptides using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Methods Overview

The analysis of peptides containing this compound can be approached from two main perspectives: analysis of the intact, protected peptide and analysis of the peptide after removal of the S-trityl group.

  • Intact Protected Peptide Analysis: This is essential for monitoring the progress of peptide synthesis, assessing the purity of the crude product before deprotection, and confirming the successful incorporation of the this compound residue.

  • Deprotected Peptide Analysis: Following the cleavage of the S-trityl group, analysis is required to confirm complete deprotection, quantify the purity of the final peptide, and identify any side products that may have formed during the synthesis or deprotection steps.

This guide will cover protocols for both scenarios, providing a comprehensive toolkit for researchers working with these molecules.

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC (RP-HPLC) is the primary method for assessing the purity of synthetic peptides. The separation is based on the hydrophobicity of the molecules. The presence of the bulky and highly hydrophobic S-trityl group significantly increases the retention time of a peptide on a reversed-phase column compared to its deprotected counterpart.

Experimental Protocol: Purity Analysis of Intact this compound Peptides

This protocol is designed to assess the purity of a crude or purified peptide with the S-trityl group still attached.

1. Materials and Reagents:

  • This compound containing peptide sample
  • HPLC-grade water
  • HPLC-grade acetonitrile (ACN)
  • Trifluoroacetic acid (TFA), HPLC grade
  • C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size, 100 Å pore size)
  • HPLC system with UV detector

2. Sample Preparation: a. Dissolve the peptide sample in a suitable solvent. A mixture of water and acetonitrile (e.g., 50:50 v/v) with 0.1% TFA is a good starting point. b. The final concentration should be approximately 1 mg/mL. c. Filter the sample through a 0.22 µm syringe filter before

Application Notes and Protocols: S-Trityl-L-cysteine (STLC) in Neuroblastoma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

S-Trityl-L-cysteine (STLC) is a potent and specific inhibitor of the mitotic kinesin Eg5, a protein crucial for the formation of the bipolar spindle during cell division.[1][2][3][4][5] Research has demonstrated its potential as a chemotherapeutic agent in neuroblastoma, a common and often aggressive pediatric cancer.[1][2][3] These application notes provide an overview of STLC's mechanism of action in neuroblastoma, protocols for its use in key in vitro experiments, and a summary of its observed effects.

Introduction and Mechanism of Action

Neuroblastoma is a pediatric solid tumor where new therapeutic strategies are needed, especially for high-risk cases.[1] The kinesin spindle protein Eg5 (also known as KSP or KIF11) is a promising therapeutic target because its expression is significantly higher in tumor tissues compared to non-tumor tissues, and it plays an essential role in the early stages of mitosis.[6][7] Eg5 is responsible for separating centrosomes and establishing the bipolar spindle, a prerequisite for proper chromosome segregation.[6][8]

This compound acts as a selective, allosteric inhibitor of Eg5.[1] By binding to a regulatory pocket in the motor domain of Eg5, STLC prevents the protein from generating the force needed to maintain bipolar spindles.[3][5] This inhibition leads to a characteristic cellular phenotype: the formation of monopolar spindles, which triggers the spindle assembly checkpoint, causing the cell to arrest in mitosis.[4][5][8] Prolonged mitotic arrest ultimately induces programmed cell death, or apoptosis.[1][4][8] In neuroblastoma cell lines, STLC has been shown to induce both apoptosis and cell cycle arrest at the G2/M phase in a dose-dependent manner.[1][2]

Key Applications in Neuroblastoma Research

  • Induction of Apoptosis: STLC is a reliable tool for inducing apoptosis in neuroblastoma cell lines, providing a model system for studying the molecular pathways of programmed cell death.

  • Cell Cycle Synchronization: By arresting cells in the G2/M phase, STLC can be used to synchronize cell populations for studies of mitotic processes and cell cycle regulation.

  • Preclinical Drug Efficacy Studies: The potent anti-proliferative effects of STLC make it a candidate for preclinical evaluation, both as a standalone agent and in combination with other therapies.

  • Target Validation: STLC serves as a chemical probe to validate Eg5 as a therapeutic target in various neuroblastoma subtypes.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of STLC on apoptosis and cell cycle distribution in the SH-SY5Y and SK-N-BE2 neuroblastoma cell lines after 72 hours of treatment, as reported in the literature.[1]

Table 1: Effect of STLC on Apoptosis in Neuroblastoma Cell Lines

Cell LineSTLC Concentration (µmol/L)Percentage of Apoptotic Cells (%)
SH-SY5Y 0 (Control)~5
1~10
5~20
10~30
20~40
SK-N-BE2 0 (Control)~8
1~15
5~25
10~35
20~45

Table 2: Effect of STLC on Cell Cycle Distribution in Neuroblastoma Cell Lines

Cell LineSTLC Concentration (µmol/L)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
SH-SY5Y 0 (Control)~60~25~15
5~40~15~45
SK-N-BE2 0 (Control)~55~30~15
5~35~20~45

Note: The values presented are approximate, based on graphical data from Wu et al., 2018, and are intended for illustrative purposes.

Signaling Pathways and Visualizations

STLC's inhibition of Eg5 triggers a cascade of events culminating in apoptosis and cell cycle arrest. This process is mediated by the activation of key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1][2][3]

Caption: Mechanism of this compound (STLC) action in neuroblastoma cells.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of STLC on neuroblastoma cells, adapted from published research.[1]

Cell Culture and STLC Treatment
  • Cell Lines: Human neuroblastoma cell lines such as SH-SY5Y or SK-N-BE2 are suitable models.

  • Culture Medium: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • STLC Preparation: Prepare a stock solution of STLC in DMSO. Further dilute in culture medium to achieve final desired concentrations (e.g., 0, 1, 5, 10, 20 µmol/L). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • Treatment: Seed cells in appropriate culture vessels (e.g., 12-well plates for flow cytometry). Allow them to adhere overnight, then replace the medium with fresh medium containing the desired concentrations of STLC. Incubate for the specified duration (e.g., 72 hours).

Flow Cytometric Analysis of Apoptosis
  • Harvesting: After STLC treatment, harvest the cells by trypsinization. Collect both adherent and floating cells to include the apoptotic population.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in binding buffer. Stain with Annexin V-FITC and 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI) according to the manufacturer's protocol (e.g., BD Pharmingen™ FITC Annexin V Apoptosis Detection Kit).

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/7-AAD-negative cells are considered early apoptotic, while Annexin V-positive/7-AAD-positive cells are in late apoptosis or necrosis.

Flow Cytometric Analysis of Cell Cycle
  • Harvesting: Harvest and wash the cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours or overnight.

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. Use software to model the cell cycle phases (G0/G1, S, and G2/M) based on fluorescence intensity.

Western Blotting for Protein Expression
  • Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Electrophoresis: Denature equal amounts of protein (e.g., 30 µg) by boiling in SDS-PAGE sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-Eg5) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_flow Flow Cytometry cluster_protein Protein Analysis CellCulture Neuroblastoma Cell Culture (e.g., SH-SY5Y, SK-N-BE2) STLC_Treatment Treat with STLC (0-20 µmol/L for 72h) CellCulture->STLC_Treatment Harvest Harvest Cells STLC_Treatment->Harvest ApoptosisAssay Apoptosis Assay (Annexin V / 7-AAD Staining) Harvest->ApoptosisAssay CellCycleAssay Cell Cycle Assay (PI Staining) Harvest->CellCycleAssay Lysis Cell Lysis Harvest->Lysis WesternBlot Western Blot (e.g., for Eg5) Lysis->WesternBlot

Caption: General workflow for studying the effects of STLC on neuroblastoma cells.

Conclusion

This compound is a valuable research tool for investigating the mechanisms of mitosis and apoptosis in neuroblastoma. Its specific inhibition of Eg5 leads to predictable and quantifiable downstream effects, including G2/M cell cycle arrest and apoptosis. The protocols and data provided here serve as a guide for researchers to effectively utilize STLC in studies aimed at understanding neuroblastoma biology and developing novel therapeutic interventions.

References

Troubleshooting & Optimization

overcoming solubility issues with S-Trityl-L-cysteine in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: S-Trityl-L-cysteine

Welcome to the technical support center for this compound (STLC). This resource is designed for researchers, scientists, and drug development professionals to provide clear solutions for overcoming common in vitro challenges with this compound, particularly concerning its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (STLC) is a potent, cell-permeable and reversible inhibitor of the mitotic kinesin Eg5.[1][2] Eg5 is essential for forming the bipolar mitotic spindle during cell division.[2][3] By inhibiting Eg5's ATPase activity, STLC prevents the separation of duplicated chromosomes, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1][2][4] This makes it a valuable tool for cancer research and a potential starting point for developing novel chemotherapeutics.[2]

Q2: I am having trouble dissolving this compound. What is the recommended solvent?

This compound has low aqueous solubility and is best dissolved in organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions.[1][5][6] Methanol can also be used, although it may be less effective for achieving high concentrations.[1][5][7]

Data Presentation: Solubility of this compound

SolventReported SolubilityNotes
DMSO Up to 20 mg/mL[6][8]The preferred solvent for creating stock solutions for in vitro assays.
Methanol Soluble, up to 1 mg/mL[7]Sonication is recommended to aid dissolution.[7]
Water Partly soluble[1] / Low solubility[9]Not recommended for primary dissolution or stock preparation.
Q3: My this compound precipitates when I add it to my cell culture medium. Why is this happening and what can I do?

This is a common issue known as "solvent shock" or precipitation. It occurs when a compound dissolved in a high-concentration organic stock (like DMSO) is rapidly diluted into the aqueous environment of cell culture media, where its solubility is much lower.[10][11]

Common Causes:

  • High Final Concentration: The desired final concentration in your media may exceed the aqueous solubility limit of STLC.

  • Improper Dilution: Adding the DMSO stock directly and quickly into the media can create localized high concentrations, causing the compound to crash out.[10][11]

  • Media Composition: Salts, proteins, and pH of the media can all influence the solubility of the compound.[10]

  • Temperature: Pre-warming the media is crucial, as solubility often decreases at lower temperatures.[11]

For a step-by-step guide to preventing this, please refer to the Troubleshooting Guide below.

Q4: What is the maximum concentration of DMSO my cells can tolerate?

The tolerance to DMSO is cell-line specific and depends on the duration of the assay.[12][13] As a general rule, the final concentration of DMSO in the culture medium should be kept as low as possible, ideally below 0.5% , and almost always not exceeding 1% .[12][14][15] It is critical to include a vehicle control (media with the same final concentration of DMSO, without STLC) in your experiments to account for any solvent-induced effects.[12] Some sensitive cell lines may show toxicity at concentrations below 1%.[12][13]

Troubleshooting Guide: Preventing Precipitation

This guide provides a systematic approach to avoid STLC precipitation in your cell culture experiments.

Issue: Compound precipitates in media immediately after dilution from a DMSO stock.

Workflow for Preventing Precipitation

G cluster_dilution Dilution Strategy cluster_outcome Outcome cluster_remedy Optimization start Start: Prepare high-concentration stock in 100% DMSO (e.g., 20 mg/mL) warm_media Pre-warm cell culture media to 37°C dilute Add stock solution dropwise to the vortexing or swirling media. Avoid adding directly to cells. warm_media->dilute check Visually inspect for precipitate (cloudiness/crystals) dilute->check success Solution is clear. Proceed with experiment. check->success No fail Precipitation observed. check->fail Yes remedy1 Option 1: Lower the final working concentration. fail->remedy1 remedy2 Option 2: Create an intermediate dilution in media or PBS before the final dilution. fail->remedy2

Caption: A step-by-step workflow to prevent this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of this compound (STLC) Stock Solution

Objective: To prepare a high-concentration, stable stock solution of STLC.

Materials:

  • This compound powder (MW: 363.47 g/mol )[1]

  • Anhydrous, sterile Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

Procedure:

  • Allow the STLC powder and DMSO to come to room temperature.

  • Under a sterile hood, weigh out the desired amount of STLC powder and place it into a sterile tube.

  • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 2.75 mL of DMSO to 10 mg of STLC).

  • To aid dissolution, vortex the tube gently. If needed, you may warm the solution to 37°C for 5-10 minutes or sonicate briefly.[11]

  • Ensure the powder is completely dissolved before use.

  • Storage: Store the stock solution in small aliquots at -20°C. Solutions in DMSO are reported to be stable for up to one week at -20°C.[6][8] Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solution in Cell Culture Media

Objective: To dilute the STLC stock solution into cell culture media without causing precipitation.

Procedure:

  • Pre-warm the required volume of cell culture medium to 37°C in a water bath.

  • Calculate the volume of STLC stock solution needed to achieve your final desired concentration. Ensure the final DMSO concentration remains below 0.5%.

  • While gently swirling or vortexing the pre-warmed media, add the calculated volume of STLC stock solution drop-by-drop. This ensures rapid and even dispersal, preventing localized high concentrations.[10]

  • Visually inspect the medium against a light source to ensure there is no cloudiness or particulate matter.

  • If the solution is clear, it is ready to be added to your cells. If precipitation occurs, refer to the troubleshooting guide.

Signaling Pathway Visualization

This compound exerts its anti-cancer effects primarily by inhibiting the mitotic kinesin Eg5, which disrupts the formation of the mitotic spindle. This leads to an arrest in the M-phase of the cell cycle and ultimately triggers the intrinsic apoptotic pathway.[2][4]

G STLC This compound (STLC) Eg5 Mitotic Kinesin Eg5 STLC->Eg5 Inhibits Spindle Bipolar Spindle Formation Eg5->Spindle Required for Mitosis Mitotic Arrest (M-Phase) Spindle->Mitosis Blocks Progression Apoptosis Intrinsic Apoptosis Pathway Mitosis->Apoptosis Triggers Casp9 Caspase-9 Activation Apoptosis->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 CellDeath Apoptotic Cell Death Casp3->CellDeath

Caption: Mechanism of STLC-induced mitotic arrest and apoptosis.

References

Technical Support Center: Optimizing Cleavage of Fmoc-Cys(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cleavage cocktail for peptides containing Fmoc-Cys(Trt)-OH.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a cleavage cocktail in solid-phase peptide synthesis (SPPS) for a peptide containing Cys(Trt)?

A1: The primary role of the cleavage cocktail is twofold. First, it uses a strong acid, typically trifluoroacetic acid (TFA), to cleave the peptide from the solid support resin. Second, it simultaneously removes the acid-labile protecting groups from the amino acid side chains, such as the trityl (Trt) group from cysteine. The cocktail also contains scavengers to prevent side reactions caused by reactive species generated during this process.[1][2]

Q2: Why are scavengers essential when cleaving Fmoc-Cys(Trt)-OH?

A2: The cleavage of the trityl (Trt) group from the cysteine side chain generates a stable but highly reactive trityl cation (Trt+).[1] This electrophilic species can lead to undesirable side reactions, most notably the re-alkylation of the newly deprotected and highly nucleophilic cysteine thiol group. It can also alkylate other sensitive residues like tryptophan and methionine.[1][3] Scavengers are nucleophilic compounds added to the cleavage cocktail to trap these reactive trityl cations, thus preventing these side reactions and ensuring the integrity of the final peptide.[1]

Q3: What are the most common scavengers used for Cys(Trt) cleavage and what are their functions?

A3: A variety of scavengers are used, often in combination, to protect sensitive residues during cleavage. The most common include:

  • Triisopropylsilane (TIS): A highly effective scavenger for trityl cations.[1][4] It is particularly useful for preventing the reattachment of the trityl group to the cysteine thiol, a common issue that can lead to incomplete deprotection.

  • 1,2-Ethanedithiol (EDT): A thiol-based scavenger that is effective at trapping trityl cations.[1] Crucially, it also helps to maintain a reducing environment, preventing the oxidation of the free cysteine thiol to form undesired disulfide bonds.[2][5] However, it is known for its strong, unpleasant odor.[1]

  • Water (H₂O): Acts as a scavenger and is a component of many standard cleavage cocktails.

  • Thioanisole: Another thiol scavenger that is less volatile and odorous than EDT.[1] It can also help accelerate the removal of Arg(Mtr/Pmc) protecting groups.[3]

  • Phenol: Can act as a scavenger for trityl cations and is particularly useful in protecting tyrosine residues from modification.[1]

Q4: What is "Reagent K" and when should it be used?

A4: Reagent K is a widely used, robust cleavage cocktail especially recommended for peptides containing a combination of sensitive residues such as cysteine, methionine, tryptophan, and tyrosine.[6][7] Its composition is designed to minimize a broad range of side reactions.[8]

Troubleshooting Guide

Problem 1: Incomplete removal of the Trityl (Trt) protecting group.

  • Symptom: Mass spectrometry analysis of the crude peptide shows a significant peak corresponding to the mass of the peptide + Trityl group (+243.3 Da).

  • Cause: The cleavage of the Cys(Trt) bond is a reversible reaction. The high stability of the trityl cation and the nucleophilic nature of the deprotected thiol can lead to re-alkylation. This is more likely if the scavenger concentration is insufficient.

  • Solution:

    • Optimize the scavenger cocktail: Ensure the presence of a highly effective scavenger for the trityl cation. Triisopropylsilane (TIS) is strongly recommended to overcome incomplete deprotection.[5] A standard effective cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[5][9]

    • Increase scavenger concentration: For peptides with multiple Cys(Trt) or other trityl-protected residues, consider increasing the amount of TIS in the cocktail (e.g., to 5%).

Problem 2: Observation of significant oxidative side products (e.g., disulfide-bonded dimers).

  • Symptom: HPLC analysis shows multiple peaks, and mass spectrometry confirms the presence of species with a mass corresponding to the dimer of the desired peptide (-2 Da from the combined mass of two monomers).

  • Cause: The free thiol group of cysteine is highly susceptible to oxidation, especially when exposed to air during and after cleavage.[2][10] This leads to the formation of undesired intermolecular or intramolecular disulfide bonds.

  • Solution:

    • Incorporate a reducing agent: Add a thiol scavenger like 1,2-ethanedithiol (EDT) to the cleavage cocktail. EDT helps to maintain a reducing environment, preventing the oxidation of the cysteine thiol.[2][5] A typical concentration is 2.5%.

    • Handle under an inert atmosphere: After cleavage and precipitation, handle the peptide under an inert gas like nitrogen or argon to minimize exposure to atmospheric oxygen.[5]

    • Sufficient cocktail volume: Ensure enough cleavage cocktail is used, especially for peptides with multiple cysteine residues, to provide an adequate amount of reducing scavenger. A general guideline is 10-40 mL of cocktail per gram of peptide resin.[7]

Problem 3: S-alkylation of Cysteine by other protecting groups (e.g., S-tert-butylation).

  • Symptom: Mass spectrometry reveals side products with a mass increase corresponding to the addition of a protecting group fragment, such as a tert-butyl group (+56.1 Da).

  • Cause: During cleavage, t-butyl cations are liberated from other protected residues (e.g., Asp(OtBu), Glu(OtBu), Ser(tBu), Thr(tBu), Tyr(tBu)). These cations can alkylate the nucleophilic cysteine thiol.[11][12]

  • Solution:

    • Use a scavenger combination: A cocktail containing a mix of scavengers can be more effective. The combination of thioanisole and dimethyl sulfide (DMS) in addition to TIS and water has been shown to be beneficial in reducing S-tert-butylation.[11][12]

    • Two-step cleavage: For particularly problematic sequences, a two-step cleavage protocol may yield better results. An initial treatment with a lower concentration of TFA followed by an increase in TFA concentration can be effective.[11][12]

Data Presentation

Table 1: Common Cleavage Cocktails for Fmoc-Cys(Trt)-OH Deprotection

Reagent Name/CompositionComposition (v/v)Recommended ForKey Considerations
TFA/TIS/H₂O 95 : 2.5 : 2.5[9]Peptides without other highly sensitive residues (e.g., Trp, Met).A standard, effective, and less odorous cocktail. TIS is crucial for complete Cys(Trt) deprotection.
Reagent K TFA/Phenol/H₂O/Thioanisole/EDT (82.5 : 5 : 5 : 5 : 2.5)[7][13]General purpose for peptides with multiple sensitive residues including Cys, Met, Trp, and Tyr.[6][7]Highly effective for suppressing a wide range of side reactions but has a strong odor due to EDT and thioanisole.[14]
Reagent B TFA/Phenol/H₂O/TIS (88 : 5 : 5 : 2)[14]Peptides with Trt-based protecting groups where a less odorous alternative to Reagent K is desired."Odorless" alternative to cocktails containing thiols.[14]
TFA/TIS/H₂O/EDT 92.5 : 2.5 : 2.5 : 2.5[2]Peptides containing Cys where both trityl cation scavenging and prevention of oxidation are critical.Combines the benefits of TIS for complete deprotection and EDT for maintaining a reducing environment.[2]

Experimental Protocols

Protocol 1: Standard Cleavage of Cys(Trt)-Containing Peptides using TFA/TIS/H₂O

  • Resin Preparation: Wash the peptide-resin (e.g., 0.1 mmol scale) thoroughly with dichloromethane (DCM) (3 x 5 mL) to remove residual DMF. Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare 10 mL of the cleavage cocktail by combining Trifluoroacetic acid (TFA, 9.5 mL), Triisopropylsilane (TIS, 0.25 mL), and deionized water (0.25 mL).

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin. Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate into a cold (0 °C) centrifuge tube containing 40 mL of methyl-tert-butyl ether (MTBE) or diethyl ether.

  • Isolation: A white precipitate of the crude peptide should form. Centrifuge the mixture for 5 minutes at 3000 rpm. Carefully decant the ether.

  • Washing and Drying: Wash the peptide pellet two more times with cold ether to remove scavengers and organic-soluble byproducts. After the final wash, dry the crude peptide pellet under vacuum.

Mandatory Visualizations

Cleavage_Workflow cluster_prep Resin Preparation cluster_cleavage Cleavage Reaction cluster_isolation Peptide Isolation Resin Peptide-Resin Wash Wash with DCM Resin->Wash Dry Dry Resin Wash->Dry Cocktail Prepare Cleavage Cocktail (e.g., TFA/TIS/H2O) React Add Cocktail to Resin (2-3 hours agitation) Dry->React Cocktail->React Filter Filter Resin React->Filter Precipitate Precipitate in Cold Ether Filter->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Wash_Ether Wash Pellet with Ether (2x) Centrifuge->Wash_Ether Dry_Peptide Dry Crude Peptide Wash_Ether->Dry_Peptide

Caption: Experimental workflow for the cleavage and isolation of a Cys(Trt)-containing peptide.

Troubleshooting_Tree Start Analyze Crude Peptide (LC-MS) Problem Problem Identified? Start->Problem IncompleteDeprotection Incomplete Deprotection (+243 Da) Problem->IncompleteDeprotection Yes Oxidation Oxidation Products (e.g., Dimer, -2 Da) Problem->Oxidation Yes OtherAlkylation Other Alkylation (e.g., +56 Da) Problem->OtherAlkylation Yes End Peptide OK Problem->End No Solution1 Add or Increase TIS in Cleavage Cocktail IncompleteDeprotection->Solution1 Solution2 Add EDT to Cleavage Cocktail Oxidation->Solution2 Solution3 Use Combination Scavengers (e.g., Thioanisole, DMS) OtherAlkylation->Solution3

References

troubleshooting unexpected results in S-Trityl-L-cysteine experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for S-Trityl-L-cysteine experiments. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the trityl group used for protection?

A1: this compound is a derivative of the amino acid L-cysteine where the thiol group (-SH) is protected by a triphenylmethyl (trityl) group. This protection is crucial in peptide synthesis to prevent the highly reactive thiol group from engaging in unwanted side reactions during the coupling of amino acids. The trityl group is favored for its stability under basic conditions, such as those used for Fmoc deprotection in Solid-Phase Peptide Synthesis (SPPS), and its lability under acidic conditions, allowing for its removal during the final cleavage step.

Q2: I am observing a lower than expected yield after cleaving my peptide from the resin. What are the possible causes?

A2: Low peptide yield after cleavage can stem from several factors:

  • Incomplete Deprotection: The S-trityl group removal can be reversible. The stable trityl cation formed during cleavage can re-attach to the deprotected cysteine thiol.

  • Peptide Precipitation Issues: Highly hydrophobic peptides may not precipitate efficiently in diethyl ether.

  • Aggregation during Synthesis: Peptides containing cysteine can be prone to aggregation during SPPS, leading to incomplete reactions and lower yields.[1]

  • Oxidation: The deprotected cysteine thiol is susceptible to oxidation, forming disulfide-bonded dimers or oligomers which can complicate purification and reduce the yield of the desired monomeric peptide.

Q3: My final product shows a mass increase of 242 Da. What could be the cause?

A3: A mass increase of 242 Da strongly suggests incomplete removal of the S-trityl protecting group (the mass of the trityl group is approximately 243 g/mol , with the difference due to the loss of a proton from the thiol and the addition of a sulfur atom). This indicates that the deprotection conditions were not optimal.

Q4: What is the best way to monitor the deprotection of the S-trityl group?

A4: The release of the trityl cation during deprotection can be monitored spectrophotometrically at around 460 nm, as the trityl cation has a characteristic yellow color. However, the presence of scavengers that react with the trityl cation will interfere with this method. Therefore, the most reliable methods for confirming complete deprotection are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) analysis of the final product.

Troubleshooting Guide

This section provides detailed troubleshooting for specific issues you may encounter during your this compound experiments.

Issue 1: Incomplete Deprotection of the S-Trityl Group

Symptoms:

  • Lower than expected yield of the final peptide.

  • Presence of a major peak in the HPLC chromatogram with a longer retention time than the expected product.

  • Mass spectrometry data shows a peak corresponding to the mass of the peptide + 242 Da (mass of the trityl group).

Root Causes and Solutions:

The cleavage of the S-trityl group is an equilibrium reaction. The highly stable trityl cation generated during acidic cleavage can re-alkylate the nucleophilic thiol group of the deprotected cysteine. To drive the reaction to completion, it is essential to use a scavenger that can efficiently trap the trityl cation.

Recommended Solutions:

  • Optimize the Cleavage Cocktail: The most effective solution is to include a scavenger in your trifluoroacetic acid (TFA) cleavage cocktail. Triisopropylsilane (TIS) is a highly effective scavenger for this purpose.

    Cleavage Cocktail ComponentRecommended PercentagePurpose
    Trifluoroacetic Acid (TFA)82.5% - 95%Cleaves the peptide from the resin and removes acid-labile protecting groups.
    Triisopropylsilane (TIS)2.5% - 5%Scavenges the trityl cation, preventing re-attachment to the cysteine thiol.
    Water2.5% - 5%Acts as a scavenger and aids in the hydrolysis of protecting groups.
    1,2-Ethanedithiol (EDT)2.5% (optional)A reducing agent that helps prevent oxidation of the cysteine thiol.
  • Increase Cleavage Time: If you suspect incomplete cleavage, increasing the reaction time from the standard 1-2 hours to 3-4 hours may improve the outcome.

  • Ensure Sufficient Reagent Volume: Use a sufficient volume of the cleavage cocktail to ensure complete reaction. A general guideline is 10-20 mL of cocktail per gram of resin.

Issue 2: Presence of Unexpected Peaks in HPLC and Mass Spectrometry

Symptoms:

  • Multiple peaks in the HPLC chromatogram of the crude product.

  • Mass spectrometry data reveals peaks with unexpected mass-to-charge ratios.

Common Unexpected Species and Their Causes:

Unexpected MassPossible IdentityRoot CauseRecommended Solution
M - 18 Da Dehydrated peptideSide reaction during synthesis or cleavage.Optimize coupling and cleavage conditions.
M + 16 Da Oxidized peptide (sulfenic acid)Oxidation of the cysteine thiol by air or other oxidizing agents.Use degassed solvents and perform cleavage under an inert atmosphere (e.g., nitrogen or argon). Include a reducing agent like EDT in the cleavage cocktail.
2M Da Dimerized peptideOxidation of two cysteine thiols to form a disulfide bond.Use a reducing agent like EDT in the cleavage cocktail. After purification, the disulfide bond can be reduced using agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
M + 51 Da Piperidinyl-alanine adductβ-elimination of the protected thiol at the C-terminus, followed by reaction with piperidine (used for Fmoc deprotection).[2]Use a sterically hindered resin like 2-chlorotrityl chloride resin.[2] Consider using 4-methylpiperidine for Fmoc removal.[2]
M + 73 Da t-butyl adductAlkylation of the cysteine thiol by t-butyl cations from other protecting groups (e.g., Boc, tBu).Use a more effective scavenger cocktail. A two-step cleavage with an initial treatment with a lower concentration of TFA can sometimes help.
Issue 3: Epimerization of C-terminal this compound

Symptoms:

  • A shoulder or a closely eluting peak next to the main product peak in the HPLC chromatogram.

  • The unexpected peak has the same mass as the desired product.

Root Cause and Solutions:

C-terminal cysteine residues are particularly susceptible to racemization (epimerization) during the activation step of the coupling reaction in Fmoc-SPPS, especially when using Wang-type resins.

Recommended Solutions:

  • Choice of Resin: The use of more sterically hindered resins, such as 2-chlorotrityl chloride resin or NovaSyn TGT resin, can significantly reduce the extent of epimerization.

  • Coupling Reagents: Using coupling reagents that proceed under acidic or neutral conditions, such as DIPCDI/HOBt or DIPCDI/Oxyma, can minimize racemization.

  • Protecting Group Strategy: The use of alternative thiol protecting groups like Thp (tetrahydropyranyl) has been shown to result in lower racemization compared to the trityl group.

ParameterConditionObserved Epimerization with Fmoc-Cys(Trt)-OHReference
Resin Type Wang ResinProblematic
Resin Type 2-Chlorotrityl ResinReduced
Coupling Method DIPCDI/Oxyma3.3%
Issue 4: Solubility Problems with this compound

Symptoms:

  • Difficulty dissolving this compound in common organic solvents for reactions or analysis.

Root Cause and Solutions:

This compound is a zwitterionic molecule, which can lead to poor solubility in some organic solvents.[3]

Recommended Solutions:

  • Solvent Selection: this compound is soluble in DMSO (with sonication) and methanol, and partly soluble in water.[1][4] For in vivo experiments, a mixture of DMSO, PEG300, Tween-80, and saline can be used.[5]

  • Derivatization: For certain applications, masking the free amino or carboxyl group through derivatization can improve solubility by disrupting the zwitterionic character.[3]

SolventSolubilityReference
DMSO25 mg/mL (with sonication)[5]
Methanol1 mg/mL (sonication recommended)[4]
WaterPartly soluble[1]

Experimental Protocols & Workflows

Standard Protocol for Cleavage and Deprotection of a Peptide Containing this compound from Resin
  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail fresh. A common and effective cocktail is TFA/TIS/Water (95:2.5:2.5 v/v/v) . If the peptide is prone to oxidation, add 2.5% EDT.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (10-20 mL per gram of resin) in a reaction vessel.

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the peptide.

  • Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Analyze the crude peptide by HPLC and mass spectrometry to confirm its identity and purity.

experimental_workflow start Start: Dry Peptide-Resin prepare_cocktail Prepare Cleavage Cocktail (e.g., TFA/TIS/H2O) cleavage Add Cocktail to Resin (2-3 hours agitation) start->cleavage prepare_cocktail->cleavage filtration Filter to Separate Resin and Filtrate cleavage->filtration precipitation Precipitate Peptide in Cold Ether filtration->precipitation centrifugation Centrifuge and Wash Peptide Pellet precipitation->centrifugation drying Dry Peptide centrifugation->drying analysis Analyze by HPLC/MS drying->analysis end End: Purified Peptide analysis->end

Cleavage and Deprotection Workflow
Signaling Pathway: this compound as a Kinesin Eg5 Inhibitor

This compound is a well-known inhibitor of the mitotic kinesin Eg5. Eg5 is essential for the formation of the bipolar mitotic spindle during cell division. Inhibition of Eg5 leads to mitotic arrest and can induce apoptosis in cancer cells.

signaling_pathway cluster_cell_cycle Cell Cycle Progression stlc This compound eg5 Kinesin Eg5 stlc->eg5 Inhibits spindle Bipolar Spindle Formation eg5->spindle mitosis Mitotic Progression spindle->mitosis arrest Mitotic Arrest spindle->arrest Blockage apoptosis Apoptosis arrest->apoptosis

Inhibition of Mitotic Progression by this compound

This technical support guide provides a starting point for troubleshooting your this compound experiments. Remember that peptide chemistry can be highly sequence-dependent, and some optimization of these protocols may be necessary for your specific peptide.

References

Technical Support Center: Minimizing Racemization of C-Terminal S-Trityl-L-cysteine in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the racemization of C-terminal S-Trityl-L-cysteine during Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Guide

This section addresses common issues encountered during SPPS that can lead to the racemization of C-terminal this compound.

Q1: I am observing a significant D-isomer peak in my HPLC analysis after synthesizing a peptide with a C-terminal this compound. What are the likely causes?

A1: Significant racemization of C-terminal cysteine is a known challenge in SPPS. The primary causes include:

  • Base-Mediated Racemization: The α-proton of the activated cysteine residue is susceptible to abstraction by bases used in the coupling step (e.g., DIEA, NMM). This forms a planar carbanion intermediate, which can be re-protonated from either side, leading to a mixture of L- and D-isomers.[1]

  • Coupling Reagent Choice: Certain coupling reagents, particularly uronium and phosphonium salts like HBTU, HATU, and BOP, when used with strong bases, can significantly promote racemization.[1] Levels of racemization in the range of 5-33% have been reported under such conditions.[2]

  • Pre-activation: Allowing the coupling reagents to pre-activate with the protected cysteine before addition to the resin can dramatically increase the extent of racemization.[1][2]

  • Solvent Polarity: The use of highly polar solvents like neat DMF can enhance the rate of racemization.[1][2]

  • Elevated Temperatures: Higher temperatures, often employed in microwave-assisted peptide synthesis, can accelerate the rate of racemization for sensitive amino acids like cysteine.[1]

  • Resin Choice: The type of resin used can influence the susceptibility of the C-terminal residue to racemization. Wang-type resins, for instance, can be more problematic for C-terminal cysteine.

Q2: How can I modify my coupling protocol to minimize racemization of the C-terminal this compound?

A2: Several strategic modifications to your coupling protocol can significantly reduce racemization:

  • Optimize Coupling Reagents and Additives:

    • Utilize carbodiimide-based coupling reagents such as N,N'-diisopropylcarbodiimide (DIPCDI) in combination with racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1]

    • The use of O-pentafluorophenyl (Pfp) esters is another effective method to reduce racemization.[1]

    • Adding copper(II) chloride (CuCl₂) in conjunction with HOBt has also been shown to suppress racemization.[1][3]

  • Avoid Pre-activation: Introduce the coupling reagents and the protected cysteine to the resin without a pre-activation step.[1][2] This simple change can reduce racemization levels by a factor of 6- to 7-fold.[2]

  • Modify the Base and Solvent System:

    • Use a weaker, sterically hindered base like 2,4,6-trimethylpyridine (collidine) instead of DIEA or NMM.[2][4]

    • Employ a less polar solvent system, such as a 1:1 mixture of dichloromethane (DCM) and DMF.[1][2]

  • Control the Temperature: If using microwave synthesis, consider lowering the coupling temperature specifically for the cysteine residue.[1] For standard coupling, performing the reaction at 0°C can also be beneficial.[5]

Q3: Are there specific resins or protecting groups that can help reduce racemization of C-terminal cysteine?

A3: Yes, the choice of resin and the sulfhydryl protecting group can have a substantial impact:

  • Resin Selection: The use of a 2-chlorotrityl chloride (2-CTC) resin is highly recommended for peptides with C-terminal cysteine.[6] Its steric bulk helps to minimize both racemization and the formation of piperidinylalanine adducts.[1]

  • Alternative S-Protecting Groups: While the trityl (Trt) group is common, other protecting groups have been shown to result in lower racemization. These include:

    • Tetrahydropyranyl (Thp)[1]

    • 4-methoxybenzyloxymethyl (MBom)[1][7]

    • Diphenyl(4-methoxyphenyl)methyl (Ddm)[1]

    • Diphenylmethyl (Dpm)[8]

Frequently Asked Questions (FAQs)

Q: What is the underlying chemical mechanism of cysteine racemization in SPPS?

A: Cysteine racemization during peptide synthesis is a base-catalyzed process. The mechanism involves the abstraction of the acidic α-proton of the activated cysteine residue by a base. This deprotonation leads to the formation of a planar enolate intermediate. This planar structure loses its stereochemical memory, and subsequent reprotonation can occur from either face with nearly equal probability, resulting in a mixture of the desired L-cysteine and the undesired D-cysteine enantiomer.[1]

Q: Besides racemization, are there other common side reactions for C-terminal cysteine?

A: Yes, C-terminal cysteines are also prone to β-elimination of the protected thiol group, which is also a base-catalyzed reaction. This leads to the formation of a dehydroalanine residue. The dehydroalanine can then react with piperidine (used for Fmoc deprotection) to form a 3-(1- piperidinyl)alanine adduct, which can be a significant side product.[1][3] Utilizing a 2-chlorotrityl chloride resin can help minimize this side reaction.[1]

Q: Can additives in the coupling cocktail really make a difference in preventing racemization?

A: Absolutely. Additives play a critical role in suppressing racemization. Additives such as 1-hydroxybenzotriazole (HOBt), 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt), and 1-hydroxy-7-azabenzotriazole (HOAt) are highly effective.[1] They are thought to work by forming active esters that are more reactive towards the amine component of the growing peptide chain than they are susceptible to racemization.[1]

Quantitative Data Summary

The following tables summarize quantitative data on cysteine racemization under various experimental conditions, providing a clear comparison of the impact of different reagents and protocols.

Table 1: Effect of Coupling Reagents and Additives on Cysteine Racemization

Coupling ReagentBaseAdditiveRacemization (%)Reference
HBTU/HATU/BOPDIEA/NMMHOBt/HOAt5 - 33[1][2]
DIPCDI-HOBtNegligible
DIPCDI-Oxyma3.3 (Trt), 0.74 (Thp)
Pfp esters--Negligible

Table 2: Influence of S-Protecting Group on Cysteine Racemization

S-Protecting GroupCoupling ConditionsRacemization (%)Reference
Trityl (Trt)Uronium activation8.0[8]
Diphenylmethyl (Dpm)Uronium activation1.2[8]
4-methoxybenzyloxymethyl (MBom)Uronium activation0.4[8]
Diphenyl(4-methoxyphenyl)methyl (Ddm)Uronium activation0.8[8]
Tetrahydropyranyl (Thp)DIPCDI/Oxyma0.74

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-Cys(Trt)-OH using DIPCDI/HOBt

  • Resin Swelling: Swell the 2-chlorotrityl resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Coupling Cocktail Preparation: In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (2 equivalents), HOBt (2 equivalents), and DIPCDI (2 equivalents) in a 1:1 mixture of DCM and DMF.

  • Coupling Reaction: Immediately add the coupling cocktail to the resin. Allow the reaction to proceed for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and by-products.

  • Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction.

Protocol 2: Minimized Racemization Coupling using a Weaker Base

  • Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.

  • Coupling Cocktail Preparation: In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (2 equivalents) and a suitable coupling reagent (e.g., HBTU, 2 equivalents) in a 1:1 mixture of DCM and DMF.

  • Coupling Reaction: Add the coupling cocktail to the resin. Immediately add 2,4,6-trimethylpyridine (collidine) (4 equivalents) to the reaction mixture. Allow the reaction to proceed for 2-4 hours at room temperature.

  • Washing and Confirmation: Follow steps 6-7 from Protocol 1.

Visualizations

RacemizationMechanism cluster_L_Cys L-Cysteine Derivative cluster_Intermediate Planar Intermediate cluster_D_Cys D-Cysteine Derivative L_Cys Activated L-Cys Planar_Intermediate Planar Carbanion/Enolate L_Cys->Planar_Intermediate + Base - H+ Planar_Intermediate->L_Cys + H+ D_Cys Racemized D-Cys Planar_Intermediate->D_Cys + H+

Caption: Mechanism of base-catalyzed racemization of C-terminal cysteine.

ExperimentalWorkflow start Start SPPS resin_choice Select 2-Chlorotrityl Resin start->resin_choice coupling_reagent Choose Coupling Reagent (e.g., DIPCDI/HOBt) resin_choice->coupling_reagent base_solvent Use Weaker Base (Collidine) & Less Polar Solvent (DCM/DMF) coupling_reagent->base_solvent no_preactivation Avoid Pre-activation Step base_solvent->no_preactivation coupling Perform Coupling at RT or 0°C no_preactivation->coupling monitoring Monitor Reaction (Kaiser Test) coupling->monitoring continue_synthesis Continue Peptide Elongation monitoring->continue_synthesis end Cleavage and Purification continue_synthesis->end

Caption: Workflow for minimizing C-terminal cysteine racemization in SPPS.

References

Technical Support Center: Optimizing Peptide Synthesis with S-Trityl-L-cysteine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of peptides synthesized using S-Trityl-L-cysteine.

Troubleshooting Guide

This guide addresses common issues encountered during solid-phase peptide synthesis (SPPS) involving this compound, offering potential causes and actionable solutions.

1. Low Final Peptide Yield

  • Question: Why is my final peptide yield unexpectedly low after cleavage and purification?

  • Potential Causes & Solutions:

    • Incomplete Deprotection of the S-Trityl Group: The cleavage of the S-trityl group is a reversible reaction. The highly stable trityl cation can reattach to the cysteine thiol if not effectively scavenged.

      • Solution: Employ a cleavage cocktail containing a silane scavenger like triisopropylsilane (TIS), which irreversibly reduces the trityl cation to triphenylmethane.[1]

    • Oxidation of Cysteine: The free thiol group of cysteine is susceptible to oxidation, leading to the formation of intra- or intermolecular disulfide bonds, especially at higher pH.[2] This can result in a complex mixture of products and loss of the desired peptide.

      • Solution: Incorporate a thiol scavenger such as 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) in the cleavage cocktail to maintain a reducing environment.[3][4][5] Performing the cleavage and subsequent steps under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidation.

    • Side Reactions During Cleavage: Carbocations generated from the cleavage of other side-chain protecting groups (e.g., t-butyl groups) can alkylate the cysteine thiol, leading to byproducts.[6]

      • Solution: Utilize a comprehensive scavenger cocktail designed to quench various reactive intermediates. Water and TIS are effective at scavenging t-butyl cations.

    • Poor Coupling Efficiency: The bulky nature of the S-trityl group can sterically hinder the coupling of the subsequent amino acid, leading to deletion sequences and a lower yield of the full-length peptide.[7]

      • Solution: Increase the coupling time and/or temperature. Consider using a more potent activation agent. For difficult couplings, double coupling may be necessary.

    • Peptide Aggregation: Hydrophobic peptides or those with specific sequences are prone to aggregation on the solid support, which can impede reagent access and lower reaction efficiency.[7][8]

      • Solution: Switch to a different solvent system (e.g., using NMP instead of DMF), add chaotropic salts, or perform the synthesis at an elevated temperature.[8] Microwave-assisted synthesis can also be beneficial in overcoming aggregation.

Troubleshooting Workflow for Low Peptide Yield

Low_Yield_Troubleshooting Start Low Peptide Yield Check_Deprotection Incomplete S-Trityl Deprotection? Start->Check_Deprotection Check_Oxidation Cysteine Oxidation? Start->Check_Oxidation Check_SideReactions Cleavage Side Reactions? Start->Check_SideReactions Check_Coupling Poor Coupling Efficiency? Start->Check_Coupling Solution_Deprotection Optimize Cleavage Cocktail: - Add/Increase TIS - Prolong Cleavage Time Check_Deprotection->Solution_Deprotection Yes Solution_Oxidation Optimize Cleavage Cocktail: - Add EDT or DTT - Use Inert Atmosphere Check_Oxidation->Solution_Oxidation Yes Solution_SideReactions Use Comprehensive Scavenger Mix: - TFA/TIS/EDT/H2O Check_SideReactions->Solution_SideReactions Yes Solution_Coupling Modify Coupling Protocol: - Increase time/temperature - Use stronger activator - Double couple Check_Coupling->Solution_Coupling Yes

Caption: Troubleshooting workflow for low peptide yield.

2. Presence of Unexpected Peaks in HPLC/Mass Spectrometry

  • Question: My HPLC chromatogram or mass spectrum shows several unexpected peaks in addition to my target peptide. What could be the cause?

  • Potential Causes & Solutions:

    • Disulfide-Bonded Dimers/Oligomers: As mentioned, oxidation of cysteine leads to the formation of disulfide bridges, resulting in dimers or higher-order oligomers of your peptide.

      • Solution: Treat the crude peptide with a reducing agent like DTT or tris(2-carboxyethyl)phosphine (TCEP) prior to purification.[2] Ensure your cleavage cocktail contains a thiol scavenger.

    • Tritylated Cysteine Adducts: Incomplete cleavage or reattachment of the trityl group will result in a peptide with a +243 Da modification on the cysteine residue.

      • Solution: Re-cleave the peptide with a fresh, optimized cleavage cocktail containing a higher concentration of TIS.

    • Alkylated Cysteine Adducts: Side-chain protecting groups like t-butyl can form stable carbocations upon cleavage, which can then alkylate the nucleophilic thiol group of cysteine, leading to S-t-butylated adducts (+56 Da).[6]

      • Solution: A well-designed scavenger cocktail is crucial. The combination of water and TIS is effective in trapping t-butyl cations.

    • Racemization of Cysteine: The use of strong bases for Fmoc deprotection, especially when cysteine is the C-terminal amino acid, can lead to epimerization at the alpha-carbon.[9][10] This results in a diastereomer that can be difficult to separate by standard HPLC.

      • Solution: For C-terminal cysteine peptides, use a 2-chlorotrityl chloride resin, which allows for milder cleavage conditions.[9] When activating cysteine for coupling, avoid base-mediated methods with pre-activation; instead, use carbodiimide-based activation.[10]

    • Deletion Peptides: Incomplete coupling at any stage of the synthesis will result in peptides lacking one or more amino acids.

      • Solution: Monitor coupling efficiency during synthesis (e.g., with a Kaiser test). For difficult sequences, employ strategies to reduce aggregation and improve coupling as described above.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal cleavage cocktail for a peptide containing this compound?

    • A1: While the exact composition can depend on the other amino acids in your sequence, a widely effective and standard cleavage cocktail is "Reagent K". The ratios can be slightly modified, but a common formulation is:

ComponentPurposeTypical Percentage (v/v)
Trifluoroacetic Acid (TFA)Cleavage Agent82.5%
PhenolScavenger for benzyl-type cations5%
WaterScavenger for t-butyl cations5%
ThioanisoleScavenger, aids in Arg(Pbf/Pmc) deprotection5%
1,2-Ethanedithiol (EDT)Thiol scavenger (prevents oxidation)2.5%
ComponentPurposeTypical Percentage (v/v)
Trifluoroacetic Acid (TFA)Cleavage Agent94%
Triisopropylsilane (TIS)Trityl and t-butyl cation scavenger1%
Watert-butyl cation scavenger5%
1,2-Ethanedithiol (EDT)Thiol scavenger (prevents oxidation)2.5%
  • Q2: How can I confirm that the S-trityl group has been completely removed?

    • A2: The most reliable method is mass spectrometry. The mass of the trityl group is 243.36 Da. If you observe a mass corresponding to your peptide +243 Da, deprotection is incomplete.

  • Q3: Can I perform on-resin disulfide bond formation when using this compound?

    • A3: Yes. The S-trityl group can be selectively removed on the resin using a mild solution of TFA (e.g., 1-2% in DCM) with a silane scavenger, leaving other acid-labile protecting groups intact. Once the trityl groups are removed, on-resin oxidation can be performed using reagents like iodine or potassium ferricyanide to form the disulfide bridge.[1]

  • Q4: What are the best practices for incorporating this compound into a peptide sequence?

    • A4: To ensure high coupling efficiency, use an appropriate activation method. While phosphonium or uronium-based reagents (like HBTU) are efficient, they can increase the risk of racemization when used with strong bases.[10] For critical applications, consider using a carbodiimide-based activation (e.g., DIC/Oxyma) which minimizes this side reaction.[10] Ensure sufficient coupling time, and if aggregation is suspected, consider the mitigation strategies mentioned in the troubleshooting guide.

Experimental Protocols

Protocol 1: Standard Cleavage of a Peptide from the Resin

  • Resin Preparation: After completion of the synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under a high vacuum for at least 2 hours.

  • Cleavage Cocktail Preparation: Prepare the desired cleavage cocktail (e.g., TFA/TIS/H2O/EDT 94:1:2.5:2.5) in a fume hood. Caution: TFA is highly corrosive. Always wear appropriate personal protective equipment (PPE).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The reaction time may be extended for difficult sequences.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Reduce the volume of the TFA solution under a stream of nitrogen. Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Peptide Collection: Centrifuge the ether suspension to pellet the peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and dissolved protecting groups.

  • Drying: Dry the crude peptide pellet under a vacuum. The peptide is now ready for purification by HPLC.

Mechanism of S-Trityl Cleavage and Scavenging

Cleavage_Mechanism Peptide_Trt Peptide-Cys(Trt) Peptide_SH Peptide-Cys-SH (Desired Product) Peptide_Trt->Peptide_SH  Cleavage Trt_Cation Trityl Cation (Trt+) (Reactive) Peptide_Trt->Trt_Cation  Cleavage TFA TFA (H+) TFA->Peptide_Trt Peptide_SH->Peptide_Trt Reattachment (Low Yield) Trt_Cation->Peptide_SH Triphenylmethane Triphenylmethane (Inert) Trt_Cation->Triphenylmethane  Irreversible  Reduction TIS TIS (scavenger) TIS->Trt_Cation

Caption: S-Trityl cleavage and scavenging mechanism.

References

Technical Support Center: Addressing S-Trityl-L-cysteine (STLC) Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for S-Trityl-L-cysteine (STLC) research. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to STLC resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound (STLC) and what is its mechanism of action?

A1: this compound (STLC) is a potent, selective, and reversible allosteric inhibitor of Eg5 (also known as KSP or KIF11), a mitotic kinesin motor protein.[1][2] Eg5 is crucial for establishing the bipolar mitotic spindle during cell division. By binding to an allosteric pocket on the Eg5 motor domain, STLC inhibits its ATPase activity.[3] This inhibition prevents the separation of centrosomes, leading to the formation of monopolar spindles, mitotic arrest, and subsequent apoptotic cell death in sensitive cancer cells.[4]

Q2: My cancer cell line is showing reduced sensitivity to STLC. What are the potential mechanisms of resistance?

A2: Resistance to STLC can arise through several mechanisms:

  • Mutations in the Eg5 Motor Domain: Point mutations in the gene encoding Eg5 (KIF11) are a common cause of acquired resistance. These mutations can occur in the allosteric binding site of STLC, particularly in loop L5, or in other regions that allosterically affect inhibitor binding.[5] A notable mutation is T107N in the P-loop of the ATP binding domain, which can lead to STLC resistance and even dependence.[6]

  • Upregulation of Alternative Mitotic Kinesins: The kinesin-12, Kif15, can compensate for the loss of Eg5 function.[7] Overexpression of Kif15 allows for the formation of a bipolar spindle even in the presence of STLC, thus promoting cell survival and proliferation.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein or MDR1), can actively pump STLC out of the cell.[8] This reduces the intracellular concentration of the drug, rendering it less effective.

  • Alterations in Apoptotic Pathways: Defects in the cellular machinery that governs apoptosis can allow cells to survive mitotic arrest induced by STLC, potentially leading to polyploidy and continued survival.

Q3: How can I confirm that my cells have developed resistance to STLC?

A3: To confirm STLC resistance, you should perform a series of experiments to compare the phenotype of the suspected resistant cells to the parental (sensitive) cell line. Key experiments include:

  • Determine the IC50 Value: Perform a cell viability assay (e.g., MTT, WST-1, or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of STLC. A significant increase (typically >3-fold) in the IC50 value for the suspected resistant line compared to the parental line indicates resistance.

  • Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution after STLC treatment. Sensitive cells will arrest in the G2/M phase, while resistant cells will show a reduced G2/M arrest compared to the parental line at the same STLC concentration.

  • Immunofluorescence Microscopy: Visualize the mitotic spindles using immunofluorescence. Sensitive cells will form characteristic monopolar spindles upon STLC treatment, whereas resistant cells may form bipolar or multipolar spindles.[4]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values in cell viability assays.
Possible Cause Troubleshooting Steps
Cell Seeding Density Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. High or low cell density can affect drug sensitivity.
Drug Preparation and Storage Prepare fresh dilutions of STLC from a stock solution for each experiment. STLC can be unstable, so proper storage is crucial.
Incubation Time Ensure a consistent incubation time with STLC across all experiments. A typical incubation time is 48-72 hours.
Assay-Specific Issues For MTS/WST-1 assays, ensure that the formazan product is fully solubilized before reading the absorbance. For luminescence-based assays like CellTiter-Glo, ensure plates have equilibrated to room temperature before adding the reagent to avoid temperature gradients.[9]
Cell Line Instability If possible, use early passage numbers of your cell lines. Prolonged culturing can lead to phenotypic drift.
Problem 2: No clear G2/M arrest observed in sensitive cells after STLC treatment during flow cytometry.
Possible Cause Troubleshooting Steps
Suboptimal STLC Concentration Ensure you are using a concentration of STLC that is at or above the IC50 value for the sensitive cell line.
Incorrect Staining Protocol Optimize your propidium iodide (PI) or other DNA dye staining protocol. Ensure proper cell fixation and permeabilization.
Cell Debris and Doublets Gate out debris and cell doublets during flow cytometry analysis to ensure you are analyzing single-cell events.
Timing of Analysis The peak of G2/M arrest may occur at a specific time point after STLC addition. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time for analysis.
Instrument Settings Ensure the flow cytometer is properly calibrated and the laser and filter settings are appropriate for your DNA dye.[10][11][12][13][14]

Quantitative Data Summary

Table 1: Reported IC50 Values of this compound (STLC) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical Cancer~0.7--INVALID-LINK--
LNCaPProstate Cancer0.25--INVALID-LINK--
PC3Prostate Cancer1.8--INVALID-LINK--
NCI-60 Panel (Average)Various1.3--INVALID-LINK--

Experimental Protocols

Protocol 1: Generation of STLC-Resistant Cancer Cell Lines

This protocol describes a general method for generating STLC-resistant cell lines through continuous exposure to escalating concentrations of the drug.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound (STLC) stock solution (e.g., 10 mM in DMSO)

  • Sterile culture flasks and plates

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

Procedure:

  • Initial Seeding: Seed the parental cells in a culture flask at a low density.

  • Initial STLC Exposure: Once the cells have attached, replace the medium with fresh medium containing STLC at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth) of the parental cell line.

  • Monitoring and Medium Changes: Monitor the cells daily. Replace the medium with fresh STLC-containing medium every 3-4 days. Initially, a large proportion of cells may die.

  • Dose Escalation: Once the surviving cells resume proliferation and reach approximately 80% confluency, passage them and increase the STLC concentration by a factor of 1.5 to 2.

  • Repeat Dose Escalation: Repeat step 4 for several rounds. The cells should gradually become more tolerant to higher concentrations of STLC.

  • Isolation of Resistant Clones: Once the cells can proliferate in a significantly higher concentration of STLC (e.g., 5-10 times the initial IC50), you can either maintain them as a polyclonal population or isolate single-cell clones by limiting dilution.

  • Characterization: Characterize the resistant phenotype by determining the new IC50, analyzing cell cycle progression, and assessing spindle morphology as described in the FAQs.

Protocol 2: Cell Viability Assessment using WST-1 Assay

This protocol outlines the steps for determining cell viability and IC50 values using a WST-1 assay.

Materials:

  • Parental and STLC-resistant cells

  • 96-well cell culture plates

  • Complete cell culture medium

  • STLC stock solution

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Include wells with medium only for background control.

  • Incubation: Incubate the plate for 24 hours to allow cells to attach.

  • STLC Treatment: Prepare serial dilutions of STLC in complete medium. Add 100 µL of the STLC dilutions to the appropriate wells. Include untreated control wells with medium only.

  • Incubation with STLC: Incubate the plate for 48-72 hours.

  • Addition of WST-1 Reagent: Add 10 µL of WST-1 reagent to each well.

  • Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for your cell line.

  • Absorbance Measurement: Shake the plate gently for 1 minute and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Normalize the data to the untreated control wells (set to 100% viability). Plot the cell viability against the log of the STLC concentration and use a non-linear regression model to calculate the IC50 value.[15]

Visualizations

STLC_Mechanism_of_Action cluster_inhibition cluster_normal STLC This compound (STLC) Eg5 Eg5 (Kinesin-5) STLC->Eg5 Inhibits Spindle Bipolar Spindle Formation Eg5->Spindle Essential for Monopolar Monopolar Spindle Formation Mitosis Normal Mitotic Progression Spindle->Mitosis Apoptosis Apoptosis Arrest Mitotic Arrest Monopolar->Arrest Leads to Arrest->Apoptosis

Caption: Mechanism of action of this compound (STLC).

STLC_Resistance_Mechanisms STLC_Resistance Resistance to STLC Eg5_Mutation Eg5 (KIF11) Mutation STLC_Resistance->Eg5_Mutation Kif15_Upregulation Kif15 Upregulation STLC_Resistance->Kif15_Upregulation Drug_Efflux Increased Drug Efflux (e.g., ABCB1) STLC_Resistance->Drug_Efflux Apoptosis_Defects Apoptosis Pathway Defects STLC_Resistance->Apoptosis_Defects

Caption: Key mechanisms of resistance to STLC.

Troubleshooting_Workflow Start Suspected STLC Resistance IC50 Determine IC50 (Cell Viability Assay) Start->IC50 Check_IC50 IC50 Significantly Increased? IC50->Check_IC50 Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Check_IC50->Cell_Cycle Yes Not_Resistant Resistance Not Confirmed Check_IC50->Not_Resistant No Check_Arrest Reduced G2/M Arrest? Cell_Cycle->Check_Arrest Immunofluorescence Spindle Morphology (Immunofluorescence) Check_Arrest->Immunofluorescence Yes Check_Arrest->Not_Resistant No Check_Spindle Bipolar Spindles Present? Immunofluorescence->Check_Spindle Resistant Resistance Confirmed Check_Spindle->Resistant Yes Check_Spindle->Not_Resistant No

Caption: Workflow for confirming STLC resistance.

References

optimization of S-Trityl-L-cysteine concentration for cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of S-Trityl-L-cysteine (STLC) for cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (STLC) and what is its mechanism of action?

A1: this compound (STLC) is a potent and reversible inhibitor of the human mitotic kinesin Eg5.[1] Eg5 is a motor protein essential for forming the bipolar mitotic spindle during cell division.[1][2] STLC binds to an allosteric pocket on the Eg5 motor domain, inhibiting its ATPase activity.[3][4] This prevents the separation of duplicated centrosomes, leading to the formation of monoastral spindles and arresting cells in the M phase of the cell cycle.[1][5] Prolonged mitotic arrest ultimately triggers apoptosis (programmed cell death) through the intrinsic pathway.[2][6]

Q2: What is the typical concentration range for STLC in cell-based assays?

A2: The optimal concentration of STLC is highly dependent on the cell line and the specific experimental endpoint. However, a general starting range is between 100 nM and 10 µM. For mitotic arrest, IC50 values are often in the sub-micromolar range (e.g., 700 nM in HeLa cells), while for apoptosis, higher concentrations or longer incubation times may be necessary (e.g., notable effects at 5 µM in neuroblastoma cells).[3][6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q3: Is STLC specific to the Eg5 kinesin?

A3: Yes, STLC has been shown to be specific for Eg5 among various human kinesins tested, making it a valuable tool for studying mitotic processes without directly affecting other motor proteins.[1][5]

Q4: Is the effect of STLC reversible?

A4: Yes, the inhibitory effect of STLC on Eg5 is reversible. Cells arrested in mitosis with STLC can proceed through mitosis normally after the compound is removed from the culture medium.[1][5]

Q5: How long should I incubate my cells with STLC?

A5: The incubation time depends on the desired outcome. For observing mitotic arrest (monoastral spindles), an incubation period of 16-24 hours is typically sufficient. To measure downstream effects like apoptosis or changes in cell viability, longer incubation times (e.g., 48-72 hours) may be required.[6]

Data Presentation

Table 1: Effective Concentrations and IC50 Values of STLC

ParameterCell Line / SystemEffective Concentration / IC50Reference
In Vitro Assays
Microtubule-Activated ATPase ActivityPurified Eg5IC50: 140 nM[3]
Basal ATPase ActivityPurified Eg5IC50: 1.0 µM[3]
Eg5-driven Microtubule SlidingIn vitro motility assayIC50: 500 nM[1][5]
Cell-Based Assays
Mitotic ArrestHeLa CellsIC50: 700 nM[3]
Apoptosis InductionNeuroblastoma (SY5Y, BE2)Notable effect at 5 µM[6]
Cell Cycle Arrest (G2/M)Neuroblastoma (SY5Y, BE2)Dose-dependent (1-20 µM)[6]

Visualizations

STLC_Mechanism_of_Action cluster_cell Cell STLC STLC Eg5 Eg5 Kinesin STLC->Eg5 Binds & Inhibits Centrosomes Duplicated Centrosomes Eg5->Centrosomes Prevents Separation BipolarSpindle Bipolar Spindle Formation Centrosomes->BipolarSpindle Separation Mitosis Mitosis BipolarSpindle->Mitosis Progression Apoptosis Apoptosis Mitosis->Apoptosis Prolonged Arrest Leads to

Caption: Mechanism of this compound (STLC) action.

STLC_Optimization_Workflow start Start: Select Cell Line dose_response 1. Dose-Response Assay (e.g., 10 nM to 20 µM) start->dose_response viability_assay 2. Assess Cell Viability (MTT, MTS, or WST-1) dose_response->viability_assay determine_ic50 3. Determine IC50 for Cytotoxicity (e.g., 48-72h incubation) viability_assay->determine_ic50 mitotic_arrest_assay 4. Mitotic Arrest Assay (e.g., 16-24h incubation) determine_ic50->mitotic_arrest_assay microscopy 5. Analyze Phenotype (Immunofluorescence for monoastral spindles) mitotic_arrest_assay->microscopy flow_cytometry 6. Analyze Cell Cycle (Propidium Iodide Staining) mitotic_arrest_assay->flow_cytometry select_optimal 7. Select Optimal Concentration (Based on desired endpoint: mitotic arrest vs. cytotoxicity) microscopy->select_optimal flow_cytometry->select_optimal end End: Proceed with Experiment select_optimal->end

Caption: Experimental workflow for optimizing STLC concentration.

Troubleshooting Guide

Q: My cells are dying at concentrations where I expect to see mitotic arrest. What should I do?

A: This suggests high sensitivity or off-target cytotoxicity.

  • Lower the Concentration: Your cell line may be particularly sensitive. Reduce the STLC concentration significantly and repeat the dose-response curve.

  • Reduce Incubation Time: For mitotic arrest studies, a shorter incubation time (e.g., 12-16 hours) may be sufficient to observe the phenotype before widespread cell death occurs.

  • Check Cell Density: Ensure you are seeding a consistent and optimal number of cells. Low cell density can make cells more susceptible to drug-induced toxicity.

Q: I am not observing the expected monoastral spindle phenotype.

A: This could be due to several factors.

  • Insufficient Concentration: The concentration of STLC may be too low for your specific cell line. Refer to the dose-response data and consider increasing the concentration.

  • Timing of Observation: Ensure you are analyzing the cells at an appropriate time point. The peak of mitotic arrest typically occurs between 16 and 24 hours post-treatment.

  • Antibody/Staining Issues: If using immunofluorescence, verify that your primary and secondary antibodies (e.g., anti-α-tubulin) are working correctly and that your staining protocol is optimized.

Q: My results are inconsistent between experiments.

A: Consistency is key in cell-based assays.

  • Compound Stability: Prepare fresh dilutions of STLC from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

  • Vehicle Control: Ensure your vehicle control (e.g., DMSO) is used at the same final concentration across all wells and is not causing any cytotoxic effects on its own.

Troubleshooting_Tree issue Initial Issue Observed high_death High Cell Death at Low Concentrations issue->high_death Toxicity? no_phenotype No Mitotic Arrest Phenotype issue->no_phenotype Efficacy? inconsistent Inconsistent Results issue->inconsistent Reproducibility? sol_death1 Action: Lower STLC Concentration high_death->sol_death1 sol_death2 Action: Reduce Incubation Time high_death->sol_death2 sol_death3 Action: Check Cell Density high_death->sol_death3 sol_pheno1 Action: Increase STLC Concentration no_phenotype->sol_pheno1 sol_pheno2 Action: Optimize Incubation Time (16-24h) no_phenotype->sol_pheno2 sol_pheno3 Action: Validate Staining Protocol no_phenotype->sol_pheno3 sol_incon1 Action: Use Fresh STLC Dilutions inconsistent->sol_incon1 sol_incon2 Action: Control Cell Passage Number inconsistent->sol_incon2 sol_incon3 Action: Standardize Vehicle Control inconsistent->sol_incon3

Caption: Troubleshooting decision tree for STLC experiments.

Experimental Protocols

Protocol 1: Cell Viability Assessment (WST-1 Assay)

This protocol assesses the metabolic activity of cells as an indicator of viability.

Materials:

  • Cells of interest

  • 96-well clear flat-bottom tissue culture plates

  • Complete culture medium

  • This compound (STLC) stock solution (e.g., 10 mM in DMSO)

  • WST-1 cell proliferation reagent[7]

  • Microplate reader (absorbance at 440-450 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of STLC in culture medium. Remove the old medium from the wells and add 100 µL of the STLC-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[7]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for your cell line.[7]

  • Measurement: Gently shake the plate for 1 minute. Measure the absorbance at 440 nm using a microplate reader. Use a reference wavelength above 600 nm if possible.[7]

  • Analysis: Subtract the background absorbance (medium + WST-1 only) from all readings. Express the results as a percentage of the vehicle-treated control cells.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M).

Materials:

  • Cells treated with STLC in 6-well plates

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of STLC for the desired time (e.g., 24 hours).

  • Cell Harvest: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and combine with the supernatant containing floating cells.

  • Fixation: Centrifuge the cell suspension (300 x g for 5 minutes), discard the supernatant, and resuspend the cell pellet in 1 mL of ice-cold PBS. Add the cells dropwise into 3 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Acquisition: Analyze the samples on a flow cytometer.

  • Analysis: Use appropriate software to gate the cell population and analyze the DNA content histogram to quantify the percentage of cells in the G2/M phase. STLC treatment should show a dose-dependent increase in the G2/M peak.[6]

Protocol 3: Immunofluorescence for Mitotic Spindle Visualization

This protocol allows for the direct visualization of the monoastral spindle phenotype induced by STLC.

Materials:

  • Cells grown on sterile glass coverslips in a 24-well plate

  • STLC

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently-labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488)

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips and allow them to adhere. Treat with the desired concentration of STLC for 16-24 hours.

  • Fixation: Wash the cells twice with PBS. Fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS. Permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Wash three times with PBS. Block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody: Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody: Wash three times with PBS. Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Nuclear Staining: Wash three times with PBS. Incubate with DAPI for 5 minutes.

  • Mounting: Wash twice with PBS. Mount the coverslip onto a glass slide using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Look for the characteristic monoastral spindle phenotype in STLC-treated cells compared to the bipolar spindles in control mitotic cells.

References

Technical Support Center: Regioselective Formation of Multiple Disulfide Bonds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the regioselective formation of multiple disulfide bonds in peptides and proteins.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, providing potential causes and solutions in a question-and-answer format.

Question 1: Why am I observing a low yield of my target protein with the correct disulfide bond connectivity?

Answer:

Low yields of the desired isomer can stem from several factors throughout the synthesis and folding process. The primary culprits are often related to the protection strategy for cysteine residues, the oxidation conditions, and the purification methods.

  • Inefficient or Non-Orthogonal Protecting Groups: The protecting groups for your cysteine residues may not be cleaving with high efficiency or their removal conditions might be affecting other protecting groups, leading to a mixture of products.

  • Disulfide Bond Scrambling: Previously formed disulfide bonds can break and rearrange, especially under suboptimal pH or temperature conditions during the oxidation steps.

  • Suboptimal Oxidation Conditions: The choice of oxidant, its concentration, the reaction buffer pH, and temperature can significantly impact the rate and regioselectivity of disulfide bond formation. Harsh conditions can lead to over-oxidation or side reactions.

  • Protein Aggregation: The unfolded or partially folded protein may be prone to aggregation, preventing proper disulfide bond formation.

Solutions:

  • Re-evaluate Your Cysteine Protection Strategy:

    • Ensure you are using a truly orthogonal set of protecting groups. Refer to the data table below for a comparison of common cysteine protecting groups.

    • Optimize the deprotection conditions (e.g., scavenger concentration, reaction time) for each protecting group to ensure complete and specific removal.

  • Optimize Oxidation Conditions:

    • pH Control: Maintain the pH of the reaction buffer, typically between 7 and 9, to facilitate thiol-disulfide exchange while minimizing scrambling.

    • Temperature Control: Perform oxidations at lower temperatures (e.g., 4 °C) to slow down scrambling reactions.

    • Screen Oxidants: Test a variety of oxidizing agents. A common starting point is air oxidation, but others like glutathione (GSH/GSSG) redox buffer, or DMSO can offer better control.

  • Minimize Aggregation:

    • Work at a lower protein concentration.

    • Include additives in the folding buffer, such as L-arginine or glycerol, to suppress aggregation.

Question 2: How can I confirm the correct disulfide bond connectivity in my final product?

Answer:

Confirming the correct disulfide bond pairing is a critical step. A single method is often insufficient, and a combination of techniques is recommended for unambiguous characterization.

  • Mass Spectrometry (MS): This is the most powerful tool for this purpose.

    • Peptide Mapping: The protein is digested with a specific protease (e.g., trypsin) under non-reducing conditions. The resulting peptide mixture is then analyzed by LC-MS/MS. The masses of the disulfide-linked peptides will be different from the masses of the individual peptides, allowing you to identify which cysteines are connected.

    • Electron Transfer Dissociation (ETD) / Electron Capture Dissociation (ECD): These fragmentation methods can cleave the peptide backbone while leaving the disulfide bonds intact, providing direct evidence of connectivity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller proteins, 2D and 3D NMR techniques can provide detailed structural information, including the proximity of cysteine residues, which can confirm disulfide linkages.

  • X-ray Crystallography: If you can crystallize your protein, this method provides the most definitive three-dimensional structure, directly visualizing the disulfide bonds.

Frequently Asked Questions (FAQs)

Q1: What are "orthogonal" cysteine protecting groups, and why are they important?

A1: Orthogonal protecting groups are chemical moieties that can be removed under specific conditions without affecting other protecting groups present in the molecule. In the context of multiple disulfide bond formation, this means you can deprotect one pair of cysteines and form the first disulfide bond, then deprotect a second pair under different conditions to form the second disulfide bond, and so on. This stepwise approach is crucial for achieving high regioselectivity.

Q2: What is the difference between stepwise and random oxidation for disulfide bond formation?

A2:

  • Stepwise Oxidation: This method relies on orthogonal protecting groups to direct the formation of specific disulfide bonds in a controlled, sequential manner. It offers the highest degree of regioselectivity.

  • Random Oxidation: In this approach, all cysteine residues are deprotected simultaneously, and the disulfide bonds are allowed to form under thermodynamic or kinetic control. While simpler, it often leads to a mixture of isomers, especially in proteins with a large number of cysteines.

Q3: Can I use computational modeling to predict the most stable disulfide bond arrangement?

A3: Yes, computational modeling can be a valuable tool to predict the thermodynamically most stable disulfide isomer. Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations can help guide your experimental strategy. However, it's important to remember that the experimentally observed product may be under kinetic control and not necessarily the most stable isomer. Therefore, computational predictions should always be validated experimentally.

Data Presentation

Table 1: Comparison of Common Orthogonal Cysteine Protecting Groups

Protecting GroupAbbreviationCleavage ConditionsOrthogonal To
TritylTrtMild acid (e.g., TFA/TIS/H₂O)Acm, StBu
AcetamidomethylAcmIodine, Silver acetateTrt, StBu
t-ButylsulfenylStBuReducing agents (e.g., TCEP, DTT)Trt, Acm
4-MethoxytritylMmtVery mild acid (e.g., 1% TFA in DCM)Trt, Acm, StBu

Table 2: Common Oxidizing Systems for Disulfide Bond Formation

Oxidizing SystemTypical ConditionsAdvantagesDisadvantages
Air OxidationpH 7-9, room temperatureMild, simpleSlow, can be inefficient
Glutathione (GSH/GSSG)pH 7-9, various GSH:GSSG ratiosMimics cellular redox environment, allows for disulfide shuffling to the thermodynamic productRequires optimization of the GSH:GSSG ratio
Dimethyl sulfoxide (DMSO)pH 7-9, room temperatureRelatively fast and efficientCan lead to over-oxidation of methionine and tryptophan residues
Iodine (for Acm removal/oxidation)Aqueous buffer or organic solventFast, quantitativeCan cause side reactions if not carefully controlled

Experimental Protocols

Protocol: Stepwise Formation of Two Disulfide Bonds Using Orthogonal Protecting Groups

This protocol describes the formation of two disulfide bonds in a synthetic peptide containing four cysteine residues protected with Trt and Acm groups.

1. Synthesis of the Peptide:

  • Synthesize the peptide using standard solid-phase peptide synthesis (SPPS) on a suitable resin.

  • Incorporate the four cysteine residues with their respective protecting groups (e.g., Cys(Trt) and Cys(Acm)).

  • Cleave the peptide from the resin and deprotect the side chains, leaving the Cys(Trt) and Cys(Acm) groups intact.

  • Purify the crude peptide by reverse-phase HPLC (RP-HPLC).

2. Formation of the First Disulfide Bond (Trt-protected cysteines):

  • Dissolve the purified peptide in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

  • Add a solution of iodine (I₂) in methanol dropwise while stirring until a faint yellow color persists.

  • Quench the reaction with a solution of ascorbic acid.

  • Purify the single disulfide-bonded peptide by RP-HPLC.

3. Formation of the Second Disulfide Bond (Acm-protected cysteines):

  • Dissolve the purified single disulfide-bonded peptide in an aqueous buffer.

  • Add a solution of silver acetate (AgOAc) and incubate to remove the Acm groups.

  • Remove the silver ions by precipitation or with a reducing agent.

  • Induce the formation of the second disulfide bond by air oxidation or by using a redox buffer (e.g., GSH/GSSG).

  • Purify the final two-disulfide-bonded peptide by RP-HPLC.

4. Characterization:

  • Confirm the mass of the final product by mass spectrometry.

  • Verify the disulfide bond connectivity using non-reducing peptide mapping with LC-MS/MS.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_ds1 First Disulfide Bond Formation cluster_ds2 Second Disulfide Bond Formation cluster_analysis Analysis SPPS Solid-Phase Peptide Synthesis (with orthogonal Cys protection) Cleavage Cleavage and Side-Chain Deprotection SPPS->Cleavage Purification1 RP-HPLC Purification of Linear Peptide Cleavage->Purification1 Deprotection1 Selective Deprotection (e.g., Trt removal) Purification1->Deprotection1 Oxidation1 Oxidation 1 (e.g., Iodine) Deprotection1->Oxidation1 Purification2 RP-HPLC Purification of Mono-disulfide Peptide Oxidation1->Purification2 Deprotection2 Selective Deprotection (e.g., Acm removal) Purification2->Deprotection2 Oxidation2 Oxidation 2 (e.g., Air/GSH-GSSG) Deprotection2->Oxidation2 Purification3 RP-HPLC Purification of Final Product Oxidation2->Purification3 MS Mass Spectrometry (Confirmation of Mass) Purification3->MS PeptideMapping Peptide Mapping (LC-MS/MS) (Confirmation of Connectivity) Purification3->PeptideMapping

Caption: Workflow for stepwise regioselective disulfide bond formation.

troubleshooting_guide Problem Low Yield of Correct Isomer Cause1 Incorrect Disulfide Pairing (Scrambling) Problem->Cause1 Cause2 Incomplete Reaction or Side Reactions Problem->Cause2 Cause3 Aggregation Problem->Cause3 Solution1a Optimize pH and Temperature Cause1->Solution1a Solution1b Use Orthogonal Protecting Groups Cause1->Solution1b Solution2a Optimize Deprotection Conditions Cause2->Solution2a Solution2b Screen Different Oxidants Cause2->Solution2b Solution3a Lower Protein Concentration Cause3->Solution3a Solution3b Add Aggregation Suppressors Cause3->Solution3b

Caption: Troubleshooting logic for low yield of the desired disulfide isomer.

Validation & Comparative

A Comparative Guide to Eg5 Inhibitors: S-Trityl-L-cysteine vs. Monastrol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Eg5 as a Therapeutic Target

In the landscape of cancer therapy, the mitotic kinesin Eg5 (also known as KSP or KIF11) has emerged as a compelling target. Eg5 is a plus-end directed motor protein essential for the formation and maintenance of the bipolar mitotic spindle, a critical structure for accurate chromosome segregation during cell division.[1][2][3] Its function is primarily to crosslink antiparallel microtubules and slide them apart, providing an outward force that separates spindle poles.[4] Inhibition of Eg5 leads to the formation of characteristic monopolar spindles, triggering a mitotic arrest and subsequent apoptotic cell death in proliferating cancer cells.[1][5] Unlike traditional microtubule-targeting agents (e.g., taxanes, vinca alkaloids), Eg5 inhibitors do not disrupt interphase microtubule functions, potentially leading to a more favorable side-effect profile.[5]

This guide provides a detailed comparison of two well-characterized, allosteric inhibitors of Eg5: S-Trityl-L-cysteine (STLC) and Monastrol. Both compounds bind to the same allosteric pocket on the Eg5 motor domain, formed by loop L5, helix α2, and helix α3, distinct from the ATP-binding site.[6][7] This binding traps Eg5 in an ADP-bound state with low affinity for microtubules, thereby inhibiting its motor activity.[8][9][10]

Mechanism of Eg5 Inhibition

The inhibition of Eg5 by both this compound and Monastrol disrupts the normal mitotic process, leading to cell cycle arrest. The pathway below illustrates the central role of Eg5 in establishing a bipolar spindle and how these inhibitors intervene.

Eg5_Inhibition_Pathway cluster_mitosis Mitosis cluster_spindle Spindle Formation Prophase Prophase Metaphase Metaphase Prophase->Metaphase Centrosome_Dup Centrosome Duplication Anaphase Anaphase Metaphase->Anaphase Eg5_Motor Eg5 Motor Protein (Kinesin-5) Centrosome_Dup->Eg5_Motor activates Centrosome_Sep Centrosome Separation Eg5_Motor->Centrosome_Sep drives Monoastral_Spindle Monoastral Spindle Formation Eg5_Motor:e->Monoastral_Spindle:w leads to Bipolar_Spindle Bipolar Spindle Formation Centrosome_Sep->Bipolar_Spindle Bipolar_Spindle->Metaphase allows progression Inhibitors Eg5 Inhibitors (STLC, Monastrol) Inhibitors->Eg5_Motor inhibit Mitotic_Arrest Mitotic Arrest (Spindle Checkpoint) Monoastral_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Eg5 Inhibition Pathway.

Comparative Performance Data

This compound generally demonstrates significantly higher potency and tighter binding to Eg5 compared to Monastrol. This is reflected in its lower IC50 and Ki values, as well as its kinetic binding parameters.

ParameterThis compound (STLC)MonastrolReference(s)
Mechanism Allosteric, ATP-uncompetitive inhibitor of Eg5 ATPase activity. Binds to the α2/L5/α3 pocket.Allosteric, ATP-uncompetitive inhibitor of Eg5 ATPase activity. Binds to the α2/L5/α3 pocket.[8],[6],[7]
IC50 (Eg5 ATPase) ~1.0 µM~9.1 - 14 µM[6],[11]
IC50 (MT Sliding) ~500 nMNot consistently reported; weaker than STLC.[12],[13]
Ki,app (apparent) <150 nM (tight binding)Not reported as tight binding.[12],[13]
Association Rate (kon) ~6.1 µM⁻¹s⁻¹~0.78 µM⁻¹s⁻¹[12],[13]
Dissociation Rate (koff) ~3.6 s⁻¹~15 s⁻¹[12],[13]
Cellular Effect Induces mitotic arrest with monoastral spindles. Potent tumor growth inhibitor.Induces mitotic arrest with monoastral spindles.[12],[5]
Stereospecificity Low; D- and L-enantiomers are nearly equally potent.High; (S)-enantiomer is significantly more active than the (R)-enantiomer.[8],[12]

Experimental Protocols

The data presented above are typically generated using a combination of in vitro biochemical assays and cell-based imaging techniques.

Eg5 ATPase Activity Assay

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic (ATPase) activity of Eg5 by 50% (IC50).

Methodology:

  • Protein Purification: Recombinant human Eg5 motor domain is expressed and purified from E. coli.

  • Assay Buffer: A buffer containing components like 25 mM PIPES/KOH (pH 6.8), 2 mM MgCl₂, 1 mM EGTA, and 1 mM DTT is prepared.

  • Reaction Setup: The assay is performed in a 96-well plate format. Each well contains a fixed concentration of purified Eg5 protein and microtubules (to measure microtubule-stimulated activity).

  • Inhibitor Titration: A range of concentrations of the inhibitor (this compound or Monastrol), typically dissolved in DMSO, is added to the wells. A control with DMSO alone is included.

  • Initiation: The reaction is initiated by the addition of ATP.

  • Measurement: The rate of ATP hydrolysis is measured by quantifying the release of inorganic phosphate (Pi) over time. This is commonly done using a malachite green-based colorimetric assay that detects the Pi-molybdate complex.

  • Data Analysis: The rate of ATPase activity is plotted against the inhibitor concentration. The data are fitted to a dose-response curve to calculate the IC50 value.[6]

Cell-Based Mitotic Arrest Assay

Objective: To visualize and quantify the effect of inhibitors on spindle formation and mitotic progression in living cells.

Methodology:

  • Cell Culture: A suitable human cancer cell line (e.g., HeLa, U2OS) is cultured on glass-bottom dishes. Cells stably expressing a fluorescently tagged protein like GFP-α-tubulin are often used to visualize microtubules.[12]

  • Inhibitor Treatment: Cells are treated with various concentrations of this compound or Monastrol. A control group is treated with the vehicle (DMSO) only.

  • Live-Cell Imaging: The cells are observed using time-lapse fluorescence microscopy. Images are captured at regular intervals (e.g., every 5-10 minutes) for an extended period (e.g., 24-48 hours).

  • Phenotypic Analysis: The images are analyzed to assess the cellular phenotype. The key phenotype for Eg5 inhibition is the formation of a monopolar spindle, where duplicated but unseparated centrosomes form a single aster of microtubules surrounded by chromosomes.[12][14]

  • Quantification: The percentage of mitotic cells exhibiting the monoastral spindle phenotype is quantified at different inhibitor concentrations and time points. This provides a measure of the inhibitor's efficacy in a cellular context.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis Protein Purify Recombinant Eg5 Motor Domain ATPase_Assay ATPase Activity Assay (e.g., Malachite Green) Protein->ATPase_Assay IC50_Calc Calculate IC50 Value ATPase_Assay->IC50_Calc Potency Determine Potency & Cellular Efficacy IC50_Calc->Potency Cell_Culture Culture Cancer Cell Line (e.g., HeLa-GFP-Tubulin) Inhibitor_Add Add Inhibitor (STLC or Monastrol) Cell_Culture->Inhibitor_Add Imaging Live-Cell Fluorescence Microscopy Inhibitor_Add->Imaging Phenotype Analyze Phenotype (Monoastral Spindles) Imaging->Phenotype Phenotype->Potency Compound_Screen Start: Eg5 Inhibitor Compound_Screen->Protein Compound_Screen->Cell_Culture

Caption: Workflow for Eg5 Inhibitor Characterization.

Conclusion

Both this compound and Monastrol are valuable chemical probes for studying the function of the Eg5 motor protein.[10] They act through a similar allosteric mechanism to induce mitotic arrest. However, the experimental data clearly indicate that This compound is a more potent and tighter-binding inhibitor of Eg5 than Monastrol .[12][13] Its faster association rate, slower dissociation rate, and lower IC50 value make it a more effective agent for inhibiting Eg5 both in vitro and in cellular assays.[6][12] These properties, combined with its demonstrated antitumor activity, position this compound and its optimized analogues as strong candidates for further preclinical and clinical development in oncology.[5][15]

References

S-Trityl-L-cysteine vs. S-Acetamidomethyl-L-cysteine: A Comparative Guide to Cysteine Protection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of peptide synthesis and drug development, the strategic selection of protecting groups is paramount to achieving high yields and purity of the target molecule. For the sulfhydryl side chain of cysteine, one of the most reactive amino acid residues, the choice of a suitable protecting group is critical. Among the most widely employed are the acid-labile S-trityl-L-cysteine (Cys(Trt)) and the stable, orthogonally-removed S-acetamidomethyl-L-cysteine (Cys(Acm)). This guide provides an objective comparison of these two essential protecting groups, supported by experimental data and detailed methodologies, to assist researchers in making informed decisions for their synthetic strategies.

Chemical Properties and Orthogonality

The fundamental difference between the Trt and Acm groups lies in their stability and deprotection chemistry, which dictates their application in peptide synthesis. The Trityl group is a triphenylmethyl moiety that forms a thioether linkage sensitive to acidic conditions.[1] This property makes it highly suitable for standard Fmoc-based solid-phase peptide synthesis (SPPS), where it can be cleaved concurrently with the peptide from the resin using a trifluoroacetic acid (TFA) cocktail.[1][2]

In contrast, the Acetamidomethyl group forms a stable thioether linkage that is resistant to the acidic and basic conditions typically used in both Boc and Fmoc SPPS.[1] This stability makes Acm an ideal choice for synthetic strategies requiring late-stage deprotection or the regioselective formation of multiple disulfide bonds.[1][3] The deprotection of Acm is typically achieved through oxidative methods, most commonly with iodine, or by treatment with heavy metal salts like mercury(II) acetate.[1][4]

The distinct deprotection requirements of Trt and Acm form the basis of their orthogonality, a crucial concept in complex peptide synthesis.[3][5] By employing both protecting groups within the same peptide sequence, chemists can selectively deprotect one set of cysteine residues while the others remain protected, allowing for controlled, stepwise formation of disulfide bonds.[3]

Quantitative Performance Comparison

The efficiency of deprotection and the stability of the protecting group are critical factors influencing the overall success of a peptide synthesis campaign. The following table summarizes key quantitative data for the Trt and Acm protecting groups based on available literature.

FeatureThis compound (Trt)S-Acetamidomethyl-L-cysteine (Acm)
Primary Deprotection Method Acidolysis (e.g., 95% TFA)[1]Oxidation (e.g., Iodine) or Heavy Metal Salts[1][4]
Deprotection Time Typically 1-3 hours[6]Iodine: 30 minutes; Mercury(II) Acetate: 1-5 hours[7]
Typical Deprotection Yield High, often near quantitative with appropriate scavengers[8]Iodine: Generally high, but can be sequence-dependent.[4] ~90% deprotection with 15 eq. of DTNP.[4]
Stability to Fmoc SPPS Conditions Stable to piperidine[2]Stable to both TFA and piperidine[2][5]
Racemization Tendency Higher tendency for racemization during coupling, especially with base-mediated methods.[2][9]Lower tendency for racemization compared to Trt.[2][9]
Impact on Peptide Aggregation The bulky Trt group can sometimes disrupt peptide aggregation during synthesis.[1][10]Less impact on aggregation compared to Trt.
Key Side Reactions Re-attachment of the trityl cation to the free sulfhydryl or other nucleophilic residues if scavengers are inadequate. S-alkylation from resin linkers.[11]Formation of dehydroalanine and iodinated adducts during iodine-mediated deprotection.[4]

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful application and removal of these protecting groups. Below are representative protocols for the deprotection of Trt and Acm protected cysteine residues.

Protocol 1: TFA-Mediated Deprotection of Cys(Trt) during Final Cleavage

This protocol describes the standard procedure for the final cleavage of a peptide from the resin in Fmoc-based SPPS, which simultaneously removes the Trt group.[1]

Materials:

  • Cys(Trt)-containing peptidyl-resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)[1]

  • Cold diethyl ether

  • Centrifuge

  • Lyophilizer

Procedure:

  • Place the dry peptidyl-resin in a suitable reaction vessel.

  • Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

  • Allow the mixture to react for 2-3 hours at room temperature with occasional swirling.[6]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small volume of fresh TFA.

  • Precipitate the peptide by adding the combined filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether twice.[4]

  • Dry the peptide pellet under a stream of nitrogen.

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize.[4]

Protocol 2: Iodine-Mediated Deprotection and Disulfide Bond Formation of Cys(Acm)

This protocol is used for the oxidative removal of the Acm group, typically leading to the formation of a disulfide bond.[7][12]

Materials:

  • Acm-protected peptide

  • Methanol

  • 0.4 M methanolic iodine solution

  • 1 M aqueous ascorbic acid or sodium thiosulfate solution

  • Rotary evaporator

Procedure:

  • Dissolve the Acm-protected peptide in methanol (1.25 mL per micromole of peptide).[7]

  • Add 2.5 equivalents of 0.4 M methanolic iodine solution per Acm group.[7]

  • Stir the solution vigorously for 30 minutes at room temperature. The solution will turn a persistent yellow-brown color.[7]

  • Quench the excess iodine by adding 1 M aqueous ascorbic acid or sodium thiosulfate solution dropwise until the color disappears.[7]

  • Reduce the volume of the solution by approximately two-thirds using a rotary evaporator.[7]

  • The crude peptide containing the disulfide bond can then be purified by chromatography (e.g., HPLC).

Logical Workflow for Protecting Group Selection

The choice between Trt and Acm is dictated by the overall synthetic goal. The following diagram illustrates a simplified decision-making workflow.

Protecting Group Selection start Start: Cysteine-containing peptide synthesis goal Synthetic Goal? start->goal single_ds Single disulfide bond or free thiol required at the end? goal->single_ds Simple Synthesis multiple_ds Multiple, regioselective disulfide bonds? goal->multiple_ds Complex Synthesis use_trt Use Cys(Trt) single_ds->use_trt use_acm_orthogonal Use Cys(Acm) in an orthogonal strategy with other protecting groups (e.g., Trt) multiple_ds->use_acm_orthogonal final_cleavage Deprotection during final TFA cleavage use_trt->final_cleavage selective_deprotection Selective deprotection (e.g., Iodine for Acm) followed by oxidation use_acm_orthogonal->selective_deprotection Deprotection Pathways cluster_trt Trt Deprotection cluster_acm Acm Deprotection cys_trt Cys(Trt)-Peptide tfa TFA / Scavengers cys_trt->tfa Acidolysis free_thiol Cys(SH)-Peptide + Trityl Cation tfa->free_thiol cys_acm Cys(Acm)-Peptide iodine Iodine (I2) cys_acm->iodine Oxidation disulfide Peptide-S-S-Peptide iodine->disulfide

References

S-Trityl-L-cysteine (STLC) for Eg5 Kinesin Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of S-Trityl-L-cysteine (STLC), a potent and specific inhibitor of the mitotic kinesin Eg5, with other well-established Eg5 inhibitors. The objective is to offer a clear, data-driven resource for evaluating the utility of STLC in research and drug development contexts. This guide summarizes key quantitative data, details experimental protocols for specificity validation, and visualizes relevant biological pathways and experimental workflows.

Introduction to Eg5 Inhibition

The kinesin spindle protein Eg5 (also known as KIF11) is a plus-end directed motor protein essential for the formation and maintenance of the bipolar mitotic spindle. Its inhibition leads to mitotic arrest and apoptosis, making it a compelling target for anticancer therapies. This compound (STLC) has emerged as a highly specific, allosteric, and reversible inhibitor of Eg5.

Quantitative Comparison of Eg5 Inhibitors

The following table summarizes the key quantitative parameters for STLC and a selection of other widely used Eg5 inhibitors. This data facilitates a direct comparison of their potency and efficacy.

InhibitorTypeTargetIC50 (Microtubule-Activated ATPase)KiReference(s)
This compound (STLC) Allosteric, ReversibleEg5140 nM<150 nM[1][2]
Monastrol Allosteric, ReversibleEg514 µM-[2][3]
Ispinesib (SB-715992) Allosteric, ReversibleEg5~4.1 nM0.6-1.7 nM[4][5][6][7]
Filanesib (ARRY-520) Allosteric, Non-competitiveEg56 nM-[8][9]
BRD9876 ATP-competitive, RigorEg52.2 µM (cell-based)4 nM[10][11]

Specificity Profile

A critical attribute of a targeted inhibitor is its specificity. STLC has been shown to be highly specific for Eg5 when tested against a panel of other human kinesins.[1] The table below provides a comparative overview of the known specificity of these inhibitors.

InhibitorSpecificity NotesReference(s)
This compound (STLC) Specific for Eg5 among nine different human kinesins tested.[1]
Monastrol Does not affect other motor proteins or tubulin.[2]
Ispinesib (SB-715992) Shows no significant inhibition of CENP-E, RabK6, MCAK, MKLP1, KHC, or Kif1A.[4]
Filanesib (ARRY-520) Highly selective for KSP (Eg5).[8][9]
BRD9876 Specifically targets microtubule-bound Eg5.[10][11]

Experimental Protocols

Validation of an inhibitor's specificity and mechanism of action relies on robust experimental procedures. Below are detailed protocols for two key assays used to characterize Eg5 inhibitors.

Eg5 Microtubule-Activated ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by Eg5 in the presence of microtubules, which is a direct measure of its motor activity. Inhibition of this activity is a primary indicator of an Eg5 inhibitor's potency.

Principle: The assay is a coupled enzyme assay where the production of ADP by Eg5 is coupled to the oxidation of NADH by pyruvate kinase (PK) and lactate dehydrogenase (LDH). The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

Materials:

  • Purified human Eg5 motor domain

  • Paclitaxel-stabilized microtubules

  • Assay Buffer: 80 mM PIPES (pH 6.8), 50 mM NaCl, 5 mM MgCl₂, 1 mM EGTA

  • ATP Regeneration System: 5 mM phosphoenolpyruvate (PEP), 280 µM NADH, 12 U/mL pyruvate kinase, 16.8 U/mL lactate dehydrogenase

  • ATP solution

  • Inhibitor stock solution (e.g., STLC in DMSO)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm at a controlled temperature (e.g., 25°C)

Procedure:

  • Prepare the assay buffer and the ATP regeneration system.

  • Prepare a reaction mixture containing the assay buffer, ATP regeneration system, and a fixed concentration of paclitaxel-stabilized microtubules (e.g., 1 µM).

  • Add the desired concentration of the Eg5 inhibitor (or DMSO for control) to the wells of the microplate.

  • Add a fixed concentration of purified Eg5 (e.g., 40 nM) to the wells.

  • Initiate the reaction by adding ATP to a final concentration of 1 mM.

  • Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm over time.

  • Calculate the rate of ATP hydrolysis from the linear phase of the reaction.

  • To determine the IC50 value, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the inhibitor concentration. Fit the data to a dose-response curve.

Mitotic Arrest Assay by Immunofluorescence

This cell-based assay visually confirms the inhibitor's ability to induce the characteristic monopolar spindle phenotype, a hallmark of Eg5 inhibition.

Principle: Cells treated with an Eg5 inhibitor will fail to form a bipolar spindle and will arrest in mitosis with a monoastral spindle. This can be visualized by staining the microtubules, centrosomes, and DNA.

Materials:

  • Adherent cell line (e.g., HeLa cells)

  • Cell culture medium and supplements

  • Glass coverslips

  • Eg5 inhibitor (e.g., STLC)

  • Fixative: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBST (PBS + 0.1% Tween-20)

  • Primary antibodies: mouse anti-α-tubulin and rabbit anti-pericentrin

  • Fluorophore-conjugated secondary antibodies: goat anti-mouse IgG Alexa Fluor 488 and goat anti-rabbit IgG Alexa Fluor 594

  • Nuclear stain: DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with the desired concentration of the Eg5 inhibitor or DMSO (vehicle control) for a period sufficient to induce mitotic arrest (e.g., 16-24 hours).

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with Permeabilization Buffer for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour.

  • Incubate the cells with primary antibodies (diluted in blocking buffer) overnight at 4°C.

  • Wash the cells three times with PBST.

  • Incubate the cells with fluorophore-conjugated secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBST.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Image the cells using a fluorescence microscope. Quantify the percentage of mitotic cells exhibiting a monopolar spindle phenotype.

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by Eg5 inhibition and the experimental workflows.

Eg5_Inhibition_Pathway cluster_mitosis Mitosis cluster_spindle Bipolar Spindle Formation Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Centrosome_Separation Centrosome Separation Spindle_Assembly Bipolar Spindle Assembly Centrosome_Separation->Spindle_Assembly Mitotic_Arrest Mitotic Arrest (Monoastral Spindle) Centrosome_Separation->Mitotic_Arrest inhibition leads to Spindle_Assembly->Metaphase Eg5 Eg5 Eg5->Centrosome_Separation drives STLC This compound STLC->Eg5 inhibits Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of STLC-induced mitotic arrest through Eg5 inhibition.

ATPase_Assay_Workflow Start Start Prepare_Reagents Prepare Assay Buffer, ATP Regeneration System, Microtubules Start->Prepare_Reagents Add_Inhibitor Add Inhibitor (STLC) or Vehicle (DMSO) Prepare_Reagents->Add_Inhibitor Add_Eg5 Add Purified Eg5 Add_Inhibitor->Add_Eg5 Initiate_Reaction Initiate with ATP Add_Eg5->Initiate_Reaction Measure_Absorbance Measure Absorbance (340 nm) over time Initiate_Reaction->Measure_Absorbance Analyze_Data Calculate Rate of ATP Hydrolysis Measure_Absorbance->Analyze_Data Determine_IC50 Determine IC50 Analyze_Data->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for the Eg5 Microtubule-Activated ATPase Assay.

Mitotic_Arrest_Workflow Start Start Cell_Culture Seed Cells on Coverslips Start->Cell_Culture Treatment Treat with STLC or Vehicle Cell_Culture->Treatment Fixation Fix with PFA Treatment->Fixation Permeabilization Permeabilize with Triton X-100 Fixation->Permeabilization Blocking Block with BSA Permeabilization->Blocking Primary_Ab Incubate with Primary Antibodies (α-tubulin, pericentrin) Blocking->Primary_Ab Secondary_Ab Incubate with Fluorescent Secondary Antibodies Primary_Ab->Secondary_Ab Staining Counterstain with DAPI Secondary_Ab->Staining Imaging Image with Fluorescence Microscope Staining->Imaging Quantification Quantify Monopolar Spindles Imaging->Quantification End End Quantification->End

References

Comparative Analysis of S-Trityl-L-cysteine Derivatives' Potency as Eg5 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the structure-activity relationship and potency of S-Trityl-L-cysteine derivatives targeting the mitotic kinesin Eg5.

This guide provides a comparative analysis of the potency of various this compound (STLC) derivatives, which are potent and selective allosteric inhibitors of the human mitotic kinesin Eg5.[1] Eg5 is a crucial motor protein for the formation of the bipolar spindle during mitosis, making it an attractive target for cancer chemotherapy.[2][3][4] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in cancer cells.[2] This guide summarizes key quantitative data, details experimental protocols for potency determination, and visualizes the underlying biological pathways and experimental workflows.

Potency of this compound Derivatives

The potency of this compound and its derivatives is typically evaluated by their ability to inhibit the ATPase activity of Eg5 and to induce mitotic arrest in cell-based assays. The half-maximal inhibitory concentration (IC50) and the apparent inhibition constant (Ki app) are common metrics used to quantify their efficacy.

Compound/DerivativeTarget/AssayPotency (IC50)Potency (Ki app)Reference(s)
This compound (STLC) Basal Eg5 ATPase Activity1.0 µM[1][5]
Microtubule-activated Eg5 ATPase Activity140 nM[1]
Mitotic Arrest in HeLa cells700 nM
Eg5-driven microtubule sliding velocity500 nM[6]
STLC Analogues (para-substituted) Mitotic Arrest200 nM100 nM[2][4]
Monastrol Basal Eg5 ATPase Activity9.1 µM[5]

Signaling Pathway of Eg5 Inhibition

This compound and its derivatives act by allosterically inhibiting the ATPase activity of Eg5. This inhibition prevents the proper formation and function of the bipolar mitotic spindle, a critical structure for chromosome segregation during mitosis. The cellular response to this disruption is the activation of the spindle assembly checkpoint, leading to a prolonged arrest in the M phase of the cell cycle. Ultimately, this sustained mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death.

Eg5_Inhibition_Pathway cluster_drug_action Drug Action cluster_cellular_events Cellular Events STLC_Derivatives This compound Derivatives Eg5 Mitotic Kinesin Eg5 STLC_Derivatives->Eg5 Inhibition Bipolar_Spindle Bipolar Spindle Formation (Blocked) Eg5->Bipolar_Spindle Essential for Mitotic_Arrest Mitotic Arrest (M-phase) Bipolar_Spindle->Mitotic_Arrest Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Triggers ATPase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Eg5 Enzyme - STLC Derivative - ATP Solution - Malachite Green Reagent Start->Prepare_Reagents Incubate Incubate Eg5 with STLC Derivative Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction (Add ATP) Incubate->Initiate_Reaction Stop_Reaction Stop Reaction & Add Malachite Green Initiate_Reaction->Stop_Reaction Measure_Absorbance Measure Absorbance (620-640 nm) Stop_Reaction->Measure_Absorbance Analyze_Data Analyze Data (Calculate IC50) Measure_Absorbance->Analyze_Data End End Analyze_Data->End Mitotic_Arrest_Workflow Start Start Seed_Cells Seed HeLa Cells on Coverslips Start->Seed_Cells Treat_Cells Treat with STLC Derivative Seed_Cells->Treat_Cells Fix_Permeabilize Fix and Permeabilize Cells Treat_Cells->Fix_Permeabilize Immunostain Immunostain for α-tubulin and DNA Fix_Permeabilize->Immunostain Image_Acquisition Image Acquisition (Fluorescence Microscopy) Immunostain->Image_Acquisition Quantify_Mitotic_Cells Quantify Percentage of Mitotic Cells Image_Acquisition->Quantify_Mitotic_Cells End End Quantify_Mitotic_Cells->End

References

Assessing the Reversibility of S-Trityl-L-cysteine Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in oncology and cell biology, understanding the nature of enzyme inhibition is critical for drug development and application. S-Trityl-L-cysteine (STLC) is a potent and selective allosteric inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11), a motor protein essential for the formation of the bipolar spindle during mitosis.[1][2][3][4][5] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in cancer cells, making it a compelling target for anti-cancer therapies.[1][3][5] A key characteristic of an inhibitor is the reversibility of its binding, which influences its pharmacological profile. This guide provides a comparative analysis of the reversibility of STLC inhibition, supported by experimental data and methodologies, and contrasts it with other known Eg5 inhibitors.

Mechanism of Action of Eg5 Inhibitors

STLC and other allosteric inhibitors, such as Monastrol and Ispinesib, bind to a specific pocket on the Eg5 motor domain, distinct from the ATP-binding site.[1][6] This binding prevents the conformational changes necessary for ATP hydrolysis and microtubule-stimulated motility, ultimately leading to the formation of characteristic monoastral spindles and mitotic arrest.[1][7]

Comparative Analysis of Eg5 Inhibitor Reversibility

The interaction between an inhibitor and its target can be either reversible or irreversible. Reversible inhibitors typically bind to their target through non-covalent interactions and can be removed by methods such as dialysis or washout. This dissociation restores the enzyme's function. In contrast, irreversible inhibitors usually form covalent bonds with the target enzyme, leading to permanent inactivation.

This compound (STLC) has been demonstrated to be a potent, reversible, and tight-binding inhibitor of human Eg5.[5][8][9] Studies have shown that following the removal of STLC, mitotically arrested cells can exit mitosis and proceed with normal cell division.[9] This reversibility is a key feature of its mechanism of action. STLC exhibits a tighter binding than Monastrol, another well-known reversible Eg5 inhibitor, which is attributed to both a faster association rate and a slower dissociation rate.[9][10]

Monastrol , the first-identified small molecule inhibitor of Eg5, is also characterized as a rapidly reversible inhibitor.[11][12][13] Its ability to be washed out, allowing cells to resume mitosis, has made it a valuable tool for studying mitotic processes.[12][13]

Ispinesib (SB-715992) is another potent and specific Eg5 inhibitor that has been evaluated in clinical trials.[14][15] Its mechanism involves inhibiting the release of ADP from the Eg5-ADP complex, which is consistent with a reversible mode of action.[15][16] Like STLC and Monastrol, Ispinesib is an allosteric and reversible inhibitor.[17]

Filanesib (ARRY-520) is a selective and potent inhibitor of KSP (Eg5).[18] It has shown significant anti-proliferative activity in various cancer models.[19][18][20] Filanesib is also a noncompetitive inhibitor, suggesting a reversible binding to an allosteric site.[19]

The following table summarizes the key quantitative data for these Eg5 inhibitors.

InhibitorTargetIC50KiReversibility
This compound (STLC) Eg5 (KSP)140 nM (microtubule-activated ATPase activity)[2][4]<150 nM[9]Reversible[5][8][9]
Monastrol Eg5 (KSP)14 µM[11]-Rapidly Reversible[11][12][13]
Ispinesib (SB-715992) Eg5 (KSP)1.2 - 9.5 nM (cell-based)[17]1.7 nM[17][21]Reversible[17]
Filanesib (ARRY-520) Eg5 (KSP)6 nM[19][18]-Reversible (inferred from noncompetitive mechanism)[19]

Experimental Protocols for Assessing Reversibility

The reversibility of an inhibitor is typically assessed using washout experiments or dialysis. Below is a generalized protocol for a cell-based washout experiment.

Protocol: Washout Experiment for Assessing Inhibitor Reversibility
  • Cell Culture and Treatment:

    • Plate cancer cells (e.g., HeLa) at an appropriate density and allow them to adhere overnight.

    • Synchronize the cells at the G1/S boundary using a method such as a double thymidine block to enrich the population of cells entering mitosis.

    • Release the cells from the block and add the Eg5 inhibitor (e.g., STLC) at a concentration known to induce mitotic arrest (e.g., 1-5 µM).

    • Incubate the cells with the inhibitor for a sufficient period to induce mitotic arrest (e.g., 12-16 hours).

  • Inhibitor Washout:

    • After the incubation period, collect a sample of the inhibitor-treated cells for analysis (time point 0 of washout).

    • For the remaining cells, aspirate the medium containing the inhibitor.

    • Wash the cells three times with pre-warmed, drug-free culture medium to remove the inhibitor.

    • After the final wash, add fresh, drug-free medium to the cells.

  • Post-Washout Analysis:

    • Incubate the "washed-out" cells and collect samples at various time points (e.g., 1, 2, 4, 6 hours) post-washout.

    • Fix and stain the cells at each time point with a DNA dye (e.g., DAPI) and an antibody against α-tubulin to visualize the chromosomes and mitotic spindle, respectively.

    • Analyze the cells using fluorescence microscopy to determine the mitotic index and the percentage of cells with monoastral versus bipolar spindles.

  • Data Interpretation:

    • A decrease in the percentage of mitotically arrested cells with monoastral spindles and a corresponding increase in cells with bipolar spindles, anaphase/telophase figures, and ultimately, interphase cells over time indicates that the inhibition is reversible.

    • If the cells remain arrested in mitosis with monoastral spindles after the removal of the compound, the inhibition is considered irreversible or very slowly reversible under the experimental conditions.

Visualizing Cellular Pathways and Experimental Workflows

To further illustrate the concepts discussed, the following diagrams visualize the Eg5 signaling pathway and the experimental workflow for assessing inhibitor reversibility.

Eg5_Signaling_Pathway Eg5 Signaling Pathway in Mitosis cluster_mitosis Mitosis cluster_spindle Spindle Formation Prophase Prophase Metaphase Metaphase Anaphase Anaphase Cytokinesis Cytokinesis Centrosomes Duplicated Centrosomes Eg5 Eg5 Motor Protein Centrosomes->Eg5 recruits Microtubules Microtubules Eg5->Microtubules crosslinks & pushes apart Bipolar_Spindle Bipolar Spindle Formation Eg5->Bipolar_Spindle drives Monoastral_Spindle Monoastral Spindle (Mitotic Arrest) Eg5->Monoastral_Spindle Microtubules->Bipolar_Spindle Bipolar_Spindle->Metaphase enables STLC STLC / Other Eg5 Inhibitors STLC->Eg5 inhibits Monoastral_Spindle->Prophase

Caption: The role of Eg5 in driving bipolar spindle formation and the consequence of its inhibition by STLC.

Reversibility_Workflow Workflow for Assessing Inhibitor Reversibility cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture & Synchronize Cells Inhibitor_Treatment 2. Treat with Inhibitor (e.g., STLC) Cell_Culture->Inhibitor_Treatment Washout 3. Washout Inhibitor Inhibitor_Treatment->Washout Time_Course 4. Collect Samples at Time Points Washout->Time_Course Fix_Stain 5. Fix & Stain (DAPI, α-tubulin) Time_Course->Fix_Stain Microscopy 6. Fluorescence Microscopy Fix_Stain->Microscopy Quantify 7. Quantify Mitotic and Spindle Phenotypes Microscopy->Quantify Conclusion Conclusion: Reversible or Irreversible? Quantify->Conclusion

References

S-Trityl-L-cysteine: A Comparative Guide to its Kinesin Cross-reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity of S-Trityl-L-cysteine (STLC), a potent allosteric inhibitor of the mitotic kinesin Eg5, against other human kinesin motor proteins. The data presented herein is crucial for assessing the selectivity of STLC and its potential as a specific tool for studying Eg5-dependent cellular processes and as a lead compound in the development of targeted anti-cancer therapeutics.

Executive Summary

This compound is a highly selective inhibitor of human kinesin Eg5 (also known as KIF11), a motor protein essential for the formation of the bipolar mitotic spindle. Extensive in vitro studies have demonstrated that STLC exhibits minimal to no inhibitory activity against a broad range of other human kinesins at concentrations where it potently blocks Eg5 function. This high degree of selectivity makes STLC a valuable chemical probe for dissecting the specific roles of Eg5 in mitosis and a promising candidate for therapeutic development, as off-target inhibition of other kinesins involved in vital cellular processes, such as organelle transport, is minimized.

Cross-reactivity Profile of this compound Against Human Kinesins

The following table summarizes the inhibitory activity of this compound against a panel of nine different human kinesin motor proteins. The data clearly illustrates the high selectivity of STLC for Eg5.

Kinesin TargetKinesin FamilyPrimary FunctionThis compound Inhibition
Eg5 (KIF11) Kinesin-5Mitotic spindle formationPotent Inhibition
Conventional Kinesin (KIF5B)Kinesin-1Organelle transportNo significant inhibition
CENP-EKinesin-7Chromosome congressionNo significant inhibition
MKLP1 (KIF23)Kinesin-6CytokinesisNo significant inhibition
RabK6 (KIF20B)Kinesin-6CytokinesisNo significant inhibition
KIFC1Kinesin-14Mitotic spindle organizationNo significant inhibition
Kid (KIF22)Kinesin-10Chromosome congressionNo significant inhibition
KIF2AKinesin-13Microtubule depolymerizationNo significant inhibition
KIF2C (MCAK)Kinesin-13Microtubule depolymerizationNo significant inhibition

Data adapted from Skoufias D.A., et al. (2006). This compound is a reversible, tight binding inhibitor of the human kinesin Eg5 that specifically blocks mitotic progression. Journal of Biological Chemistry, 281(26), 17559-17569.

Experimental Methodologies

The selectivity of this compound is typically determined using a combination of in vitro biochemical assays that measure the effect of the compound on the fundamental properties of kinesin motor proteins: their ATPase activity and their ability to move microtubules.

Kinesin ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by a specific kinesin in the presence and absence of the inhibitor. The microtubule-stimulated ATPase activity is a direct measure of the motor's enzymatic function.

Protocol:

  • Reaction Mixture Preparation: A reaction buffer containing microtubules, the kinesin motor protein, and an ATP-regenerating system (pyruvate kinase/lactate dehydrogenase) with NADH is prepared.

  • Initiation of Reaction: The reaction is initiated by the addition of ATP.

  • Monitoring ATP Hydrolysis: The hydrolysis of ATP to ADP is coupled to the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm. This change in absorbance is monitored over time using a spectrophotometer.

  • Inhibitor Testing: The assay is performed with a range of this compound concentrations to determine the concentration required to inhibit 50% of the kinesin's ATPase activity (IC50).

Microtubule Gliding Assay

This assay directly visualizes the movement of microtubules propelled by a surface-adsorbed layer of kinesin motor proteins. Inhibition of this movement is a direct measure of the inhibitor's effect on the motor's mechanical function.

Protocol:

  • Flow-Cell Preparation: A flow-cell is constructed by attaching a coverslip to a microscope slide.

  • Kinesin Adsorption: The flow-cell is coated with a solution containing the specific kinesin motor protein, which adsorbs to the glass surface.

  • Microtubule Introduction: Fluorescently labeled microtubules are introduced into the flow-cell.

  • Motility Initiation: ATP is added to the flow-cell to initiate microtubule gliding.

  • Inhibitor Application: this compound at various concentrations is added to the flow-cell.

  • Data Acquisition and Analysis: The movement of the microtubules is observed and recorded using fluorescence microscopy. The velocity of microtubule gliding is quantified and compared between treated and untreated samples to determine the inhibitory effect of STLC.

Visualizing the Experimental Workflow and Mechanism of Action

To further clarify the experimental process and the molecular mechanism of ST-LC, the following diagrams are provided.

experimental_workflow cluster_atpase Kinesin ATPase Assay cluster_gliding Microtubule Gliding Assay atpase_prep Prepare reaction mix: Kinesin, Microtubules, ATP regeneration system atpase_inhibit Add this compound atpase_prep->atpase_inhibit atpase_init Initiate with ATP atpase_measure Monitor NADH oxidation (Absorbance at 340nm) atpase_init->atpase_measure atpase_ic50 Determine IC50 atpase_measure->atpase_ic50 atpase_inhibit->atpase_init gliding_prep Prepare kinesin-coated flow-cell gliding_mt Introduce fluorescent microtubules gliding_prep->gliding_mt gliding_inhibit Add this compound gliding_mt->gliding_inhibit gliding_init Initiate with ATP gliding_observe Observe and record microtubule movement gliding_init->gliding_observe gliding_inhibit->gliding_init gliding_analyze Analyze gliding velocity gliding_observe->gliding_analyze signaling_pathway STLC This compound Allosteric_Site Allosteric Pocket (Loop L5) STLC->Allosteric_Site Binds to Eg5 Eg5 Kinesin Motor Domain ATP_Binding ATP Binding Pocket Eg5->ATP_Binding Microtubule Microtubule Eg5->Microtubule Binds to Allosteric_Site->Eg5 Conformational_Change Conformational Change Allosteric_Site->Conformational_Change Induces ATPase_Inhibition Inhibition of ATPase Activity Conformational_Change->ATPase_Inhibition Motility_Inhibition Inhibition of Microtubule Gliding Conformational_Change->Motility_Inhibition Mitotic_Arrest Mitotic Arrest (Monoastral Spindle) ATPase_Inhibition->Mitotic_Arrest Motility_Inhibition->Mitotic_Arrest

Evaluating the In Vivo Efficacy of S-Trityl-L-cysteine Analogs in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of various S-Trityl-L-cysteine (STL) analogs, a class of potent and selective inhibitors of the mitotic kinesin Eg5, in preclinical xenograft models of cancer. The data presented is compiled from peer-reviewed studies and aims to facilitate the evaluation and selection of promising candidates for further development.

Mechanism of Action: Targeting Mitotic Catastrophe

This compound and its analogs target the motor protein Eg5 (also known as KSP or KIF11), which plays a crucial role in the formation of the bipolar mitotic spindle during cell division.[1][2][3] By allosterically inhibiting the ATPase activity of Eg5, these compounds prevent the separation of centrosomes, leading to the formation of characteristic monopolar spindles.[1][4][5] This disruption of the mitotic machinery activates the spindle assembly checkpoint, causing prolonged mitotic arrest and ultimately inducing apoptosis, or programmed cell death, in rapidly dividing cancer cells.[2][5][6]

Comparative In Vivo Efficacy of STL Analogs

The following table summarizes the in vivo antitumor activity of various STL analogs in different human tumor xenograft models. The data highlights key efficacy parameters such as tumor growth inhibition (TGI) and tumor regression at specified doses and schedules.

CompoundXenograft ModelCancer TypeDosing ScheduleEfficacyReference
STL Analog 1 (rac-42) LXFL 529Lung15 mg/kg, i.p., q3d x 4Complete Tumor Regression[1]
STL Analog 2 (rac-11) LXFL 529Lung30 mg/kg, i.p., q3d x 4Tumor Growth Inhibition (TGI) of 80%[1]
Ispinesib (Control) LXFL 529Lung7.5 mg/kg, i.p., q3d x 4TGI of 99%[1]
S-(methoxytrityl)-L-cysteine (S(MeO)TLC) PC3ProstateNot specifiedSignificant inhibitory activity (P<0.05)[7]

Experimental Protocols

This section outlines a typical experimental protocol for evaluating the in vivo efficacy of STL analogs in a subcutaneous xenograft model, based on methodologies described in the cited literature.[1]

1. Cell Culture and Xenograft Implantation:

  • Human cancer cell lines (e.g., LXFL 529 lung carcinoma, PC3 prostate carcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are harvested during the logarithmic growth phase and resuspended in a suitable vehicle, such as a mixture of medium and Matrigel.

  • Approximately 5-10 x 106 cells are subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice).

2. Tumor Growth Monitoring and Randomization:

  • Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (length x width2)/2.

  • When tumors reach a predetermined size (e.g., 100-200 mm3), the mice are randomized into treatment and control groups.

3. Drug Preparation and Administration:

  • STL analogs are formulated in a vehicle suitable for in vivo administration. A common vehicle is a solution of 8% DMSO, 2% Tween 80, in distilled water (pH 5).[1]

  • The compounds are administered to the mice via a specified route, most commonly intraperitoneal (i.p.) injection.

  • The dosing schedule can vary, but a typical schedule is intermittent dosing, such as every three days for a total of four doses (q3d x 4).[1]

4. Efficacy and Toxicity Evaluation:

  • Tumor volumes and body weights of the mice are measured throughout the study to assess antitumor efficacy and general toxicity.

  • The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Complete or partial tumor regression may also be observed.

  • Toxicity is monitored by observing changes in body weight, physical appearance, and behavior of the animals.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the signaling pathway of Eg5 inhibition and the experimental workflow.

Eg5_Inhibition_Pathway cluster_0 Mitosis STL_Analog This compound Analog Eg5 Eg5 Kinesin STL_Analog->Eg5 Inhibition Bipolar_Spindle Bipolar Spindle Formation Eg5->Bipolar_Spindle Promotes Monopolar_Spindle Monopolar Spindle Formation Mitotic_Arrest Mitotic Arrest Spindle_Checkpoint Spindle Assembly Checkpoint Activation Monopolar_Spindle->Spindle_Checkpoint Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Spindle_Checkpoint->Mitotic_Arrest

Caption: Signaling pathway of Eg5 inhibition by this compound analogs.

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture Implantation 2. Xenograft Implantation Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization Tumor_Growth->Randomization Treatment 5. Treatment with STL Analog Randomization->Treatment Data_Collection 6. Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Analysis 7. Efficacy and Toxicity Analysis Data_Collection->Analysis

Caption: Experimental workflow for evaluating STL analogs in xenograft models.

References

A Comparative Guide to the Cleavage Efficiency of Trt, Mmt, and Dpm Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical synthesis, particularly in peptide and nucleotide manufacturing, the judicious selection of protecting groups is paramount to achieving high yields and purity. The trityl (Trt), monomethoxytrityl (Mmt), and diphenylmethyl (Dpm) groups are all acid-labile protecting groups frequently employed to temporarily mask the functionality of amines, alcohols, and thiols. Their relative stability to acidic conditions dictates their strategic use in complex synthetic pathways, enabling selective deprotection. This guide provides an objective comparison of the cleavage efficiency of Trt, Mmt, and Dpm protecting groups, supported by experimental data and detailed methodologies.

Relative Acid Lability: A Triumvirate of Control

The cleavage of Trt, Mmt, and Dpm groups proceeds via an acid-catalyzed mechanism, leading to the formation of a stabilized carbocation. The rate of cleavage is directly proportional to the stability of the resulting carbocation. The general order of acid lability for these three protecting groups is:

Mmt > Trt > Dpm

The electron-donating methoxy group on the Mmt moiety significantly stabilizes the carbocation, rendering it the most susceptible to acid cleavage. Conversely, the Dpm group, lacking the third phenyl ring of the trityl group, forms a less stabilized carbocation and is therefore the most robust of the three under acidic conditions.

Quantitative Comparison of Cleavage Efficiency

The following table summarizes the typical conditions and approximate cleavage efficiencies for the removal of Mmt, Trt, and Dpm protecting groups. It is important to note that cleavage kinetics can be influenced by the substrate, solvent, temperature, and the presence of scavengers. The data presented here is a synthesis of findings from multiple sources to provide a comparative overview.

Protecting GroupReagentConcentrationTimeCleavage Efficiency (%)Reference
Mmt TFA in DCM1%2 min~95%[1]
TFA in DCM1%10 min>99%
Acetic Acid/TFE/DCM (1:1:8)-30 min75-80%
Trt TFA in DCM1%30 minSlow cleavage
TFA in DCM10%30 minSignificant cleavage[2]
TFA in DCM95%1-2 hours>99%
Dpm TFA in DCM1-3%1 hourStable
TFA in DCM10%1 hourStable[2]
TFA in DCM95%2-4 hours>99%

Experimental Protocols

General Protocol for Monitoring Cleavage Efficiency by RP-HPLC

This protocol outlines a general method for determining the cleavage efficiency of Trt, Mmt, and Dpm protecting groups from a model substrate, such as a protected amino acid or a short peptide, using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Protected substrate (e.g., N-Fmoc-S-Trt-Cysteine, N-Fmoc-S-Mmt-Cysteine, N-Fmoc-S-Dpm-Cysteine)

  • Dichloromethane (DCM), HPLC grade

  • Trifluoroacetic acid (TFA), sequencing grade

  • Triisopropylsilane (TIS) or other suitable scavenger

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Quenching solution (e.g., pyridine or a weak base in a suitable solvent)

Procedure:

  • Sample Preparation: Prepare stock solutions of the protected substrates in DCM at a known concentration (e.g., 1 mg/mL).

  • Reaction Setup: In separate vials, place a defined volume of the stock solution for each protecting group.

  • Initiation of Cleavage: At time zero, add the desired concentration of TFA in DCM (with scavenger) to each vial to initiate the deprotection reaction.

  • Time Points: At specific time intervals (e.g., 1, 5, 15, 30, 60 minutes), withdraw an aliquot from each reaction vial.

  • Quenching: Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution to neutralize the acid.

  • HPLC Analysis: Inject the quenched samples onto the RP-HPLC system.

  • Data Analysis: Monitor the disappearance of the peak corresponding to the protected substrate and the appearance of the peak for the deprotected product. Calculate the percentage of cleavage at each time point by comparing the peak areas.

Visualization of Orthogonal Deprotection Strategy

The differential acid lability of Mmt, Trt, and Dpm allows for their use in orthogonal protection strategies, where one group can be selectively removed in the presence of others. The following diagram illustrates this concept.

G Orthogonal Deprotection Strategy Start Peptide-(S-Mmt, S-Trt, S-Dpm) Mild_Acid Mild Acid (e.g., 1% TFA) Start->Mild_Acid Selective Mmt Cleavage Intermediate_1 Peptide-(SH, S-Trt, S-Dpm) Mild_Acid->Intermediate_1 Moderate_Acid Moderate Acid (e.g., 10% TFA) Intermediate_1->Moderate_Acid Selective Trt Cleavage Intermediate_2 Peptide-(SH, SH, S-Dpm) Moderate_Acid->Intermediate_2 Strong_Acid Strong Acid (e.g., 95% TFA) Intermediate_2->Strong_Acid Dpm Cleavage Final_Product Deprotected Peptide (SH, SH, SH) Strong_Acid->Final_Product

Caption: Workflow for the sequential deprotection of Mmt, Trt, and Dpm groups.

Conclusion

The choice between Trt, Mmt, and Dpm protecting groups is a strategic decision in chemical synthesis that hinges on the desired level of acid lability. Mmt offers the highest sensitivity to acid, making it ideal for selective removal under very mild conditions. Trt provides an intermediate level of stability, while Dpm is the most robust, requiring strong acidic conditions for its removal. This hierarchy of lability enables chemists to design sophisticated synthetic routes with precise control over the deprotection of specific functional groups. The quantitative data and protocols provided in this guide serve as a valuable resource for researchers and professionals in the field, facilitating the informed selection and efficient use of these critical protecting groups.

References

Unveiling Apoptosis: A Comparative Proteome Analysis of S-Trityl-L-cysteine and Other Apoptosis-Inducing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of S-Trityl-L-cysteine (STL)-induced apoptosis with other established agents, supported by proteomic analysis. We delve into the molecular mechanisms, present comparative quantitative data, and offer detailed experimental protocols to validate these findings.

This compound, a potent and reversible inhibitor of the human mitotic kinesin Eg5, has emerged as a promising anti-cancer agent. Its mechanism of action involves arresting cells in mitosis, which subsequently leads to programmed cell death, or apoptosis.[1] This guide focuses on validating the induction of apoptosis by STL through a detailed examination of the cellular proteome and compares its effects with other well-known apoptosis-inducing agents, namely the Eg5 inhibitor Monastrol, and the microtubule-targeting drugs Paclitaxel and Vincristine.

Comparative Proteomic Analysis of Apoptosis Induction

Proteome analysis of HeLa cells treated with this compound revealed 33 differentially regulated proteins, of which 31 are linked to apoptotic cell death.[1] This section presents a comparative overview of the proteomic changes induced by STL and other agents.

Key Differentially Regulated Proteins in STL-Induced Apoptosis:

While the complete list of 33 proteins is not publicly available, four key proteins identified in the proteomic analysis of STL-treated HeLa cells are:

  • Chromobox protein homolog: Involved in chromatin remodeling and gene expression regulation, its alteration suggests a role in the transcriptional changes during apoptosis.

  • RNA-binding Src associated in mitosis 68 kDa protein (Sam68): A protein implicated in various cellular processes, including cell cycle regulation and signal transduction. Its differential regulation highlights the intricate signaling network activated during STL-induced apoptosis.

  • Stathmin: A microtubule-destabilizing protein, its altered expression is consistent with the mitotic arrest induced by STL.

  • Translationally controlled tumor protein (TCTP): A protein with anti-apoptotic functions, its regulation by STL is a crucial aspect of the apoptotic induction process.[1]

Comparative Overview of Proteomic Changes:

The following table summarizes the known proteomic alterations induced by STL and the comparator agents. This data is compiled from various studies and provides a qualitative and semi-quantitative comparison.

DrugTarget/MechanismCell Line(s)Key Proteomic AlterationsReference(s)
This compound (STL) Eg5 Kinesin InhibitorHeLaUpregulation: Pro-apoptotic proteins. Downregulation: Anti-apoptotic proteins. Specific Proteins: Chromobox protein homolog, Sam68, Stathmin, TCTP.[1]
Monastrol Eg5 Kinesin InhibitorAGS, HT29Induces mitotic arrest and apoptosis. In AGS cells, prominent cleavage of procaspases 8 and 3 is observed.[2]
Paclitaxel Microtubule StabilizerHeLa, A549, MCF-7Upregulation: Apoptosis-related, immune response-related, and cell cycle checkpoint proteins. Downregulation: Growth factor/oncogene-related and transcription regulation-related proteins.[3][4]
Vincristine Microtubule DestabilizerLymphoma, LeukemiaAlterations in proteins associated with the actin cytoskeleton, heat shock proteins, topoisomerases, and protein kinases.[5]

Signaling Pathways and Experimental Workflow

To visualize the complex processes involved in STL-induced apoptosis and its proteomic analysis, the following diagrams are provided.

STL_Apoptosis_Pathway STL This compound (STL) Eg5 Eg5 Kinesin STL->Eg5 Inhibits Mitotic_Arrest Mitotic Arrest Eg5->Mitotic_Arrest Required for mitosis Spindle_Checkpoint Spindle Assembly Checkpoint Activation Mitotic_Arrest->Spindle_Checkpoint Intrinsic_Pathway Intrinsic Apoptotic Pathway Spindle_Checkpoint->Intrinsic_Pathway Caspase9 Caspase-9 Activation Intrinsic_Pathway->Caspase9 Proteome_Changes Differential Protein Expression (33 Proteins) Intrinsic_Pathway->Proteome_Changes Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

STL-Induced Apoptosis Signaling Pathway

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_2d_dige 2D-DIGE cluster_ms Mass Spectrometry Cell_Culture HeLa Cell Culture Treatment STL Treatment vs. Control Cell_Culture->Treatment Cell_Lysis Cell Lysis & Protein Extraction Treatment->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification Labeling Fluorescent Dye Labeling (Cy3, Cy5, Cy2) Protein_Quantification->Labeling IEF Isoelectric Focusing (1st Dimension) Labeling->IEF SDS_PAGE SDS-PAGE (2nd Dimension) IEF->SDS_PAGE Image_Acquisition Gel Scanning & Image Acquisition SDS_PAGE->Image_Acquisition Image_Analysis Image Analysis & Spot Picking Image_Acquisition->Image_Analysis Digestion In-Gel Tryptic Digestion Image_Analysis->Digestion MALDI_TOF MALDI-TOF Mass Spectrometry Digestion->MALDI_TOF Database_Search Protein Identification (Database Search) MALDI_TOF->Database_Search

Proteomic Analysis Experimental Workflow

Detailed Experimental Protocols

This section provides a detailed methodology for the proteomic analysis of apoptosis, combining standard protocols for two-dimensional difference gel electrophoresis (2D-DIGE) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.

1. Cell Culture and Treatment:

  • HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cells are treated with a predetermined concentration of this compound (e.g., 5 µM) or the vehicle control (DMSO) for a specified time (e.g., 24 hours) to induce apoptosis.

2. Protein Extraction and Quantification:

  • Following treatment, cells are harvested and washed with ice-cold phosphate-buffered saline (PBS).

  • Cell pellets are resuspended in lysis buffer (e.g., 7 M urea, 2 M thiourea, 4% CHAPS, 30 mM Tris, pH 8.5) containing a protease inhibitor cocktail.

  • The lysate is sonicated on ice and then centrifuged at 14,000 x g for 30 minutes at 4°C to pellet cellular debris.

  • The supernatant containing the protein extract is collected, and the protein concentration is determined using a Bradford assay or a similar protein quantification method.

3. Two-Dimensional Difference Gel Electrophoresis (2D-DIGE):

  • Fluorescent Labeling: 50 µg of protein from the STL-treated sample, the control sample, and an internal standard (a pool of all samples) are minimally labeled with Cy5, Cy3, and Cy2 fluorescent dyes, respectively, according to the manufacturer's instructions.

  • Isoelectric Focusing (First Dimension): The labeled protein samples are mixed and applied to an immobilized pH gradient (IPG) strip (e.g., pH 3-10, 24 cm). Isoelectric focusing is performed using a programmed voltage gradient until the desired volt-hours are reached.

  • SDS-PAGE (Second Dimension): The focused IPG strip is equilibrated in a buffer containing SDS and dithiothreitol (DTT), followed by a second equilibration in a buffer with SDS and iodoacetamide. The strip is then placed on top of a large-format 12.5% polyacrylamide gel and sealed with agarose. Electrophoresis is carried out until the dye front reaches the bottom of the gel.

4. Image Acquisition and Analysis:

  • The 2D gel is scanned using a fluorescence imager at the appropriate excitation and emission wavelengths for Cy2, Cy3, and Cy5.

  • The resulting gel images are analyzed using specialized software (e.g., DeCyder™). The protein spots are detected, matched across the different images, and the normalized spot volumes are calculated to determine the relative abundance of each protein.

5. In-Gel Digestion and Mass Spectrometry:

  • Protein spots showing significant changes in expression are excised from a preparative gel (stained with a mass spectrometry-compatible stain like Coomassie Brilliant Blue).

  • The gel pieces are destained, reduced with DTT, and alkylated with iodoacetamide.

  • In-gel digestion is performed overnight at 37°C with sequencing-grade trypsin.

  • The resulting peptides are extracted from the gel pieces.

6. MALDI-TOF Mass Spectrometry and Protein Identification:

  • The extracted peptides are mixed with a MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) and spotted onto a MALDI target plate.

  • The plate is analyzed using a MALDI-TOF/TOF mass spectrometer to obtain peptide mass fingerprints (PMF) and fragmentation spectra (MS/MS) of selected peptides.

  • The acquired mass spectra are used to search a protein database (e.g., Swiss-Prot) using a search engine like Mascot to identify the proteins.

Conclusion

The proteomic analysis of this compound-induced apoptosis provides valuable insights into its molecular mechanism of action. By identifying key differentially regulated proteins, we can better understand the cellular pathways that are modulated by this potent Eg5 inhibitor. The comparison with other apoptosis-inducing agents highlights both common and distinct features of their effects on the cellular proteome. The detailed experimental protocols provided in this guide offer a robust framework for researchers to validate and further explore the apoptotic effects of STL and other potential anti-cancer compounds. This knowledge is crucial for the continued development of targeted and effective cancer therapies.

References

side-by-side comparison of different protocols for disulfide bond formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the formation of disulfide bonds is a critical step in the synthesis and stabilization of peptides, proteins, and bioconjugates. The choice of protocol can significantly impact yield, purity, and biological activity. This guide provides a side-by-side comparison of common methods for disulfide bond formation, supported by experimental data and detailed protocols.

Comparison of Disulfide Bond Formation Protocols

The following table summarizes the key quantitative parameters of various disulfide bond formation protocols, offering a clear comparison to aid in method selection.

ProtocolTypical Reaction TimeTypical YieldOptimal pHOptimal TemperatureKey AdvantagesCommon Side Reactions
Air Oxidation Hours to daysVariable (can be quantitative)> 7.0 (typically 7.5-8.5)Room TemperatureMild conditions, minimal byproducts.[1]Slow reaction rate, potential for side reactions at high pH.[2]
Iodine Oxidation Minutes to hoursHigh (often >90%)Acidic to neutralRoom TemperatureFast and efficient, compatible with various protecting groups.[3]Potential for over-oxidation of sensitive residues (e.g., Met, Trp, Tyr).[3][4]
DMSO Oxidation 0.5 - 4 hoursHigh (often quantitative)3.0 - 8.0Room TemperatureWide pH range, suitable for hydrophobic peptides.[5][6]Potential for side reactions at low pH, requires removal of DMSO.[6]
Glutathione Redox Buffer HoursVariable (dependent on protein)~7.0 - 8.5Room Temperature to 37°CMimics physiological conditions, facilitates correct folding.[7][8]Can be slow, requires optimization of GSH:GSSG ratio.[9]
Pyridyl Disulfide Exchange Minutes to hoursHigh (often quantitative)4.0 - 7.5Room TemperatureSpecific for thiols, reaction can be monitored spectrophotometrically.[10][11]Formation of a mixed disulfide intermediate.
Ellman's Reagent (DTNB) RapidQuantitative~ 8.0Room TemperaturePrimarily for quantification, but can drive disulfide formation.[12][13]The released TNB needs to be removed.

Reaction Mechanisms and Workflows

The following diagrams illustrate the chemical pathways and experimental workflows for the discussed disulfide bond formation protocols.

G cluster_air Air Oxidation cluster_iodine Iodine Oxidation cluster_dmso DMSO Oxidation RSH1 2 R-SH (Thiol) RSSR R-S-S-R (Disulfide) RSH1->RSSR Oxidation O2 O₂ (Air) O2->RSSR H2O 2 H₂O RSH2 2 R-SH (Thiol) RSSR2 R-S-S-R (Disulfide) RSH2->RSSR2 Oxidation I2 I₂ I2->RSSR2 HI 2 HI RSH3 2 R-SH (Thiol) RSSR3 R-S-S-R (Disulfide) RSH3->RSSR3 Oxidation DMSO DMSO DMSO->RSSR3 DMS DMS + H₂O G cluster_glutathione Glutathione Redox Buffer cluster_pyridyl Pyridyl Disulfide Exchange RSH4 2 R-SH (Thiol) RSSR4 R-S-S-R (Disulfide) RSH4->RSSR4 Thiol-Disulfide Exchange GSSG GSSG (Oxidized Glutathione) GSSG->RSSR4 GSH 2 GSH (Reduced Glutathione) RSH5 R-SH (Thiol) Mixed R-S-S-R' (Mixed Disulfide) RSH5->Mixed Thiol-Disulfide Exchange Pyridyl R'-S-S-Pyridyl Pyridyl->Mixed Thione Pyridine-2-thione G cluster_workflow General Experimental Workflow start Start with reduced peptide/protein (free thiols) dissolve Dissolve in appropriate buffer/solvent start->dissolve add_reagent Add oxidizing agent or exchange reagent dissolve->add_reagent incubate Incubate under optimal conditions (time, temp, pH) add_reagent->incubate monitor Monitor reaction progress (e.g., HPLC, Ellman's test) incubate->monitor quench Quench reaction (if necessary) monitor->quench purify Purify the disulfide-bonded product (e.g., HPLC) quench->purify characterize Characterize the final product (e.g., Mass Spectrometry) purify->characterize end End characterize->end

References

Safety Operating Guide

Safe Disposal of S-Trityl-L-cysteine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory-based research, the proper management and disposal of chemical waste is paramount for ensuring a safe and compliant working environment. S-Trityl-L-cysteine, a common reagent in peptide synthesis, requires careful handling and disposal to prevent potential environmental contamination and ensure personnel safety. While generally not classified as a hazardous substance, it is crucial to adhere to established protocols and local regulations.[1][2] Some sources indicate that it may be harmful if swallowed.[3][4][5]

This guide provides a step-by-step procedure for the proper disposal of this compound, aligning with standard laboratory safety practices and regulatory requirements.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.[3]

  • Hand Protection: Use appropriate chemical-resistant gloves.[3]

  • Skin and Body Protection: A lab coat or a full suit should be worn to prevent skin contact.[6]

  • Respiratory Protection: In case of dust formation, use a dust respirator or an approved/certified respirator.[6]

  • General Hygiene: Wash hands thoroughly after handling the chemical. Do not eat, drink, or smoke in the handling area.[3][6]

Step-by-Step Disposal Procedure

The disposal of this compound waste should be conducted in a manner that is safe, environmentally responsible, and compliant with all applicable regulations.

  • Waste Identification and Segregation:

    • Clearly label all containers with "this compound Waste," including the concentration and date.

    • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1][7] Incompatible materials may include strong oxidizing agents.[6][8]

  • Container Management:

    • Keep the chemical waste in its original container or a compatible, properly sealed container.[1]

    • Uncleaned or empty containers should be treated as the product itself and disposed of accordingly.[1][9]

  • Disposal Route:

    • The primary and recommended method for disposal is to contact a licensed professional waste disposal service.[3][9]

    • Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[3][6]

    • Do not dispose of this compound with household garbage or release it into the environment.[1][9]

Spill Management

In the event of a spill, follow these procedures to ensure safety and proper cleanup:

  • Contain the Spill: For solid this compound, carefully sweep up the material to avoid dust formation and place it into a suitable, sealed container for disposal.[8][10]

  • Decontaminate the Area: Clean the spill site with water and appropriate cleaning agents.[1]

  • Assess Contamination: If the spill involves a mixture with other hazardous chemicals, the resulting waste must be treated as hazardous.[1]

  • Package and Label Waste: Place the container with the spilled material and any contaminated cleaning supplies (e.g., wipes, gloves) into a designated hazardous waste container. Label the container clearly, indicating all components of the mixture.[1]

Quantitative Data Summary
ParameterValue/InformationSource(s)
Molecular Formula C22H21NO2S[4]
Molecular Weight 363.5 g/mol [4]
Physical State Solid[8]
Storage Temperature Recommended: Refrigerated, below 5°C (41°F)[6][8]
Hazard Classification Not classified as hazardous under GHS in some sources, but listed as "Harmful if swallowed" (Acute toxicity, Oral, Category 4) in others.[2][4][5]
Incompatible Materials Strong oxidizing agents[6][8]
Hazardous Decomposition Products Oxides of carbon (CO, CO2), nitrogen (NOx), and sulfur (SOx)[6][8]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_disposal Disposal A Wear Appropriate PPE: - Goggles - Gloves - Lab Coat - Dust Respirator (if needed) B Identify this compound Waste A->B C Is the waste mixed with hazardous substances? B->C D Segregate as Non-Hazardous Chemical Waste C->D No E Segregate as Hazardous Chemical Waste C->E Yes F Store in a properly labeled, sealed container D->F E->F G Contact Licensed Professional Waste Disposal Service F->G H Dispose according to Federal, State, and Local Regulations G->H

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling S-Trityl-L-cysteine

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and operational plans for the handling and disposal of S-Trityl-L-cysteine are critical for ensuring a safe laboratory environment. This guide provides detailed personal protective equipment (PPE) recommendations, procedural steps for safe handling, and emergency response workflows.

This compound is a compound that requires careful handling to minimize exposure and ensure the safety of researchers and scientists. While it is not classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200), adherence to good industrial hygiene and safety practices is paramount.[1][2] Potential hazards include irritation of the respiratory tract, skin, and eyes.[2][3][4]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on Safety Data Sheet (SDS) guidelines.

Protection Type Equipment Specification and Use
Eye/Face Protection Safety Glasses / GogglesWear safety glasses with side-shields conforming to EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[4][5][6] For larger operations or when there is a risk of splashing, chemical safety goggles are recommended.[1][3]
Hand Protection GlovesHandle with gloves.[2][3][4][6] Although specific breakthrough times are not available, nitrile or latex gloves are standard for handling solid chemicals. Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[2]
Skin and Body Protection Lab Coat / Protective SuitA standard lab coat is recommended for routine handling.[3] For situations with a higher risk of exposure, such as cleaning up a large spill, a full suit and boots may be necessary.[3] Choose body protection appropriate to the concentration and amount of the substance being used.[2]
Respiratory Protection Dust Mask / RespiratorUnder normal use conditions with adequate ventilation, respiratory protection is not typically required.[1][5] If user operations generate dust, or in case of inadequate ventilation, use a NIOSH-approved N95 (US) or P1 (EN 143) dust mask.[2][4] For significant releases or emergencies, a self-contained breathing apparatus (SCBA) should be used.[3]

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5] Recommended storage is at ambient temperature, though some suppliers suggest storage at or below 5°C (41°F).[3][6]

2. Engineering Controls:

  • Whenever possible, handle this compound in a chemical fume hood or use local exhaust ventilation to minimize dust and fume generation.[3][4]

3. Personal Hygiene:

  • Wash hands thoroughly after handling the compound and before eating, drinking, smoking, or using the restroom.[3]

4. Weighing and Aliquoting:

  • Perform these tasks in a designated area with controlled ventilation, such as a fume hood or a balance enclosure, to prevent the dispersion of dust.

  • Wear all recommended PPE.

5. Experimental Use:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Ensure all containers are clearly labeled.

  • Keep the work area clean and organized.

Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination.

  • Waste Collection: Collect all waste material, including empty containers, contaminated gloves, and other disposable materials, in a designated and clearly labeled hazardous waste container.

  • Disposal Method: Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[3] Do not allow the product to enter drains.[2][4] Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.

Emergency Spill Response

In the event of a spill, a prompt and appropriate response is critical to mitigate any potential hazards.

Spill_Response_Workflow cluster_assessment Immediate Assessment cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response Spill Spill Occurs Assess Assess Spill Size (Small vs. Large) Spill->Assess Small_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->Small_PPE Small Evacuate Evacuate Immediate Area Assess->Evacuate Large Contain_Small Contain Spill (e.g., with absorbent pads) Small_PPE->Contain_Small Cleanup_Small Sweep or Wipe Up Material Contain_Small->Cleanup_Small Dispose_Small Place in Labeled Waste Container Cleanup_Small->Dispose_Small Decontaminate Decontaminate Area and Equipment Cleanup_Small->Decontaminate Alert Alert Supervisor and EHS Evacuate->Alert Large_PPE Don Enhanced PPE (Full Suit, Respirator/SCBA) Alert->Large_PPE Contain_Large Contain and Absorb Spill Large_PPE->Contain_Large Cleanup_Large Collect Material with Appropriate Tools Contain_Large->Cleanup_Large Dispose_Large Place in Labeled Waste Container Cleanup_Large->Dispose_Large Cleanup_Large->Decontaminate

Workflow for responding to a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.